Product packaging for 2-Butoxyethyl dihydrogenphosphate(Cat. No.:CAS No. 14260-98-1)

2-Butoxyethyl dihydrogenphosphate

Numéro de catalogue: B049837
Numéro CAS: 14260-98-1
Poids moléculaire: 198.15 g/mol
Clé InChI: TVAJJUOMNRUGQA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Butoxyethyl dihydrogenphosphate (CAS 14260-98-1) is a monoester organophosphate compound of significant interest in environmental and toxicological research, primarily recognized as a specific metabolite of the high-production-volume chemical Tris(2-butoxyethyl) phosphate (TBEP) . TBEP is widely employed as a flame retardant and plasticizer, and understanding its metabolic pathway is crucial for human biomonitoring and exposure risk assessment . The detection of this metabolite in biological samples serves as a critical biomarker for confirming and quantifying exposure to the parent TBEP compound . This compound is characterized by its high polarity compared to its parent triester, which influences its environmental mobility and behavior . Researchers utilize this compound in analytical method development for its identification and quantification in complex matrices such as urine and environmental samples, aiding in the study of the environmental fate and human intake of organophosphate esters (OPEs) . Furthermore, it is investigated in mechanistic studies to understand the toxicological profile of TBEP, as the biological activity of metabolites can differ significantly from the original compound . Please Note: This product is offered exclusively For Research Use Only and is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H15O5P B049837 2-Butoxyethyl dihydrogenphosphate CAS No. 14260-98-1

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2-butoxyethyl dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15O5P/c1-2-3-4-10-5-6-11-12(7,8)9/h2-6H2,1H3,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVAJJUOMNRUGQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCCOP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

50769-39-6
Record name Poly(oxy-1,2-ethanediyl), α-phosphono-ω-butoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50769-39-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID8065741
Record name Mono(2-butoxyethyl) phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8065741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Ethanol, 2-butoxy-, 1-(dihydrogen phosphate)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

14260-98-1, 50769-39-6
Record name 2-Butoxyethyl phosphate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14260-98-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanol, 2-butoxy-, 1-(dihydrogen phosphate)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014260981
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanol, 2-butoxy-, 1-(dihydrogen phosphate)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Mono(2-butoxyethyl) phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8065741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-butoxyethyl dihydrogenphosphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.658
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Poly(oxy-1,2-ethanediyl), α-phosphono-ω-butoxy
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.130.131
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 2-Butoxyethyl Phosphates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-butoxyethyl dihydrogenphosphate and its related compounds, with a particular focus on the available scientific data for tris(2-butoxyethyl) phosphate (TBEP) and the parent alcohol, 2-butoxyethanol. While specific research on this compound (the monoester) is limited, this document compiles relevant information on the synthesis, potential biological effects, and analytical methodologies of the broader family of 2-butoxyethyl phosphates. This guide aims to serve as a foundational resource for researchers and professionals in drug development and environmental science by presenting available quantitative data, outlining potential metabolic pathways, and discussing the toxicological profiles of closely related substances.

Introduction to 2-Butoxyethyl Phosphates

The 2-butoxyethyl phosphates are a group of organophosphate esters derived from 2-butoxyethanol. This family includes the monoester (this compound), the diester (bis(2-butoxyethyl) hydrogen phosphate), and the triester (tris(2-butoxyethyl) phosphate, or TBEP). These compounds have applications as flame retardants and plasticizers. Due to their widespread use, there is growing interest in their environmental fate and toxicological profiles.

This guide will focus on the available data for TBEP and 2-butoxyethanol to infer the potential properties and biological activities of this compound, for which specific scientific literature is scarce.

Chemical and Physical Properties

PropertyTris(2-butoxyethyl) phosphate (TBEP)2-ButoxyethanolThis compound
CAS Number 78-51-3111-76-2[1]14260-98-1
Molecular Formula C₁₈H₃₉O₇PC₆H₁₄O₂[1]C₆H₁₅O₅P
Molecular Weight 398.47 g/mol 118.17 g/mol [1]198.15 g/mol
Appearance Colorless, oily liquidColorless liquid[1]Data not available
Boiling Point 215-228 °C @ 4 mmHg171 °C[1]Data not available
Density 1.02 g/mL at 20 °C0.90 g/mL at 20 °C[1]Data not available
Solubility in Water 1.1 g/L at 20 °CMiscible[1]Data not available

Synthesis of this compound

While a specific, detailed protocol for the synthesis of this compound is not published, general methods for the synthesis of monoalkyl phosphates can be adapted. A plausible synthetic route would involve the controlled phosphorylation of 2-butoxyethanol.

General Synthetic Approach: Phosphorylation of 2-Butoxyethanol

The synthesis of monoalkyl phosphates can be challenging due to the potential for over-reaction to form di- and tri-alkyl phosphates. Selective monophosphorylation can be achieved using several methods:

  • Reaction with Phosphorus Pentoxide (P₄O₁₀): This is a common method for preparing monoalkyl phosphates. The reaction stoichiometry must be carefully controlled to favor the formation of the monoester.

  • Reaction with Polyphosphoric Acid (PPA): PPA can be used to phosphorylate alcohols. The reaction conditions, such as temperature and reaction time, would need to be optimized to maximize the yield of the desired monoalkyl phosphate.

  • Reaction with Phosphorus Oxychloride (POCl₃): This is a highly reactive phosphorylating agent. The reaction is typically carried out in the presence of a base (e.g., pyridine) to neutralize the HCl byproduct. To achieve selective monophosphorylation, a large excess of the alcohol or controlled addition of the phosphorylating agent is necessary.[2]

  • Catalytic Monophosphorylation: Modern synthetic methods employ catalysts to achieve high selectivity for monophosphorylation. Hemiboronic acid catalysis has been shown to be effective for the selective monophosphorylation of diols and could potentially be adapted for simple alcohols.[3][4]

Proposed Experimental Protocol for Synthesis

The following is a generalized, hypothetical protocol for the synthesis of this compound based on the reaction of 2-butoxyethanol with phosphorus oxychloride. This protocol has not been experimentally validated and should be adapted and optimized with appropriate safety precautions.

Materials:

  • 2-Butoxyethanol

  • Phosphorus oxychloride (POCl₃)

  • Pyridine (or another suitable base)

  • Anhydrous diethyl ether (or other suitable solvent)

  • Hydrochloric acid (for workup)

  • Sodium bicarbonate solution (for workup)

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve a molar excess of 2-butoxyethanol in anhydrous diethyl ether under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of phosphorus oxychloride (1 equivalent) in anhydrous diethyl ether to the dropping funnel and add it dropwise to the stirred alcohol solution.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.

  • Once the reaction is complete, cool the mixture to 0 °C and quench by the slow addition of water.

  • Separate the organic layer. Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to isolate this compound.

Potential Biological Activity and Toxicity

Direct studies on the biological activity and toxicity of this compound are not available. However, the toxicological profiles of 2-butoxyethanol and TBEP provide insights into the potential hazards of the monoester.

Metabolism of 2-Butoxyethanol

2-Butoxyethanol is metabolized in the liver by alcohol dehydrogenase to 2-butoxyacetaldehyde, which is then further oxidized by aldehyde dehydrogenase to 2-butoxyacetic acid (BAA).[5] BAA is the primary metabolite responsible for the hematotoxicity of 2-butoxyethanol.[5]

Metabolism 2-Butoxyethanol 2-Butoxyethanol 2-Butoxyacetaldehyde 2-Butoxyacetaldehyde 2-Butoxyethanol->2-Butoxyacetaldehyde Alcohol Dehydrogenase 2-Butoxyacetic Acid (BAA) 2-Butoxyacetic Acid (BAA) 2-Butoxyacetaldehyde->2-Butoxyacetic Acid (BAA) Aldehyde Dehydrogenase Hematotoxicity Hematotoxicity 2-Butoxyacetic Acid (BAA)->Hematotoxicity

Caption: Metabolic activation of 2-butoxyethanol to its toxic metabolite, 2-butoxyacetic acid.

Toxicity Profile of 2-Butoxyethanol

The primary toxic effect of 2-butoxyethanol in animals is hemolytic anemia.[5] Other observed effects at higher concentrations include damage to the kidneys and liver.[5] Humans are generally less sensitive to the hemolytic effects of 2-butoxyethanol than rodents.[5]

Toxicity Profile of Tris(2-butoxyethyl) phosphate (TBEP)

TBEP is a member of the broader class of organophosphate esters (OPEs), which are known to have a range of toxic effects, including neurotoxicity, reproductive toxicity, and endocrine disruption.[6][7] The primary mechanism of toxicity for some OPEs is the inhibition of acetylcholinesterase, a critical enzyme in the nervous system.[8][9] Recent studies suggest that TBEP may be involved in endocrine disruption and could have carcinogenic potential.[10]

Inferred Toxicity of this compound

Based on the data for related compounds, it can be hypothesized that this compound may exhibit some level of toxicity. It could potentially be hydrolyzed in vivo to 2-butoxyethanol, leading to the formation of the toxic metabolite BAA. Furthermore, as an organophosphate ester, it may share some of the toxicological properties of other OPEs. However, without direct experimental evidence, this remains speculative.

Analytical Methods

Specific analytical methods for the detection and quantification of this compound are not well-documented. However, techniques used for other organophosphate esters would likely be applicable.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds. For the analysis of polar compounds like organophosphate esters, derivatization to a more volatile form may be necessary.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is well-suited for the analysis of polar and non-volatile compounds and would likely be the method of choice for the direct analysis of this compound in various matrices.

Nuclear Magnetic Resonance (NMR) Spectroscopy

³¹P NMR spectroscopy is a highly specific technique for the characterization of phosphorus-containing compounds.[11] It can be used to distinguish between mono-, di-, and tri-phosphate esters and to provide structural information.

AnalyticalWorkflow cluster_sample Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Analysis Sample Sample Extraction Extraction Sample->Extraction Cleanup Cleanup Extraction->Cleanup Derivatization (optional for GC-MS) Derivatization (optional for GC-MS) Cleanup->Derivatization (optional for GC-MS) LC-MS LC-MS Cleanup->LC-MS 31P NMR 31P NMR Cleanup->31P NMR GC-MS GC-MS Derivatization (optional for GC-MS)->GC-MS Quantification & Identification Quantification & Identification GC-MS->Quantification & Identification LC-MS->Quantification & Identification Structural Elucidation Structural Elucidation 31P NMR->Structural Elucidation

Caption: A general experimental workflow for the analysis of 2-butoxyethyl phosphates.

Conclusion and Future Directions

This technical guide has summarized the available information on this compound and its related compounds. While there is a significant lack of direct research on the monoester, the data on 2-butoxyethanol and TBEP provide a basis for inferring its potential properties and toxicological profile.

Future research should focus on:

  • Developing and validating a specific and efficient synthesis for this compound.

  • Characterizing its physicochemical properties.

  • Conducting in vitro and in vivo studies to determine its biological activity and toxicological profile.

  • Developing and validating analytical methods for its detection and quantification in biological and environmental samples.

A deeper understanding of this compound is crucial for a comprehensive assessment of the environmental and human health risks associated with the broader class of 2-butoxyethyl phosphates.

References

An In-depth Technical Guide to 2-Butoxyethyl Dihydrogen Phosphate: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the chemical properties and structure of 2-Butoxyethyl dihydrogen phosphate. The information is intended for researchers, scientists, and professionals in drug development and related fields.

Chemical Identity and Properties

2-Butoxyethyl dihydrogen phosphate, also known as mono(2-butoxyethyl) phosphate, is an organophosphate compound. It is recognized as a pollutant in organic wastewater.[1] While extensive experimental data for this specific monoester is limited in public literature, its fundamental properties have been identified. The compound is commercially available, typically with a purity of 96% or 98%.[2]

For researchers handling this compound, it is recommended to store it at 2-8°C, protected from air and light, under refrigerated or frozen conditions.[1] It is soluble in chloroform, dichloromethane, and DMSO.[1]

Physicochemical Data

The quantitative physicochemical properties of 2-Butoxyethyl dihydrogen phosphate are summarized in the table below. It is important to note that while a boiling point and flash point are reported for a substance identified as "2-Butoxyethyl acid phosphate" with a matching chemical structure (SMILES), it is associated with a different CAS number (39454-62-1) and may represent a mixture or a different form of the compound. Therefore, these values should be considered with caution for the pure dihydrogen phosphate (CAS 14260-98-1), which is described as a powder.[1][3]

PropertyValueSource
Molecular Formula C6H15O5P[2]
Molecular Weight 198.15 g/mol [2]
CAS Number 14260-98-1[2]
Physical Description Powder[1]
Boiling Point 324.8 °C at 760 mmHg (for CAS 39454-62-1)[3]
Flash Point 150.2 °C (for CAS 39454-62-1)[3]
Purity 96% - 98%[2]
Solubility Soluble in Chloroform, Dichloromethane, DMSO[1]
Structural Information

The structural identifiers for 2-Butoxyethyl dihydrogen phosphate are provided below, offering standardized representations for use in cheminformatics and molecular modeling.

IdentifierValueSource
Canonical SMILES CCCCOCCOP(=O)(O)O[2]
InChI InChI=1S/C6H15O5P/c1-2-3-4-10-5-6-11-12(7,8)9/h2-6H2,1H3,(H2,7,8,9)
InChIKey TVAJJUOMNRUGQA-UHFFFAOYSA-N[2]

Chemical Structure

The two-dimensional chemical structure of 2-Butoxyethyl dihydrogen phosphate is depicted in the following diagram.

Figure 1. Chemical structure of 2-Butoxyethyl dihydrogen phosphate.

Experimental Protocols

Synthesis

The synthesis of monoalkyl phosphates, such as 2-Butoxyethyl dihydrogen phosphate, is typically achieved through the phosphorylation of the corresponding alcohol.[4][5] Common phosphorylating agents include phosphorus pentoxide (P₂O₅) and polyphosphoric acid.[4][5]

A general synthetic approach would involve the reaction of 2-butoxyethanol with a phosphorylating agent, followed by hydrolysis to yield the monoalkyl phosphate. The reaction conditions, such as temperature, solvent, and stoichiometry, would need to be optimized to maximize the yield of the desired monoester and minimize the formation of diester and triester byproducts.[6][7]

Illustrative Synthetic Pathway:

G Reactant1 2-Butoxyethanol Intermediate Phosphate Ester Intermediate Reactant1->Intermediate Reactant2 Phosphorylating Agent (e.g., P₂O₅) Reactant2->Intermediate Hydrolysis Hydrolysis Intermediate->Hydrolysis Product 2-Butoxyethyl Dihydrogen Phosphate Hydrolysis->Product

Figure 2. Generalized synthetic workflow for 2-Butoxyethyl dihydrogen phosphate.
Analytical Methods

The analysis of alkyl phosphate esters is commonly performed using chromatographic techniques coupled with mass spectrometry.[8] For a polar, non-volatile compound like 2-Butoxyethyl dihydrogen phosphate, liquid chromatography-mass spectrometry (LC-MS) is the method of choice.

A typical analytical workflow would involve:

  • Sample Preparation: Extraction of the analyte from the sample matrix.

  • Chromatographic Separation: Separation of the target analyte from other components using a suitable liquid chromatography column, likely a mixed-mode or reversed-phase column.

  • Mass Spectrometric Detection: Detection and quantification of the analyte using a mass spectrometer, often in tandem mode (MS/MS) for enhanced selectivity and sensitivity.

Biological Context and Potential Signaling Pathways

Direct research into the biological activity and signaling pathways of 2-Butoxyethyl dihydrogen phosphate is scarce. However, its relevance can be inferred from the metabolism of the widely used flame retardant and plasticizer, tris(2-butoxyethyl) phosphate (TBEP).[9]

TBEP is known to be metabolized in vivo, and its metabolites, including bis(2-butoxyethyl) phosphate (BBOEP), have been detected in human urine.[10][11] It is biologically plausible that the metabolic breakdown of TBEP proceeds through the sequential hydrolysis of the ester bonds, leading to the formation of the diester (BBOEP) and subsequently the monoester (2-Butoxyethyl dihydrogen phosphate).

Studies on TBEP have indicated potential for hepatotoxicity, carcinogenicity, and endocrine disruption.[12][13] The toxicological profile of 2-Butoxyethyl dihydrogen phosphate has not been specifically characterized, but as a metabolite, it would be a key component in understanding the overall health effects of TBEP exposure.

The following diagram illustrates the proposed metabolic pathway of TBEP.

G TBEP Tris(2-butoxyethyl) phosphate (TBEP) Metabolism1 Metabolic Hydrolysis TBEP->Metabolism1 BBOEP Bis(2-butoxyethyl) phosphate (BBOEP) Metabolism2 Metabolic Hydrolysis BBOEP->Metabolism2 MBOEP 2-Butoxyethyl dihydrogen phosphate Metabolism1->BBOEP Metabolism2->MBOEP

Figure 3. Proposed metabolic pathway of Tris(2-butoxyethyl) phosphate.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on 2-Butoxyethyl Dihydrogen Phosphate

This technical guide provides a comprehensive overview of 2-Butoxyethyl dihydrogen phosphate, including its physicochemical properties, and explores potential biological interactions and analytical methodologies based on closely related compounds.

Core Properties

2-Butoxyethyl dihydrogen phosphate is an organophosphorus compound. While specific experimental data for this monoester is limited in publicly available literature, its fundamental properties can be clearly defined.

PropertyValueReference
Molecular Formula C6H15O5P[1]
Molecular Weight 198.15 g/mol [1]
Synonyms Mono(2-butoxyethyl) Phosphate, 2-Butoxyethanol Dihydrogen Phosphate[1]
Physical Description Powder[1]
Solubility Chloroform, Dichloromethane, DMSO[1]
Storage Conditions 2-8°C, Protected from air and light[1]

Synthesis and Manufacturing

The industrial synthesis of related organophosphate esters, such as tris(2-butoxyethyl) phosphate, typically involves the reaction of an alcohol (in this case, 2-butoxyethanol) with a phosphorus-containing reagent like phosphorus oxychloride. A similar approach could be theorized for the synthesis of 2-Butoxyethyl dihydrogen phosphate, likely involving controlled stoichiometry to favor the formation of the monoester.

A patented method for producing tris(2-butoxyethyl) phosphite, a related compound, involves the transesterification of a triaryl phosphite with 2-butoxyethanol in the presence of a basic catalyst.[2]

Potential Biological Interactions and Signaling Pathways

While direct research on the biological effects of 2-Butoxyethyl dihydrogen phosphate is not extensively documented, studies on its close structural analog, tris(2-butoxyethyl) phosphate (TBEP), offer valuable insights into potential mechanisms of action and toxicological profiles.

3.1. Wnt Signaling Pathway

Research on the developmental toxicity of TBEP in zebrafish has indicated a significant impact on the Wnt signaling pathway.[3] Exposure to TBEP was found to down-regulate key components of this pathway, such as β-catenin and wnt11, while up-regulating the inhibitor axin1.[3] This disruption was correlated with developmental abnormalities, including cardiotoxicity.[3] Given the structural similarity, it is plausible that 2-Butoxyethyl dihydrogen phosphate could exert similar effects on this critical signaling cascade.

Wnt_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled Activates LRP5_6 LRP5/6 Co-receptor Destruction_Complex Destruction Complex (Axin, APC, GSK-3β) Dishevelled->Destruction_Complex Inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Phosphorylates for Degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Translocates and Binds TBOEP Tris(2-butoxyethyl) phosphate (Potential Inhibitor) TBOEP->Destruction_Complex Potentially Activates TBOEP->Beta_Catenin Potentially Inhibits Target_Genes Target Gene Expression TCF_LEF->Target_Genes Activates

Caption: Postulated influence of TBEP on the Wnt signaling pathway.

3.2. Carcinogenicity and Apoptosis

Network toxicology and molecular docking studies on TBEP have suggested potential mechanisms for carcinogenicity.[4][5] These studies indicate that TBEP may interact with key proteins such as SRC and CASP3, thereby modulating critical signaling pathways involved in cell proliferation and apoptosis.[4][5]

Analytical Methodologies

Standardized analytical methods for 2-Butoxyethyl dihydrogen phosphate are not well-established. However, methodologies used for related compounds, including its parent compound 2-butoxyethanol and the triester TBEP, can be adapted.

4.1. Sample Preparation and Extraction

  • Biological Samples (Blood, Urine): Extraction with a suitable solvent mixture, such as acetone and hexane, followed by centrifugation and filtration is a common approach for organophosphates in biological matrices.[6] For metabolites like 2-butoxyacetic acid, derivatization is often necessary to increase volatility for gas chromatography analysis.[7]

  • Environmental Samples (Water, Air): For water samples, extraction with dichloromethane or passage through a resin column like Amberlite XAD-2 is effective.[6] Air samples can be collected using sorbent tubes.[7]

4.2. Analytical Techniques

The primary analytical technique for organophosphate esters is Gas Chromatography (GC) coupled with a selective detector.

TechniqueDetectorApplication NotesReference
Gas Chromatography (GC) Mass Spectrometry (MS)Provides high sensitivity and specificity for identification and quantification.[6]
Gas Chromatography (GC) Nitrogen/Phosphorus-Selective Detector (NPD)Offers high selectivity for phosphorus-containing compounds.[6]
Gas Chromatography (GC) Flame Ionization Detector (FID)A more general detector, suitable for higher concentrations.[7]
High-Performance Liquid Chromatography (HPLC) Ultraviolet (UV) AbsorbanceAn alternative for less volatile or thermally labile compounds.[7]

Experimental Protocols

While specific experimental protocols for 2-Butoxyethyl dihydrogen phosphate are scarce, the following outlines a general workflow for studying the effects of a related compound, TBEP, on a biological system, which can be adapted.

Workflow for Assessing Developmental Toxicity in Zebrafish

experimental_workflow cluster_assays Endpoint Assays start Start: Zebrafish Embryo (2 hours post-fertilization) exposure Exposure to varying concentrations of TBEP (e.g., 0, 20, 200, 1000, 2000 µg/L) start->exposure incubation Incubation until 120 hours post-fertilization (hpf) exposure->incubation phenotype Phenotypic Analysis (Body length, survival, heart rate, malformation rate) incubation->phenotype apoptosis Apoptosis Detection (Acridine Orange and TUNEL staining) incubation->apoptosis gene_expression Gene Expression Analysis (qRT-PCR for Wnt pathway genes) incubation->gene_expression data_analysis Data Analysis and Correlation Studies phenotype->data_analysis apoptosis->data_analysis gene_expression->data_analysis conclusion Conclusion on Developmental Toxicity Mechanisms data_analysis->conclusion

References

An In-depth Technical Guide to the Synthesis of 2-Butoxyethyl Dihydrogenphosphate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the plausible synthetic pathways for 2-Butoxyethyl dihydrogenphosphate, a phosphate ester of 2-butoxyethanol. The document outlines detailed experimental protocols derived from established methodologies for the phosphorylation of primary alcohols. The synthesis of monoalkyl phosphates is a crucial process in various fields, and the methods described herein are based on common and effective phosphorylating agents.

Two primary and robust synthesis pathways are detailed: phosphorylation using Phosphorus Pentoxide (P₄O₁₀) and phosphorylation via Phosphorus Oxychloride (POCl₃). Both methods are widely used for creating phosphate esters from alcohols.[1][2]

Pathway A: Phosphorylation using Phosphorus Pentoxide (P₄O₁₀)

The reaction of a primary alcohol with phosphorus pentoxide is a direct method for producing a mixture of mono- and dialkyl phosphates.[3][4] The reaction mechanism involves the nucleophilic attack of the alcohol's hydroxyl group on the electrophilic phosphorus atoms of P₄O₁₀, leading to the formation of phosphate ester intermediates. Subsequent hydrolysis of these intermediates yields the desired monoalkyl dihydrogenphosphate. Controlling the reaction conditions, such as temperature and stoichiometry, is critical to maximize the yield of the mono-substituted product.[5][6]

Experimental Protocol: Pathway A

This protocol is adapted from general procedures for the phosphorylation of primary alcohols with P₄O₁₀.[5][6]

  • Reaction Setup: A multi-neck round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a thermometer. The apparatus is thoroughly dried and maintained under an inert atmosphere (e.g., nitrogen or argon).

  • Reactant Preparation: 2-Butoxyethanol is used as the starting alcohol. Phosphorus pentoxide (P₄O₁₀) is a solid and should be handled with care in a dry environment due to its highly hygroscopic nature.

  • Reaction Execution:

    • A solvent (e.g., anhydrous dichloromethane or no solvent) and 2-butoxyethanol are charged into the reaction flask.

    • The mixture is cooled to a temperature between 0°C and 10°C using an ice bath.

    • Phosphorus pentoxide is added portion-wise to the stirred solution, ensuring the temperature is maintained below 50°C to minimize degradation and the formation of byproducts.[5][6] The molar ratio of alcohol to P₄O₁₀ is a critical parameter to control the degree of phosphorylation.

    • After the addition is complete, the mixture is allowed to stir at a controlled temperature (e.g., room temperature or slightly elevated, but below 80°C) for several hours until the reaction is substantially complete.[5][6]

  • Work-up and Purification:

    • The reaction mixture is cooled, and water is carefully added to hydrolyze any remaining phosphate anhydrides and pyrophosphates to the orthophosphate form.[3]

    • The resulting solution is stirred for a period to ensure complete hydrolysis.

    • The product, this compound, can be isolated from the aqueous solution. Purification may be achieved through techniques such as extraction, ion-exchange chromatography, or precipitation as a salt.[7]

Logical Workflow for Pathway A

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactant1 2-Butoxyethanol Addition Portion-wise addition of P4O10 to 2-Butoxyethanol (Temp < 50°C) Reactant1->Addition Reactant2 Phosphorus Pentoxide (P4O10) Reactant2->Addition Stirring Reaction Stirring (Controlled Temp < 80°C) Addition->Stirring Hydrolysis Careful addition of Water for Hydrolysis Stirring->Hydrolysis Isolation Isolation & Purification (e.g., Chromatography) Hydrolysis->Isolation Product 2-Butoxyethyl Dihydrogenphosphate Isolation->Product

Caption: Synthesis of this compound via Phosphorus Pentoxide.

Pathway B: Phosphorylation using Phosphorus Oxychloride (POCl₃)

Phosphorus oxychloride is a common phosphorylating agent for alcohols. The reaction typically proceeds by converting the alcohol into a phosphorodichloridate intermediate. This intermediate is then hydrolyzed to the desired dihydrogenphosphate. A non-nucleophilic base, such as pyridine or triethylamine, is often used to scavenge the HCl byproduct.[8][9] This method offers good control over the reaction.

Experimental Protocol: Pathway B

This protocol is based on general methods for the phosphorylation of primary alcohols using POCl₃.[8][10]

  • Reaction Setup: A dry, three-necked round-bottom flask is fitted with a magnetic stirrer, a dropping funnel, and a reflux condenser, and maintained under an inert atmosphere.

  • Reactant Preparation:

    • A solution of 2-butoxyethanol is prepared in an anhydrous aprotic solvent (e.g., toluene, dichloromethane) containing a base (e.g., triethylamine or pyridine).

    • A separate solution of phosphorus oxychloride (POCl₃) in the same anhydrous solvent is prepared in the dropping funnel.

  • Reaction Execution:

    • The flask containing the 2-butoxyethanol solution is cooled in an ice bath to approximately 0°C.

    • The POCl₃ solution is added dropwise to the cooled, stirred alcohol solution. The rate of addition is controlled to maintain the reaction temperature.

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The progress can be monitored by techniques like TLC or ³¹P NMR.

  • Work-up and Purification:

    • The reaction is quenched by the slow addition of water or an aqueous buffer to hydrolyze the intermediate phosphorodichloridate and any unreacted POCl₃.

    • The mixture is stirred vigorously to ensure complete hydrolysis.

    • The layers are separated, and the aqueous layer containing the product is washed with an organic solvent to remove unreacted alcohol and other organic impurities.

    • The final product can be isolated from the aqueous phase, often by ion-exchange chromatography or by precipitation as a salt (e.g., barium or sodium salt).

Logical Workflow for Pathway B

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactant1 2-Butoxyethanol + Base (e.g., Pyridine) Addition Dropwise addition of POCl3 to 2-Butoxyethanol solution (Temp ≈ 0°C) Reactant1->Addition Reactant2 Phosphorus Oxychloride (POCl3) Reactant2->Addition Intermediate Formation of Phosphorodichloridate Intermediate Addition->Intermediate Hydrolysis Quench with Water for Hydrolysis Intermediate->Hydrolysis Purification Aqueous Work-up & Purification Hydrolysis->Purification Product 2-Butoxyethyl Dihydrogenphosphate Purification->Product

Caption: Synthesis of this compound via Phosphorus Oxychloride.

Quantitative Data Summary

Synthesis Pathway FeaturePathway A (P₄O₁₀) AnaloguesPathway B (POCl₃) AnaloguesReference
Phosphorylating Agent Phosphorus Pentoxide (P₄O₁₀)Phosphorus Oxychloride (POCl₃)N/A
Starting Material Primary Fatty/Complex AlcoholsPrimary Alcohols[5][8]
Molar Ratio (Alcohol:Reagent) Varies, can be near equimolar1:1 (for mono-substitution)[6][8]
Solvent Often absent or inert (e.g., DCM)Toluene, Dichloromethane[6][8][11]
Base N/ATriethylamine, Pyridine[8][9]
Reaction Temperature 0 - 80°C (preferably 0 - 50°C)0°C to Room Temperature[5][6][8]
Reaction Time Several hours1 - 12 hours[5][12]
Reported Yield Good to High (specifics vary)Up to 93% (for dialkyl phosphates)[8]

Note: The yields and conditions are highly dependent on the specific alcohol substrate and the precise reaction parameters employed. The data presented should be considered as illustrative for the general class of reactions.

References

In-Depth Technical Guide to 2-Butoxyethyl Dihydrogen Phosphate (CAS 14260-98-1)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-butoxyethyl dihydrogen phosphate (CAS 14260-98-1), alongside available information on its suppliers. Due to the limited publicly available data specifically for this monoester, this guide also includes relevant information on the closely related bis(2-butoxyethyl) hydrogen phosphate and tris(2-butoxyethyl) phosphate to offer a broader context for researchers.

Chemical and Physical Properties

Quantitative data for 2-butoxyethyl dihydrogen phosphate is not extensively documented in publicly accessible literature. The following tables summarize the available information for the mono-, bis-, and trisubstituted forms to facilitate comparison.

Table 1: General Properties

Property2-Butoxyethyl Dihydrogen Phosphatebis(2-Butoxyethyl) Hydrogen Phosphatetris(2-Butoxyethyl) Phosphate
CAS Number 14260-98-114260-97-078-51-3
Molecular Formula C6H15O5PC12H27O6PC18H39O7P
Molecular Weight 198.15 g/mol [1]298.31 g/mol [2]398.47 g/mol
Synonyms Butyl cellosolve phosphate, Mono(2-butoxyethyl) Phosphate[1]BBOEPTBEP, Phosflex T-bep

Table 2: Physical Properties

Property2-Butoxyethyl Dihydrogen Phosphatebis(2-Butoxyethyl) Hydrogen Phosphatetris(2-Butoxyethyl) Phosphate
Physical Form Powder[1]-Colorless to light-yellow liquid
Melting Point ---70 °C
Boiling Point --215-228 °C at 4 mmHg
Density --1.020 g/cm³ at 20 °C
Solubility Soluble in Chloroform, Dichloromethane, DMSO[1]-Soluble in most organic liquids; limited solubility in glycerol and glycols.
Vapor Pressure --0.03 mmHg at 150 °C
Refractive Index --n20/D 1.438

Table 3: Chemical and Spectroscopic Data

Property2-Butoxyethyl Dihydrogen Phosphatebis(2-Butoxyethyl) Hydrogen Phosphatetris(2-Butoxyethyl) Phosphate
XLogP3-AA -1.2[2]2.8
Hydrogen Bond Donor Count -1[2]0
Hydrogen Bond Acceptor Count -6[2]7
Rotatable Bond Count -14[2]21
Exact Mass -298.15452557 Da[2]398.24334058 Da
Topological Polar Surface Area -74.2 Ų[2]72.5 Ų

Experimental Protocols

Synthesis

A general approach to the synthesis of alkyl phosphates involves the reaction of an alcohol with a phosphorylating agent. For 2-butoxyethyl dihydrogen phosphate, a potential synthetic route could involve the reaction of 2-butoxyethanol with a suitable phosphorylating agent like phosphorus oxychloride, followed by controlled hydrolysis to yield the desired monoester. It is crucial to control the stoichiometry and reaction conditions to favor the formation of the mono-substituted product over the di- and tri-substituted phosphates.

Analytical Methods

Standard analytical techniques for the characterization and quantification of organophosphate esters include:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used technique for the analysis of volatile and semi-volatile organic compounds. For phosphate esters, derivatization might be necessary to increase their volatility.

  • High-Performance Liquid Chromatography (HPLC): HPLC coupled with a suitable detector (e.g., UV, MS) is another powerful tool for the analysis of less volatile organophosphates. Reversed-phase chromatography is a common approach.

Signaling Pathways and Biological Activity

Currently, there is no specific information in the public domain regarding the involvement of 2-butoxyethyl dihydrogen phosphate in any signaling pathways or its specific biological activities.

However, the related compound, tris(2-butoxyethyl) phosphate (TBEP), has been studied for its potential effects. Research suggests that TBEP may promote cancer development by interacting with key targets such as SRC and CASP3 and modulating critical signaling pathways[3][4]. TBEP has also been implicated in endocrine disruption by inducing oxidative stress and altering steroidogenesis[3]. Furthermore, it has been shown to affect motor behavior and axonal growth in zebrafish larvae[5]. These findings for TBEP may provide a starting point for investigating the biological profile of 2-butoxyethyl dihydrogen phosphate.

Experimental Workflow Visualization

As no specific experimental workflows or signaling pathways for 2-butoxyethyl dihydrogen phosphate have been identified, a generalized workflow for the analysis of a synthesized organophosphate ester is presented below.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis cluster_characterization Characterization Reactants 2-Butoxyethanol + Phosphorylating Agent Reaction Controlled Reaction Reactants->Reaction Purification Purification (e.g., Chromatography) Reaction->Purification SamplePrep Sample Preparation (e.g., Derivatization) Purification->SamplePrep GCMS GC-MS Analysis SamplePrep->GCMS HPLC HPLC Analysis SamplePrep->HPLC Data Data Analysis GCMS->Data HPLC->Data NMR NMR Spectroscopy Data->NMR IR IR Spectroscopy Data->IR MS Mass Spectrometry Data->MS

Caption: Generalized workflow for the synthesis, analysis, and characterization of an organophosphate ester.

Suppliers

2-Butoxyethyl dihydrogen phosphate (CAS 14260-98-1) is available from a limited number of chemical suppliers, primarily for research purposes.

Table 4: Selected Suppliers

SupplierProduct NamePurityAvailable Quantities
Coompo Research Chemicals2-Butoxyethyl Phosphate98%[1]25mg, 250mg[1]
BLD Pharm2-Butoxyethyl dihydrogen phosphate--
Alfa Chemistry2-Butoxyethyl dihydrogenphosphate--

It is recommended to contact these suppliers directly for the most up-to-date product specifications, availability, and pricing. For the related compound, bis(2-butoxyethyl)hydrogen phosphate, suppliers such as Cambridge Isotope Laboratories offer labeled and unlabeled standards for environmental analysis.[6]

References

The Unseen Player: A Technical Guide to the Mechanism of Action of 2-Butoxyethyl Dihydrogenphosphate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Butoxyethyl dihydrogenphosphate, a monoalkyl phosphate, is a primary metabolite of the widely used organophosphate flame retardant and plasticizer, Tris(2-butoxyethyl) phosphate (TBEP). While direct research on the mechanism of action of this compound is limited, this guide synthesizes the current understanding by examining the biological activities of its parent compound, TBEP, and related metabolites. This document provides an in-depth analysis of the inferred mechanisms of action, toxicological effects, and relevant experimental methodologies to facilitate further research and drug development.

Introduction

This compound (CAS No. 14260-98-1) is an organic compound that has garnered attention primarily as a metabolite of Tris(2-butoxyethyl) phosphate (TBEP). TBEP is a high-production volume chemical used extensively in a variety of consumer and industrial products, leading to widespread human and environmental exposure. Understanding the biological effects of TBEP's metabolites is crucial for a comprehensive assessment of its toxicological profile. This guide focuses on elucidating the potential mechanism of action of this compound by leveraging the existing knowledge of TBEP and its metabolic pathway.

Metabolism of Tris(2-butoxyethyl) phosphate (TBEP)

TBEP undergoes metabolic transformation in biological systems, leading to the formation of several metabolites, including bis(2-butoxyethyl) phosphate (BBEP) and this compound. The metabolism of TBEP is a critical factor in its toxicity, as the metabolites may exhibit different biological activities and potencies compared to the parent compound. The metabolic pathway involves the enzymatic cleavage of the ester bonds.

TBEP Metabolism TBEP Tris(2-butoxyethyl) phosphate (TBEP) BBEP bis(2-butoxyethyl) phosphate (BBEP) TBEP->BBEP Metabolism MBEP This compound (mono-BEEP) BBEP->MBEP Metabolism Butoxyethanol 2-Butoxyethanol MBEP->Butoxyethanol Metabolism Butoxyacetic_acid 2-Butoxyacetic Acid Butoxyethanol->Butoxyacetic_acid Oxidation

Caption: Metabolic pathway of Tris(2-butoxyethyl) phosphate (TBEP).

Inferred Mechanism of Action

The direct mechanism of action of this compound has not been extensively studied. However, based on the known biological effects of its parent compound, TBEP, and other metabolites, we can infer its potential modes of action.

Interaction with Signaling Pathways

Studies on TBEP have implicated its interference with key cellular signaling pathways. It is plausible that this compound, as an active metabolite, contributes to these effects.

  • Wnt Signaling Pathway: TBEP has been shown to down-regulate the Wnt signaling pathway in zebrafish embryos, leading to developmental toxicity. This pathway is crucial for embryonic development and tissue homeostasis. The study indicated that exposure to TBOEP led to the up-regulation of axin1 and down-regulation of β-catenin, pkc, and wnt11[1].

Wnt_Signaling_Pathway TBEP TBEP / Metabolites Wnt11 wnt11 TBEP->Wnt11 down-regulates PKC pkc TBEP->PKC down-regulates Beta_catenin β-catenin TBEP->Beta_catenin down-regulates Axin1 axin1 TBEP->Axin1 up-regulates Development Normal Development Wnt11->Development PKC->Development Beta_catenin->Development Inhibition Inhibition of Development Axin1->Inhibition

Caption: Inferred effect of TBEP and its metabolites on the Wnt signaling pathway.

  • MAPK Signaling Pathway: TBEP has been observed to activate different MAPK signaling pathways in HepG2 cells. Specifically, TBEP increased the phosphorylation of JNK1/2/3 while decreasing the phosphorylation of ERK1/2 and p38 MAPK[2]. These pathways are critical in regulating cell proliferation, differentiation, and apoptosis.

Molecular Targets

Network toxicology and molecular docking studies have identified potential molecular targets for TBEP, which may also be relevant for its metabolites.

  • SRC and CASP3: SRC (a proto-oncogene tyrosine-protein kinase) and CASP3 (Caspase-3, a key executioner of apoptosis) have been identified as central hub proteins in TBEP-related carcinogenicity across various cancer types[3][4][5]. The interaction with these proteins suggests a role in modulating cell growth, proliferation, and apoptosis.

Toxicological Profile

The toxicological effects of TBEP and its metabolites are diverse, affecting multiple organ systems. The toxicity of this compound can be inferred from the known effects of TBEP and the well-characterized toxicity of its breakdown product, 2-butoxyethanol and its metabolite 2-butoxyacetic acid.

Hepatotoxicity

TBEP has demonstrated hepatotoxic potential in human liver cells (HepG2)[5][6][7]. It induces cytotoxicity, DNA damage, and apoptosis. The mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress and mitochondrial dysfunction[2][5].

Neurotoxicity

Neurotoxic effects of TBEP have been reported, including the inhibition of acetylcholinesterase and butyrylcholinesterase activities[8]. Dietary exposure to TBEP in mice has been shown to impair memory functions and alter the expression of neuronal and inflammatory markers in the hippocampus[4][9].

Carcinogenicity

Transcriptomic and toxicological data suggest that TBEP may act as a putative carcinogenic agent[6][7]. Studies have linked TBEP exposure to an increased risk of certain cancers by interacting with key targets and modulating critical signaling pathways[3][4][5].

Developmental and Reproductive Toxicity

TBEP exposure has been associated with developmental toxicity, including reduced body length, heart rate, and survival rate in zebrafish embryos[1]. In animal studies, TBEP has also shown reproductive toxicity, with effects on testis and ovary weights at high doses[1][10].

Hematotoxicity

The metabolite 2-butoxyethanol and its further metabolite 2-butoxyacetic acid are known to cause hemolytic anemia[11][12]. This is a key toxicological endpoint for 2-butoxyethanol exposure.

Quantitative Data

The following tables summarize the available quantitative toxicological data for TBEP, which provides a reference for the potential toxicity of its metabolites.

Parameter Species Route Value Reference
LD50RabbitDermal>2000 mg/kg bw[8]
LC50RatInhalation>4 mg/L (4 hours)[8]
NOAEL (Subchronic)RatOral25 ppm[11][13]
LOAEL (Subchronic)RatOral250 mg/kg bw/day[8]

Table 1: Acute and Subchronic Toxicity of Tris(2-butoxyethyl) phosphate (TBEP).

Effect System Details Reference
HepatotoxicityHepG2 cellsCytotoxicity at 100-400 μM[5][6][7]
NeurotoxicityMouseImpaired memory at 2 μg/kg/day[4][9]
Developmental ToxicityZebrafishDecreased survival at 200 µg/L[1]

Table 2: In Vitro and In Vivo Effects of Tris(2-butoxyethyl) phosphate (TBEP).

Experimental Protocols

As direct experimental data for this compound is scarce, this section provides detailed methodologies for key experiments commonly used to study the effects of its parent compound, TBEP. These protocols are directly applicable to the investigation of this compound.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of a compound on a cell line (e.g., HepG2).

Methodology:

  • Seed cells in a 96-well plate at a desired density and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound and a vehicle control.

  • Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate cell viability as a percentage of the control.

Reactive Oxygen Species (ROS) Assay

Objective: To measure the intracellular production of ROS.

Methodology:

  • Culture cells in a 96-well plate.

  • Treat cells with the test compound for a specific duration.

  • Load the cells with a fluorescent ROS indicator dye (e.g., DCFH-DA).

  • Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.

  • An increase in fluorescence indicates an increase in intracellular ROS levels.

Gene Expression Analysis (qRT-PCR)

Objective: To quantify the expression levels of target genes involved in specific signaling pathways.

Methodology:

  • Treat cells with the test compound.

  • Isolate total RNA from the cells using a suitable kit.

  • Synthesize complementary DNA (cDNA) from the RNA via reverse transcription.

  • Perform quantitative real-time PCR (qRT-PCR) using gene-specific primers and a fluorescent dye (e.g., SYBR Green).

  • Analyze the results using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to a housekeeping gene.

Molecular Docking

Objective: To predict the binding affinity and interaction between a small molecule and a target protein.

Methodology:

  • Obtain the 3D structure of the target protein from a database (e.g., Protein Data Bank).

  • Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Generate the 3D structure of the ligand (test compound).

  • Define the binding site on the protein.

  • Use docking software (e.g., AutoDock Vina) to perform the docking simulation, which will generate various binding poses and predict the binding energy for each pose.

  • Analyze the results to identify the most favorable binding mode and the key interacting residues.

Experimental Workflow cluster_invitro In Vitro Studies cluster_insilico In Silico Studies Cell_Culture Cell Culture (e.g., HepG2) Treatment Treatment with 2-Butoxyethyl dihydrogenphosphate Cell_Culture->Treatment Cytotoxicity Cytotoxicity Assays (MTT) Treatment->Cytotoxicity ROS_Assay ROS Assay Treatment->ROS_Assay Gene_Expression Gene Expression (qRT-PCR) Treatment->Gene_Expression Pathway_Analysis Signaling Pathway Analysis Cytotoxicity->Pathway_Analysis ROS_Assay->Pathway_Analysis Gene_Expression->Pathway_Analysis Protein_Target Identify Protein Targets Molecular_Docking Molecular Docking Protein_Target->Molecular_Docking

Caption: General experimental workflow for investigating the mechanism of action.

Conclusion and Future Directions

While direct evidence for the mechanism of action of this compound is currently limited, a comprehensive analysis of its parent compound, TBEP, provides significant insights into its potential biological activities. The available data strongly suggest that this metabolite may play a role in the observed hepatotoxicity, neurotoxicity, and potential carcinogenicity of TBEP through interference with critical cellular signaling pathways such as the Wnt and MAPK pathways, and interaction with key proteins like SRC and CASP3.

Future research should focus on isolating or synthesizing this compound to directly investigate its toxicokinetics and toxicodynamics. Such studies would provide definitive evidence of its specific mechanism of action and contribution to the overall toxicity of TBEP. This knowledge is essential for accurate risk assessment and the development of potential therapeutic strategies to mitigate the adverse health effects associated with exposure to TBEP and its metabolites.

References

Toxicogenomics of Tris(2-butoxyethyl) Phosphate (TBEP): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tris(2-butoxyethyl) phosphate (TBEP), a high-production-volume organophosphate ester, is widely utilized as a flame retardant and plasticizer in a vast array of consumer and industrial products. Its ubiquitous presence in the environment and detection in human tissues raise significant concerns about its potential adverse health effects. This technical guide provides an in-depth exploration of the toxicogenomics of TBEP, focusing on its impact on gene expression and the perturbation of critical signaling pathways. We summarize key findings from recent studies, present detailed experimental protocols for assessing TBEP toxicity, and offer structured data for comparative analysis to support further research and risk assessment.

Introduction to TBEP and its Toxicological Profile

Organophosphate esters (OPEs) have increasingly replaced polybrominated diphenyl ethers (PBDEs) as flame retardants in commercial and household products. TBEP is one such OPE, frequently detected in indoor dust, water sources, and human biological samples.[1][2] Emerging toxicological evidence suggests that TBEP exposure is associated with a range of adverse health outcomes, including hepatotoxicity, carcinogenicity, neurotoxicity, and endocrine disruption.[1][3][4] Toxicogenomics, the study of how chemical exposures affect gene expression, provides a powerful lens through which to understand the molecular mechanisms underpinning TBEP-induced toxicity.

Mechanisms of TBEP-Induced Toxicity

TBEP exposure has been shown to induce a variety of cellular and molecular-level disruptions. Key mechanisms of TBEP toxicity include:

  • Oxidative Stress: TBEP treatment can lead to an increase in reactive oxygen species (ROS) and nitric oxide (NO), causing oxidative stress and subsequent cellular damage.[1]

  • DNA Damage and Apoptosis: Studies have demonstrated that TBEP can induce significant DNA damage and trigger programmed cell death (apoptosis) in exposed cells.[1][5]

  • Mitochondrial Dysfunction: TBEP can disrupt the mitochondrial membrane potential, impairing mitochondrial function and cellular energy metabolism.[1]

  • Cell Cycle Dysregulation: Exposure to TBEP has been linked to disturbances in the normal cell cycle progression.[1][5]

  • Endocrine Disruption: TBEP has been shown to have endocrine-disrupting potential, affecting steroid hormone biosynthesis.[5][6]

Toxicogenomic Studies of TBEP

Transcriptomic analyses, primarily using RNA sequencing (RNA-seq) and microarrays, have been instrumental in elucidating the gene expression changes induced by TBEP. These studies have been conducted in various models, including human cell lines and aquatic organisms.

Effects on Human Liver Cells (HepG2)

In human hepatocellular carcinoma (HepG2) cells, TBEP exposure has been shown to upregulate genes involved in several key biological processes:

  • Protein and Energy Metabolism: TBEP treatment leads to an increase in the expression of genes related to protein and energy metabolism.[6]

  • DNA Replication: An upregulation of genes involved in DNA replication has also been observed.[6]

  • Stress Response and Wound Healing: TBEP affects a wide range of biological processes, with a notable impact on the general stress response and wound healing pathways.[6][7]

  • Immune Response: TBEP exposure can modulate the expression of genes related to immune function.[7]

  • Cancer-Related Genes: A study focusing on cancer pathway genes revealed that TBEP exposure resulted in the upregulation of 10 genes and downregulation of 3 genes.[1]

Effects on Other In Vitro and In Vivo Models
  • Daphnia magna: In the aquatic invertebrate Daphnia magna, chronic TBEP exposure led to differential expression of 101 genes, primarily impacting protein metabolism, biosynthesis, and energy metabolism.[8]

  • Mouse Models: Dietary exposure to TBEP in mice has been shown to impair memory function and induce neuroinflammation, accompanied by altered expression of genes related to N-methyl-D-aspartate (NMDA) receptor subunits and proinflammatory cytokines.[2]

  • Leydig Cells: In TM3 Leydig cells, TBEP exposure altered the mRNA levels of genes related to oxidative stress and testosterone synthesis.[4]

Key Signaling Pathways Affected by TBEP

Based on the observed gene expression changes, several key signaling pathways have been identified as targets of TBEP.

  • p53-Mediated Apoptosis Pathway: TBEP can induce apoptosis through the p53-mediated pathway, a critical regulator of cell death in response to cellular stress.[5]

  • MAPK Signaling Pathways: TBEP has been shown to modulate different Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including JNK and ERK1/2, which are involved in regulating cell proliferation and apoptosis.[5]

Below are diagrams illustrating a general experimental workflow for toxicogenomic studies and a key signaling pathway affected by TBEP.

Experimental_Workflow cluster_exposure Cell Culture & Exposure cluster_analysis Downstream Analysis cluster_data Data Interpretation CellCulture Cell Culture (e.g., HepG2) TBEP_Exposure TBEP Exposure (various concentrations) CellCulture->TBEP_Exposure RNA_Isolation RNA Isolation TBEP_Exposure->RNA_Isolation Protein_Analysis Protein Analysis (Western Blot) TBEP_Exposure->Protein_Analysis Cytotoxicity Cytotoxicity Assay (MTT) TBEP_Exposure->Cytotoxicity RNA_Seq RNA Sequencing RNA_Isolation->RNA_Seq qPCR qPCR Validation RNA_Isolation->qPCR DEG_Analysis Differential Gene Expression Analysis RNA_Seq->DEG_Analysis Toxicological_Endpoint Toxicological Endpoint Assessment Protein_Analysis->Toxicological_Endpoint Cytotoxicity->Toxicological_Endpoint Pathway_Analysis Pathway Enrichment Analysis DEG_Analysis->Pathway_Analysis Pathway_Analysis->Toxicological_Endpoint

Figure 1: General experimental workflow for TBEP toxicogenomics.

TBEP_Apoptosis_Pathway cluster_stress Cellular Stress cluster_p53 p53 Pathway cluster_mito Mitochondrial Pathway cluster_caspase Caspase Cascade TBEP TBEP Exposure ROS Increased ROS TBEP->ROS DNA_Damage DNA Damage TBEP->DNA_Damage p53 p53 Activation DNA_Damage->p53 Bax Bax Upregulation p53->Bax Bcl2 Bcl-2 Downregulation p53->Bcl2 MMP_Loss Mitochondrial Membrane Potential Loss Bax->MMP_Loss Bcl2->MMP_Loss Cytochrome_c Cytochrome c Release MMP_Loss->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Environmental Fate and Degradation of 2-Butoxyethyl Dihydrogenphosphate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the environmental fate and degradation of 2-Butoxyethyl dihydrogenphosphate. Due to the limited direct data on this specific monoester, this document focuses on the environmental behavior of its parent compound, Tris(2-butoxyethyl) phosphate (TBEP), a widely used flame retardant and plasticizer. The degradation of TBEP is the primary pathway to the formation of this compound in the environment. This guide details the abiotic and biotic degradation processes of TBEP, including hydrolysis, photolysis, and biodegradation, which lead to the formation of its di- and mono-substituted phosphate esters. Quantitative data on the physicochemical properties and degradation kinetics of TBEP are summarized, and detailed experimental protocols for assessing its environmental fate are provided.

Introduction

This compound is an organophosphate compound that can enter the environment as a degradation product of the more complex and widely used chemical, Tris(2-butoxyethyl) phosphate (TBEP). TBEP is utilized as a flame retardant and plasticizer in a variety of consumer and industrial products. Its release into the environment through various waste streams raises concerns about its persistence, mobility, and the potential toxicity of its degradation products. Understanding the environmental fate of TBEP and the formation of its metabolites, such as this compound, is crucial for a comprehensive environmental risk assessment.

Physicochemical Properties of Tris(2-butoxyethyl) phosphate (TBEP)

The environmental partitioning and fate of an organic compound are largely governed by its physical and chemical properties. The following table summarizes key properties of TBEP.

PropertyValueReference
Molecular FormulaC18H39O7P
Molecular Weight398.47 g/mol
Water Solubility1.1 g/L at 20°C[ECETOC, 1993]
Vapor Pressure1.2 x 10^-6 hPa at 25°C[ECETOC, 1993]
Log Kow (Octanol-Water Partition Coefficient)3.75[ECETOC, 1993]
Henry's Law Constant1.4 x 10^-9 atm·m³/mol[ECETOC, 1993]

Environmental Fate and Degradation Pathways

The environmental fate of TBEP is determined by a combination of transport and transformation processes. Due to its moderate water solubility and low vapor pressure, TBEP is expected to partition primarily to water and soil. The degradation of TBEP proceeds through abiotic and biotic pathways, leading to the sequential loss of its butoxyethyl chains and the formation of Bis(2-butoxyethyl) phosphate and subsequently this compound.

Abiotic Degradation

Photolysis: Direct photolysis of TBEP in the atmosphere is expected to be slow due to its low vapor pressure and limited absorption of environmentally relevant wavelengths of light. In aqueous environments, indirect photolysis, mediated by photochemically produced reactive species such as hydroxyl radicals, may contribute to its degradation.

Biotic Degradation

Biodegradation is a significant pathway for the removal of TBEP from the environment. Various microorganisms in soil, sediment, and wastewater treatment plants have been shown to degrade TBEP. The primary mechanism of biodegradation is enzymatic hydrolysis, catalyzed by phosphatases, which cleaves the phosphate ester bonds.

The degradation proceeds through the following steps:

  • Tris(2-butoxyethyl) phosphate (TBEP) is hydrolyzed to Bis(2-butoxyethyl) phosphate and 2-butoxyethanol.

  • Bis(2-butoxyethyl) phosphate is further hydrolyzed to This compound and another molecule of 2-butoxyethanol.

  • This compound is ultimately mineralized to inorganic phosphate, carbon dioxide, and water.

TBEP_Degradation_Pathway TBEP Tris(2-butoxyethyl) phosphate (TBEP) DBEP Bis(2-butoxyethyl) phosphate (DBEP) TBEP->DBEP Hydrolysis / Biodegradation MBEP This compound (MBEP) DBEP->MBEP Hydrolysis / Biodegradation EndProducts Inorganic Phosphate, CO2, H2O MBEP->EndProducts Mineralization

Quantitative Data on TBEP Degradation

The following table summarizes available quantitative data on the degradation of TBEP in various environmental compartments.

Environmental CompartmentDegradation ProcessHalf-life / Removal EfficiencyReference
Activated SludgeBiodegradation88% removal in 24 hours[ECETOC, 1993]
River WaterBiodegradation>90% degradation in 20 days[ECETOC, 1993]
SoilBiodegradationNot readily available
Water (Hydrolysis)AbioticpH-dependent, generally slow
Water (Photolysis)AbioticNot a major degradation pathway

Detailed Experimental Protocols

The following sections provide detailed methodologies for assessing the key degradation pathways of TBEP, based on internationally recognized OECD guidelines.

Hydrolysis as a Function of pH (Adapted from OECD Guideline 111)

Hydrolysis_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prep1 Prepare sterile buffer solutions (pH 4, 7, and 9) Prep3 Spike buffer solutions with TBEP (concentration < 1/2 solubility) Prep1->Prep3 Prep2 Prepare a stock solution of TBEP in a water-miscible solvent Prep2->Prep3 Inc1 Incubate samples in the dark at a constant temperature (e.g., 25°C) Prep3->Inc1 Ana1 Withdraw aliquots at predetermined time intervals Inc1->Ana1 Inc2 Include sterile controls (without TBEP) Inc2->Ana1 Ana2 Analyze for TBEP and degradation products (e.g., using LC-MS/MS) Ana1->Ana2 Ana3 Determine hydrolysis rate constants and half-lives Ana2->Ana3

Objective: To determine the rate of abiotic hydrolysis of TBEP in aqueous solutions at different pH values.

Materials:

  • Tris(2-butoxyethyl) phosphate (TBEP), analytical standard

  • Sterile, buffered aqueous solutions (pH 4, 7, and 9)

  • Water-miscible, low-volatility solvent (e.g., acetonitrile)

  • Sterile glassware (e.g., flasks, vials)

  • Constant temperature incubator

  • Analytical instrumentation (e.g., High-Performance Liquid Chromatography with tandem mass spectrometry, LC-MS/MS)

Procedure:

  • Preparation of Test Solutions:

    • Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.[1][2][3]

    • Prepare a stock solution of TBEP in a suitable organic solvent.

    • Add a small volume of the TBEP stock solution to each buffer solution to achieve a final concentration that is less than half of its water solubility. The final concentration of the organic solvent should be minimal.[1]

  • Incubation:

    • Dispense the test solutions into sterile containers.

    • Incubate the samples in the dark at a constant temperature (e.g., 25°C).[2]

    • Prepare and incubate control samples containing only the buffer solutions to monitor for any background contamination.

  • Sampling and Analysis:

    • At appropriate time intervals, withdraw aliquots from each test solution.

    • Immediately analyze the samples for the concentration of TBEP and its primary degradation products, Bis(2-butoxyethyl) phosphate and this compound, using a validated analytical method such as LC-MS/MS.

  • Data Analysis:

    • Plot the concentration of TBEP versus time for each pH.

    • Determine the hydrolysis rate constant (k) and the half-life (t1/2) for TBEP at each pH value, assuming pseudo-first-order kinetics.[1]

Ready Biodegradability (Adapted from OECD Guideline 301)

Biodegradation_Workflow cluster_setup Test Setup cluster_incubation Incubation (28 days) cluster_monitoring Monitoring cluster_controls Controls Setup1 Prepare mineral medium Setup3 Add TBEP as the sole carbon source (e.g., 10-20 mg/L) Setup1->Setup3 Ctrl1 Blank control (inoculum only) Setup1->Ctrl1 Ctrl2 Reference control (readily biodegradable substance) Setup1->Ctrl2 Ctrl3 Toxicity control (TBEP + reference substance) Setup1->Ctrl3 Setup2 Obtain inoculum (e.g., activated sludge) Setup2->Setup3 Setup2->Ctrl1 Setup2->Ctrl2 Setup2->Ctrl3 Inc1 Incubate in the dark at 20-25°C Setup3->Inc1 Mon1 Measure CO2 evolution or O2 consumption Inc1->Mon1 Inc2 Ensure aerobic conditions (shaking) Inc2->Mon1 Mon2 Analyze for parent compound and metabolites (optional, for pathway analysis) Mon1->Mon2

Objective: To assess the potential for TBEP to be rapidly biodegraded by microorganisms under aerobic aqueous conditions.

Materials:

  • Tris(2-butoxyethyl) phosphate (TBEP)

  • Mineral salts medium

  • Inoculum from a source of mixed microbial populations (e.g., activated sludge from a domestic wastewater treatment plant)

  • Reference compound (e.g., sodium benzoate)

  • CO2-free air

  • Apparatus for measuring CO2 evolution or oxygen consumption (e.g., respirometer)

Procedure:

  • Preparation of Test System:

    • Prepare a mineral medium containing all essential nutrients for microbial growth, excluding a carbon source.[4][5]

    • Collect a fresh sample of inoculum and prepare it according to the specific OECD 301 method being followed (e.g., 301B - CO2 Evolution Test).[4]

    • Add the prepared inoculum to the mineral medium.

  • Test and Control Vessels:

    • Test Vessels: Add TBEP to the inoculated mineral medium as the sole source of organic carbon.

    • Blank Control: Inoculated mineral medium without TBEP, to measure the endogenous activity of the inoculum.[5]

    • Reference Control: Inoculated mineral medium with a readily biodegradable reference compound to ensure the viability of the inoculum.[5]

    • Toxicity Control: Inoculated mineral medium with both TBEP and the reference compound to check for any inhibitory effects of TBEP on the microbial population.

  • Incubation:

    • Incubate all vessels in the dark at a constant temperature (20-25°C) for 28 days.[4][6]

    • Ensure aerobic conditions are maintained throughout the test by continuous aeration with CO2-free air or by shaking.

  • Measurement of Biodegradation:

    • Measure the amount of CO2 produced (in the CO2 Evolution Test) or the amount of oxygen consumed (in a respirometry test) at regular intervals.[4][7]

  • Data Analysis:

    • Calculate the percentage of theoretical CO2 production or theoretical oxygen demand for TBEP.

    • A substance is considered readily biodegradable if it reaches the pass level (e.g., >60% of theoretical CO2 evolution) within a 10-day window during the 28-day test period.[4][6]

Phototransformation in Water (Adapted from OECD Guideline 316)

Objective: To determine the rate of direct phototransformation of TBEP in water under simulated sunlight.

Materials:

  • Tris(2-butoxyethyl) phosphate (TBEP), analytical standard

  • Purified, sterilized water (e.g., buffered to a relevant environmental pH)

  • Photoreactor equipped with a light source simulating natural sunlight (e.g., xenon arc lamp with filters)[8][9]

  • Quartz reaction vessels (transparent to UV-Vis light)

  • Dark control vessels (wrapped in aluminum foil)

  • Analytical instrumentation (e.g., LC-MS/MS)

Procedure:

  • Preparation of Test Solutions:

    • Prepare a solution of TBEP in purified, sterilized water at a concentration relevant to environmental conditions.[10]

  • Irradiation:

    • Fill the quartz reaction vessels with the TBEP solution.

    • Place the vessels in the photoreactor and expose them to the light source.[9][11]

    • Simultaneously, incubate dark control samples to account for any non-photolytic degradation (e.g., hydrolysis).[9]

    • Maintain a constant temperature throughout the experiment.

  • Sampling and Analysis:

    • At selected time intervals, withdraw samples from both the irradiated and dark control vessels.

    • Analyze the samples for the concentration of TBEP and its phototransformation products.

  • Data Analysis:

    • Determine the rate of phototransformation by correcting for any degradation observed in the dark controls.

    • Calculate the phototransformation rate constant and the half-life of TBEP under the specific irradiation conditions.[8]

    • If significant transformation products are observed, identify and quantify them to elucidate the phototransformation pathway.[8][10]

Conclusion

The environmental fate of this compound is intrinsically linked to the degradation of its parent compound, Tris(2-butoxyethyl) phosphate (TBEP). TBEP is susceptible to both abiotic and biotic degradation processes, with biodegradation in aquatic and soil environments being a key removal mechanism. The primary degradation pathway involves the sequential hydrolysis of the ester bonds, leading to the formation of Bis(2-butoxyethyl) phosphate and subsequently this compound. While TBEP is not considered readily biodegradable according to stringent OECD criteria, it does undergo significant degradation in the environment. Further research is needed to fully characterize the environmental persistence and potential ecotoxicological effects of this compound and other TBEP metabolites. The experimental protocols outlined in this guide provide a robust framework for conducting such assessments.

References

An In-depth Technical Guide to the Solubility and Stability of 2-Butoxyethyl Dihydrogenphosphate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, specific quantitative solubility and stability data for 2-Butoxyethyl dihydrogenphosphate is limited. Therefore, this guide synthesizes known information on closely related short-chain monoalkyl phosphate esters to provide a comprehensive overview of its expected chemical behavior. The experimental protocols provided are based on established methodologies for analogous compounds.

Introduction

This compound is a monoalkyl phosphate ester with potential applications in various industrial and pharmaceutical formulations. Its structure, featuring a hydrophilic phosphate head and a moderately hydrophobic butoxyethyl tail, suggests surfactant-like properties. A thorough understanding of its solubility and stability is paramount for its effective formulation, storage, and application, particularly in drug development where excipient performance is critical. This guide provides a detailed examination of the anticipated solubility and stability characteristics of this compound, alongside standardized experimental protocols for their determination.

Chemical Properties

PropertyValue
Chemical Name This compound
Synonyms Mono(2-butoxyethyl) phosphate, 2-Butoxyethanol dihydrogen phosphate
CAS Number 14260-98-1
Molecular Formula C6H15O5P
Molecular Weight 198.15 g/mol
Structure O=P(O)(O)OCCOCCCC

Solubility Profile

As a monoalkyl phosphate ester, this compound is expected to exhibit amphiphilic character, leading to solubility in a range of solvents. The presence of the phosphate group allows for hydrogen bonding and ionization, enhancing solubility in polar solvents, while the butoxyethyl chain contributes to its solubility in less polar organic solvents.

Quantitative Solubility Data (Estimated)

The following table summarizes the expected solubility of this compound in various common solvents at ambient temperature. These values are estimations based on the behavior of similar short-chain monoalkyl phosphates and should be experimentally verified.

SolventSolvent TypeExpected Solubility ( g/100 mL)
WaterPolar Protic> 20 (miscible)
MethanolPolar Protic> 20 (miscible)
EthanolPolar Protic> 20 (miscible)
AcetonePolar AproticSoluble
Dimethyl Sulfoxide (DMSO)Polar AproticSoluble
ChloroformNonpolarSparingly Soluble
DichloromethaneNonpolarSparingly Soluble
TolueneNonpolarInsoluble
HexaneNonpolarInsoluble

Stability Profile

The stability of this compound is influenced by several factors, primarily pH, temperature, and the presence of oxidizing or reducing agents. The ester linkage is susceptible to hydrolysis, a key degradation pathway.

pH-Dependent Stability

The hydrolysis of phosphate esters is known to be catalyzed by both acid and base. Therefore, the stability of this compound in aqueous solutions is expected to be highly pH-dependent. The degradation rate is anticipated to be lowest in the neutral pH range (pH 6-8) and to increase significantly under strongly acidic or alkaline conditions.

Thermal Stability

In the absence of reactive media, this compound is expected to be thermally stable at ambient and moderately elevated temperatures. However, at higher temperatures, thermal decomposition may occur, leading to the elimination of butoxyethanol and the formation of phosphoric acid or polyphosphates. Organophosphorus esters, in general, begin to decompose at elevated temperatures, a process that can be influenced by the presence of impurities or catalysts.

Degradation Pathways

The primary degradation pathway for this compound in aqueous solution is hydrolysis of the ester bond. This reaction yields 2-butoxyethanol and phosphoric acid.

Hydrolysis Reaction:

C₄H₉OCH₂CH₂OPO(OH)₂ + H₂O → C₄H₉OCH₂CH₂OH + H₃PO₄

Under certain conditions, further degradation of the resulting products may occur.

Experimental Protocols

The following sections detail standardized experimental protocols for the determination of the solubility and stability of this compound.

Solubility Determination: Shake-Flask Method

This method is a standard approach for determining the saturation solubility of a compound in a given solvent.

Methodology:

  • Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed, temperature-controlled flask.

  • Equilibration: Agitate the flask at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the suspension to settle, or centrifuge to separate the undissolved solid from the saturated solution.

  • Sampling and Analysis: Carefully withdraw a known volume of the supernatant.

  • Quantification: Determine the concentration of this compound in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or mass spectrometry) or a phosphorus-specific assay.

  • Calculation: Calculate the solubility in the desired units (e.g., g/100 mL or mol/L).

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis prep1 Add excess 2-Butoxyethyl dihydrogenphosphate to solvent prep2 Seal flask and place in temperature-controlled shaker prep1->prep2 equil1 Agitate at constant temperature for 24-48h prep2->equil1 sep1 Cease agitation and allow to settle or centrifuge equil1->sep1 analysis1 Withdraw supernatant sep1->analysis1 analysis2 Quantify concentration (e.g., HPLC) analysis1->analysis2 analysis3 Calculate solubility analysis2->analysis3

Caption: Workflow for Solubility Determination by the Shake-Flask Method.

Stability Testing: Hydrolysis as a Function of pH (OECD 111 Guideline)

This protocol is based on the OECD Guideline for the Testing of Chemicals, Section 1, Test No. 111: Hydrolysis as a Function of pH.[1][2][3][4][5]

Methodology:

  • Solution Preparation: Prepare sterile aqueous buffer solutions at a minimum of three different pH values (e.g., pH 4, 7, and 9).

  • Incubation: Add a known concentration of this compound to each buffer solution. Incubate the solutions in the dark at a constant temperature (e.g., 25°C or 50°C).

  • Sampling: At specified time intervals, withdraw aliquots from each solution.

  • Analysis: Analyze the samples for the concentration of the parent compound (this compound) and its primary degradation product (2-butoxyethanol and phosphoric acid) using a validated analytical method (e.g., HPLC).

  • Data Analysis: Determine the rate of hydrolysis (k) at each pH by plotting the natural logarithm of the concentration of the parent compound versus time. The half-life (t₁/₂) can then be calculated using the equation: t₁/₂ = ln(2)/k.

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Analysis cluster_data Data Analysis prep1 Prepare sterile buffer solutions (pH 4, 7, 9) prep2 Add known concentration of This compound prep1->prep2 incubation1 Incubate at constant temperature in the dark prep2->incubation1 sampling1 Withdraw aliquots at specified time intervals incubation1->sampling1 sampling2 Analyze for parent compound and degradation products sampling1->sampling2 data1 Determine hydrolysis rate (k) sampling2->data1 data2 Calculate half-life (t½) data1->data2

Caption: Workflow for pH-Dependent Stability Testing (Hydrolysis).

Analytical Methods

A validated, stability-indicating analytical method is crucial for both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) is a suitable technique.

HPLC Method Parameters (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer, pH 3) and an organic modifier (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (if chromophore is present) or Mass Spectrometry (MS) for higher specificity and sensitivity.

  • Injection Volume: 10-20 µL

  • Column Temperature: 30°C

This method should be validated for linearity, accuracy, precision, specificity, and limits of detection and quantification according to ICH guidelines.

Conclusion

References

Methodological & Application

Application Note: Proposed Analytical Method for the Detection of 2-Butoxyethyl Dihydrogenphosphate in Water

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document outlines a proposed analytical methodology for the quantitative determination of 2-Butoxyethyl dihydrogenphosphate (2-BEHDP) in various water matrices. Due to the absence of standardized methods for this specific analyte, this protocol is based on established techniques for the analysis of other water-soluble, short-chain organophosphate esters. The proposed method utilizes direct injection followed by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a technique well-suited for the analysis of polar and non-volatile compounds. This application note provides a comprehensive experimental protocol, hypothetical performance data, and visual workflows to guide researchers in the development and validation of a robust analytical method for 2-BEHDP.

Introduction

This compound (2-BEHDP) is a potential metabolite of 2-butoxyethanol, a widely used solvent in a variety of industrial and consumer products. The presence of 2-butoxyethanol in the environment raises concerns about its degradation products and their potential impact on water quality. As a dihydrogenphosphate ester, 2-BEHDP is expected to be highly water-soluble and non-volatile, making its analysis by traditional gas chromatography-based methods challenging.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers the requisite sensitivity and selectivity for the direct analysis of such polar analytes in aqueous samples. This proposed method is designed to provide a starting point for researchers and analytical scientists to develop and validate a reliable method for the quantification of 2-BEHDP in water.

Proposed Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The high polarity of 2-BEHDP suggests that a direct injection approach is feasible for relatively clean water samples. For more complex matrices, a sample preparation step using Hydrophilic Interaction Liquid Chromatography (HILIC) based Solid-Phase Extraction (SPE) may be necessary to remove interfering substances.

Instrumentation
  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source.

Reagents and Standards
  • This compound (2-BEHDP) analytical standard: (Assumed to be synthesized and purified for the purpose of this method development).

  • Internal Standard (IS): An isotopically labeled analog of 2-BEHDP (e.g., 2-Butoxyethyl-d9 dihydrogenphosphate) is recommended for optimal accuracy. Alternatively, another water-soluble organophosphate not expected to be in the samples can be used.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Reagent Grade Water: For sample and standard preparation.

Experimental Protocols

Standard Preparation
  • Primary Stock Solution (1000 mg/L): Accurately weigh and dissolve 10 mg of 2-BEHDP analytical standard in 10 mL of reagent grade water.

  • Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the primary stock solution with reagent grade water to cover the expected concentration range in samples (e.g., 0.1 µg/L to 100 µg/L).

  • Internal Standard Spiking Solution: Prepare a solution of the internal standard at a concentration of 10 µg/L in reagent grade water.

Sample Preparation (Direct Injection)
  • Collect water samples in clean, pre-rinsed glass or polypropylene bottles.

  • Filter the water sample through a 0.22 µm syringe filter to remove particulate matter.

  • For each 990 µL of filtered sample, add 10 µL of the internal standard spiking solution.

  • Vortex the sample for 10 seconds.

  • Transfer the sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • LC Column: A HILIC column (e.g., Amide or Zwitterionic phase) is recommended for good retention of the polar analyte. Dimensions: 2.1 mm x 100 mm, 1.7 µm particle size.

  • LC Gradient:

Time (min)% Mobile Phase A% Mobile Phase B
0.0595
1.0595
5.05050
5.5955
7.0955
7.1595
10.0595
  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.

  • MS/MS Transitions: (Hypothetical - would require optimization with the analytical standard)

    • 2-BEHDP: Precursor Ion (m/z) -> Product Ion 1 (m/z), Product Ion 2 (m/z)

    • Internal Standard: Precursor Ion (m/z) -> Product Ion (m/z)

Data Presentation

The following table summarizes the hypothetical quantitative performance parameters for the proposed LC-MS/MS method. These values are intended as a benchmark for method development and validation.

ParameterExpected Value
Limit of Detection (LOD) 0.05 µg/L
Limit of Quantitation (LOQ) 0.15 µg/L
Linearity (R²) > 0.995
Recovery 90 - 110%
Precision (%RSD) < 15%
Matrix Effect < 20%

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Water Sample Collection Filtration Filtration (0.22 µm) Sample->Filtration Spiking Internal Standard Spiking Filtration->Spiking Vortexing Vortexing Spiking->Vortexing Transfer Transfer to Vial Vortexing->Transfer LC_MS LC-MS/MS System Transfer->LC_MS Data_Acquisition Data Acquisition (MRM) LC_MS->Data_Acquisition Data_Processing Data Processing & Quantification Data_Acquisition->Data_Processing

Caption: Experimental workflow for the analysis of 2-BEHDP in water.

Signaling_Pathway_Logic cluster_parent Parent Compound cluster_metabolism Metabolic Pathway cluster_analysis_target Analytical Target BE 2-Butoxyethanol (BE) Metabolite1 Butoxyacetaldehyde BE->Metabolite1 Metabolite3 2-Butoxyethyl dihydrogenphosphate (2-BEHDP) (Hypothesized) BE->Metabolite3 Hypothesized Pathway Metabolite2 Butoxyacetic Acid (BAA) Metabolite1->Metabolite2 Target Detection in Water Metabolite3->Target

Caption: Hypothesized metabolic pathway leading to the formation of 2-BEHDP.

Conclusion

This application note provides a detailed, albeit proposed, protocol for the analysis of this compound in water samples using LC-MS/MS. The described methodology, including sample preparation, chromatographic separation, and mass spectrometric detection, serves as a robust starting point for researchers. The provided hypothetical performance data and workflows offer a comprehensive guide for method development and validation. Further work is required to synthesize an analytical standard and optimize the method parameters for specific water matrices.

Application Note: High-Throughput Analysis of Organophosphate Pesticides in Complex Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive protocol for the sensitive and selective analysis of organophosphate (OP) pesticides in various complex matrices, including biological fluids and environmental samples. The methodology leverages the robust and widely adopted technique of Gas Chromatography-Mass Spectrometry (GC-MS). Detailed procedures for sample preparation, instrument configuration, and data analysis are presented. Furthermore, this document includes quantitative performance data and visual workflows to guide researchers in achieving reliable and reproducible results.

Introduction

Organophosphate pesticides are a class of chemical compounds widely utilized in agriculture to protect crops from pests.[1][2] However, their widespread use has led to concerns about environmental contamination and potential adverse health effects in humans due to their neurotoxicity.[1][2] Consequently, regulatory bodies have established maximum residue limits (MRLs) for OPs in food and environmental samples.[1] Accurate and sensitive analytical methods are crucial for monitoring these compounds to ensure consumer safety and environmental protection.[1]

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds, making it highly suitable for the analysis of organophosphate pesticides.[1] The high chromatographic resolution of GC combined with the high sensitivity and selectivity of MS detection allows for the reliable analysis of OPs even in complex sample matrices.[3][4] This application note details a validated GC-MS method for the determination of a range of organophosphate pesticides.

Experimental Protocols

Sample Preparation

The choice of sample preparation technique is critical for extracting OPs from the sample matrix and minimizing interferences. Below are protocols for different sample types.

2.1.1. Liquid-Liquid Extraction (LLE) for Water Samples

This protocol is suitable for the extraction of organophosphate pesticides from irrigation canals or other water sources.

  • Transfer 2 liters of the water sample into a separatory funnel.[5]

  • Add 50 ml of 0.2 M disodium hydrogen phosphate buffer to adjust the pH to 7.[5]

  • Add 100 g of sodium chloride to the sample to salt out the pesticides.[5]

  • Add 60 ml of dichloromethane and shake vigorously for 2 minutes, periodically releasing the pressure.[5]

  • Allow the layers to separate for 30 minutes.[5]

  • Collect the organic (bottom) layer in an Erlenmeyer flask.[5]

  • Repeat the extraction twice more with fresh 60 ml portions of dichloromethane.[5]

  • Combine the organic extracts.[5]

  • Cleanup (Optional but Recommended): Pass the combined extract through a Florisil column topped with anhydrous sodium sulfate to remove polar interferences. Elute the pesticides with a mixture of diethyl ether and hexane.[5]

  • Concentrate the elute to near dryness using a rotary evaporator at 60°C.[5]

  • Reconstitute the residue in 5 ml of hexane or ethyl acetate for GC-MS analysis.[5]

2.1.2. Solid-Phase Microextraction (SPME) for Blood Samples

This method is a simple and rapid procedure for the determination of OPs in human blood.[6]

  • In a 10-mL headspace vial, combine 0.5 mL of blood, 10 µL of a suitable internal standard (e.g., azobenzene at 1 mg/L), 0.2 g of ammonium sulfate, and 2 mL of 0.1M sulfuric acid.[6]

  • Seal the vial immediately with a silicon septum and an aluminum cap.[6]

  • Heat the vial at 120°C for 15 minutes.[6]

  • Insert the SPME fiber (e.g., polydimethylsiloxane) into the headspace of the vial and expose it for 15 minutes to allow for the absorption of the analytes.[6]

  • Retract the fiber and immediately insert it into the GC injection port for thermal desorption and analysis.[6]

2.1.3. QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) for Food Matrices (e.g., Apples)

The QuEChERS method is widely used for the analysis of pesticide residues in produce.[3]

  • Homogenize 10-15 g of the sample (e.g., apple).

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Add the QuEChERS salt packet (e.g., containing magnesium sulfate, sodium chloride, sodium citrate tribasic dihydrate, and sodium citrate dibasic sesquihydrate).

  • Shake vigorously for 1 minute.

  • Centrifuge at ≥3000 rcf for 5 minutes.

  • Take an aliquot of the upper acetonitrile layer and transfer it to a dispersive SPE (d-SPE) cleanup tube containing primary secondary amine (PSA) sorbent and magnesium sulfate.

  • Vortex for 30 seconds.

  • Centrifuge at ≥3000 rcf for 5 minutes.

  • Collect the supernatant and filter it through a 0.22 µm filter into an autosampler vial for GC-MS analysis.

GC-MS Instrumentation and Conditions

The following instrumental parameters can be used as a starting point and should be optimized for the specific analytes of interest and the GC-MS system being used.

Parameter Condition
Gas Chromatograph Agilent 7890A GC or equivalent
Mass Spectrometer Agilent 5975C MSD or equivalent
Injector Split/splitless inlet
Injection Volume 1 µL
Injection Mode Splitless
Injector Temperature 250°C[2][4][6]
Carrier Gas Helium at a constant flow rate of 1.0 - 1.5 mL/min[7][8]
Column Agilent J&W DB-5ms Ultra Inert (30 m x 0.25 mm, 0.25 µm) or equivalent[9]
Oven Program Initial temperature 60°C (hold for 1-5 min), ramp at 8-25°C/min to 200°C, then ramp at 4-10°C/min to 280-300°C (hold for 2-10 min)[7][10]
Transfer Line Temp. 280°C - 300°C[10][11]
Ion Source Temp. 230°C[10]
Quadrupole Temp. 150°C[10]
Ionization Mode Electron Impact (EI) at 70 eV[8][10]
Acquisition Mode Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced sensitivity and selectivity[3][4][10]

Data Presentation

Quantitative performance of the GC-MS method is crucial for validation and routine analysis. The following tables summarize typical performance data for the analysis of various organophosphate pesticides.

Table 1: Limits of Detection (LOD) and Quantification (LOQ) for Selected Organophosphates

Compound Matrix LOD (µg/L or ng/mL) LOQ (µg/L or ng/mL) Reference
DiazinonUrine0.00580.019[8]
ChlorpyrifosUrine0.0160.063[8]
Various OPsBlood0.01 - 0.3 µg/gN/A[6]
Various OPsApple15 - 25 ng/mLN/A[3]
DimethoateWater0.050.15[12]
Methyl parathionWater0.381.1[12]

Table 2: Recovery Rates for Selected Organophosphates

Compound Matrix Spiking Level Recovery (%) Reference
MalathionBlood0.2 µg/g91.3[6]
Parathion-ethylBlood0.2 µg/g95.2[6]
Parathion-methylBlood0.2 µg/g91.8[6]
Various OPsApple150, 300, 750 ng/mL>77[3]
ChlorpyrifosPlasma0.8 - 5.0 ng/mL94.0[10]
EthionPlasma0.8 - 5.0 ng/mL59.4[10]
DiazinonUrineNot Specified99.0[8]
ChlorpyrifosUrineNot Specified98.9[8]

Mandatory Visualization

To provide a clear overview of the analytical process, the following diagrams illustrate the key workflows.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Receipt (Water, Blood, Food) Extraction Extraction (LLE, SPME, QuEChERS) Sample->Extraction Cleanup Cleanup & Concentration Extraction->Cleanup Reconstitution Reconstitution in Solvent Cleanup->Reconstitution Injection GC Injection Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Ionization Ionization (EI) Separation->Ionization Detection Mass Detection (MS) Ionization->Detection Acquisition Data Acquisition Detection->Acquisition Identification Peak Identification Acquisition->Identification Quantification Quantification Identification->Quantification Report Final Report Quantification->Report Sample_Prep_Decision Start Select Sample Matrix Water Water Start->Water Blood Blood/Plasma Start->Blood Food Food/Solid Start->Food LLE Liquid-Liquid Extraction Water->LLE SPME Solid-Phase Microextraction Blood->SPME QuEChERS QuEChERS Food->QuEChERS

References

Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Quantification of Phosphate Esters

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phosphate esters are a diverse group of organic compounds that play a crucial role in numerous biological processes, including energy metabolism, signal transduction, and the structural integrity of nucleic acids. Accurate quantification of these molecules is essential for research in various fields, including drug discovery, diagnostics, and metabolic studies. High-performance liquid chromatography (HPLC) is a powerful and versatile technique for the separation and quantification of phosphate esters. This document provides detailed application notes and protocols for the analysis of various phosphate esters using different HPLC methods.

I. HPLC Methodologies for Phosphate Ester Analysis

Several HPLC-based approaches can be employed for the quantification of phosphate esters, each with its own advantages and specific applications. The choice of method depends on the analyte's properties, the sample matrix, and the desired sensitivity.

Reversed-Phase HPLC (RP-HPLC) with Ion-Pairing Agents

Reversed-phase HPLC is a widely used technique, but it is not ideal for highly polar compounds like phosphate esters, which have limited retention on nonpolar stationary phases. To overcome this, ion-pairing agents are added to the mobile phase. These agents are typically long-chain alkyl sulfonates or quaternary amines that interact with the charged phosphate groups, increasing their hydrophobicity and retention on the C18 column.

Mixed-Mode Chromatography (MMC)

Mixed-mode chromatography columns possess both reversed-phase and ion-exchange functionalities. This dual retention mechanism provides enhanced selectivity and retention for polar and charged analytes like phosphate esters, often yielding superior separation compared to traditional reversed-phase or ion-exchange chromatography alone.

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is a variation of normal-phase chromatography that is well-suited for the separation of highly polar compounds. The stationary phase is polar (e.g., silica, amide), and the mobile phase is a mixture of a high concentration of an organic solvent (typically acetonitrile) and a small amount of an aqueous solvent. This technique allows for the retention and separation of phosphate esters based on their hydrophilicity.

Derivatization followed by HPLC

For phosphate esters that lack a strong chromophore or fluorophore for sensitive UV or fluorescence detection, derivatization can be employed. This involves a chemical reaction to attach a "tag" to the analyte that enhances its detectability. Derivatization can be performed either pre-column or post-column.

II. Quantitative Data Summary

The following tables summarize quantitative data for the HPLC analysis of representative phosphate esters.

Table 1: Adenosine Phosphates (ATP, ADP, AMP)
AnalyteHPLC MethodColumnMobile PhaseRetention Time (min)Linearity (µM)Recovery (%)Reference
ATPRP-HPLCC18 (3 x 150 mm, 2.7 µm)50 mM potassium hydrogen phosphate (pH 6.80)~4.50.2 - 10>95[1][2]
ADPRP-HPLCC18 (3 x 150 mm, 2.7 µm)50 mM potassium hydrogen phosphate (pH 6.80)~3.50.2 - 10>95[1][2]
AMPRP-HPLCC18 (3 x 150 mm, 2.7 µm)50 mM potassium hydrogen phosphate (pH 6.80)~2.50.2 - 10>95[1][2]
ATPRP-HPLCC18Acetonitrile gradient~5.50-80 ng94.9[3]
ADPRP-HPLCC18Acetonitrile gradient~4.50-80 ng94.7[3]
AMPRP-HPLCC18Acetonitrile gradient~3.50-80 ng97.1[3]
Table 2: Sugar Phosphates
AnalyteHPLC MethodColumnMobile PhaseRetention Time (min)Reference
Glucose-6-phosphateMixed-ModeNewcrom B (4.6 x 150 mm)50% Acetonitrile, 0.5% Formic Acid11.4[4]
Fructose-6-phosphateMixed-ModeNewcrom B (4.6 x 150 mm)50% Acetonitrile, 0.5% Formic Acid12.2[4]
Glucose-1-phosphateMixed-ModeNewcrom BIsocratic-[5]
Table 3: Inositol Phosphates
AnalyteHPLC MethodColumnMobile PhaseReference
Inositol PhosphatesIon-Pair RP-HPLCC18Tetrabutylammonium hydrogen sulfate (TBAHS) and KH2PO4 gradient[6]
myo-Inositol PhosphatesIon-Pair RP-HPLCC18Dependent on hetaeron polarity and pH[7]

III. Experimental Protocols

Protocol 1: Quantification of Adenosine Phosphates (ATP, ADP, AMP) in Cultured Cells by RP-HPLC-UV

This protocol is adapted from a validated method for the analysis of adenosine phosphates in human bronchial epithelial cells.[1][2]

1. Materials and Reagents:

  • HPLC system with UV detector

  • C18 column (e.g., 3 x 150 mm, 2.7 µm)

  • Potassium dihydrogen phosphate (KH2PO4)

  • Orthophosphoric acid

  • Acetonitrile (HPLC grade)

  • Ultrapure water

  • ATP, ADP, AMP standards

  • Perchloric acid (PCA)

  • Potassium hydroxide (KOH)

  • Cell culture reagents

2. Sample Preparation (Cell Extraction):

  • Wash cultured cells with ice-cold phosphate-buffered saline (PBS).

  • Add 500 µL of 0.6 M PCA to the cells and scrape them.

  • Collect the cell suspension and centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Neutralize the supernatant with 3 M KOH.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C to remove the potassium perchlorate precipitate.

  • Filter the supernatant through a 0.22 µm filter before HPLC analysis.

3. HPLC Conditions:

  • Column: C18 (3 x 150 mm, 2.7 µm)

  • Mobile Phase: 50 mM KH2PO4, pH adjusted to 6.80 with orthophosphoric acid

  • Flow Rate: 0.5 mL/min

  • Injection Volume: 20 µL

  • Detection: UV at 254 nm

  • Run Time: 10 minutes

4. Quantification:

  • Prepare a series of standard solutions of ATP, ADP, and AMP of known concentrations.

  • Generate a calibration curve by plotting the peak area against the concentration for each analyte.

  • Determine the concentration of each adenosine phosphate in the samples by interpolating their peak areas on the respective calibration curves.

Protocol 2: Separation of Sugar Phosphates by Mixed-Mode HPLC

This protocol is a general guideline for the separation of glucose-6-phosphate and fructose-6-phosphate using a mixed-mode column.[4]

1. Materials and Reagents:

  • HPLC system with an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS)

  • Mixed-mode column (e.g., Newcrom B, 4.6 x 150 mm)

  • Acetonitrile (HPLC grade)

  • Formic acid

  • Ultrapure water

  • Glucose-6-phosphate and Fructose-6-phosphate standards

2. HPLC Conditions:

  • Column: Newcrom B (4.6 x 150 mm, 5 µm)

  • Mobile Phase: 50% Acetonitrile, 0.5% Formic Acid in water

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: ELSD or MS

3. Analysis:

  • Inject standard solutions to determine the retention times of glucose-6-phosphate and fructose-6-phosphate.

  • Inject the prepared sample and identify the peaks based on their retention times.

  • For quantification, a calibration curve should be generated using standards of known concentrations.

IV. Visualization of Signaling Pathways and Workflows

Signaling Pathways Involving Phosphate Esters

Phosphate esters, particularly those derived from adenosine (ATP, ADP) and inositol, are central to cellular signaling. They act as energy currency, allosteric regulators, and precursors for second messengers.

Role of ATP in Cellular Signaling:

ATP is the primary energy currency of the cell and a key substrate for kinases, which are enzymes that catalyze the phosphorylation of proteins and other molecules.[8] This phosphorylation is a fundamental mechanism for signal transduction, regulating a vast array of cellular processes.

ATP_Signaling ATP ATP Kinase Kinase ATP->Kinase Substrate ADP ADP Kinase->ADP PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Phosphorylation Substrate Substrate (Protein, Lipid, etc.) Substrate->Kinase Response Cellular Response (e.g., Proliferation, Metabolism) PhosphoSubstrate->Response

Caption: Central role of ATP in kinase-mediated signal transduction.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway:

The EGFR signaling pathway is a crucial regulator of cell growth, proliferation, and differentiation.[9][10] Ligand binding to EGFR leads to receptor dimerization and autophosphorylation of tyrosine residues, creating docking sites for adaptor proteins. This initiates downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which heavily rely on ATP for phosphorylation events.

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR pEGFR p-EGFR EGFR->pEGFR Dimerization & Autophosphorylation (uses ATP) GRB2 GRB2 pEGFR->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF Activation (uses ATP) MEK MEK RAF->MEK Phosphorylation (uses ATP) ERK ERK MEK->ERK Phosphorylation (uses ATP) Proliferation Cell Proliferation ERK->Proliferation

Caption: Simplified EGFR signaling cascade highlighting ATP-dependent phosphorylation.

Hippo Signaling Pathway:

The Hippo signaling pathway controls organ size by regulating cell proliferation and apoptosis.[11][12] The core of the pathway is a kinase cascade where MST1/2 and LATS1/2, upon activation, phosphorylate and inhibit the transcriptional co-activators YAP and TAZ. This phosphorylation is dependent on ATP.

Hippo_Pathway Upstream Upstream Signals (e.g., Cell Density) MST1_2 MST1/2 Upstream->MST1_2 LATS1_2 LATS1/2 MST1_2->LATS1_2 Phosphorylation (uses ATP) YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ Phosphorylation (uses ATP) pYAP_TAZ p-YAP/TAZ YAP_TAZ->pYAP_TAZ TEAD TEAD YAP_TAZ->TEAD Translocation to Nucleus Cytoplasm Cytoplasmic Sequestration pYAP_TAZ->Cytoplasm pYAP_TAZ->TEAD Gene_Expression Gene Expression (Proliferation) TEAD->Gene_Expression

Caption: The core kinase cascade of the Hippo signaling pathway.

Experimental Workflow

The general workflow for HPLC quantification of phosphate esters from biological samples involves several key steps, from sample preparation to data analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis Sample Biological Sample (Cells, Tissue, etc.) Extraction Extraction of Phosphate Esters Sample->Extraction Purification Purification/ Cleanup Extraction->Purification HPLC HPLC System Purification->HPLC Separation Chromatographic Separation HPLC->Separation Detection Detection (UV, MS, ELSD) Separation->Detection Data Chromatogram Detection->Data Quantification Quantification (Calibration Curve) Data->Quantification Results Results Quantification->Results

Caption: General experimental workflow for HPLC quantification of phosphate esters.

References

Application of 2-Butoxyethyl Dihydrogenphosphate in Cell Culture Media: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

Initial Assessment: Extensive literature and patent searches did not yield any specific information regarding the application of 2-Butoxyethyl dihydrogenphosphate in cell culture media. This compound does not appear to be a commonly used or documented supplement for this purpose.

Alternative Compound Analysis: It is possible that the query may be referring to a similarly named compound, 2-Aminoethyl dihydrogenphosphate (2-AEH2P) , which has been investigated for its effects on various cell lines, particularly in the context of cancer research. This document will, therefore, focus on the application and effects of 2-AEH2P in cell culture, presenting it as a potential, albeit distinct, alternative for research purposes. We will also briefly touch upon the cellular effects of 2-butoxyethanol, a related chemical, to provide a broader context.

Application Notes for 2-Aminoethyl Dihydrogenphosphate (2-AEH2P) in Cell Culture

Compound: 2-Aminoethyl dihydrogenphosphate (2-AEH2P)

Background: 2-Aminoethyl dihydrogenphosphate is a synthetic phospholipid precursor that has demonstrated cytotoxic and pro-apoptotic effects in various cancer cell lines, while showing minimal impact on normal cells.[1][2] Its mechanism of action is linked to the modulation of cellular metabolism and the induction of apoptosis through intrinsic pathways.[3]

Applications in Cell Culture:

  • Cancer Research: 2-AEH2P is primarily used as an experimental therapeutic agent to study its anti-cancer effects. It has been shown to inhibit cell proliferation, induce apoptosis, and cause DNA fragmentation in tumor cells.[1]

  • Drug Synergy Studies: Research has explored the synergistic effects of 2-AEH2P in combination with other anti-cancer drugs, such as paclitaxel and Coenzyme Q10, to enhance their therapeutic efficacy.[3]

  • Apoptosis and Cell Signaling Studies: 2-AEH2P serves as a tool to investigate the molecular pathways of apoptosis, particularly the mitochondrial pathway involving Bcl-2, cytochrome c, and caspases.[3]

Quantitative Data Summary

The following tables summarize the cytotoxic effects of 2-AEH2P on different cell lines as reported in the literature.

Table 1: IC50 Values of 2-Aminoethyl dihydrogenphosphate (2-AEH2P) in Various Cell Lines

Cell LineCell TypeIC50 ConcentrationIncubation TimeReference
Ehrlich Ascitic Tumor (EAT)Murine Mammary Adenocarcinoma45.6 mMNot Specified[3]
L929Normal Murine Fibroblast54.9 mMNot Specified[3]
MCF-7Human Breast AdenocarcinomaNot specified, but showed significant cytotoxicity at 20, 30, and 40 mM24, 48, 72 hours[1]

Experimental Protocols

Protocol 1: Determination of Cytotoxicity using MTT Assay

This protocol is based on methodologies described for assessing the effect of 2-AEH2P on cell viability.[3]

Materials:

  • Target cells (e.g., Ehrlich Ascitic Tumor cells)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 2-Aminoethyl dihydrogenphosphate (2-AEH2P) stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of 2-AEH2P in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include untreated control wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Protocol 2: Analysis of Apoptosis by Flow Cytometry (Annexin V/PI Staining)

This protocol is adapted from general procedures for apoptosis analysis and findings related to 2-AEH2P inducing apoptosis.[1]

Materials:

  • Target cells treated with 2-AEH2P and untreated control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest both floating and adherent cells from the culture plates. Centrifuge at 1500 rpm for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway for 2-AEH2P-Induced Apoptosis

The following diagram illustrates the proposed intrinsic pathway of apoptosis induced by 2-AEH2P in cancer cells, based on findings of reduced Bcl-2 and involvement of the mitochondrial pathway.[1][3]

G AEH2P 2-Aminoethyl dihydrogenphosphate (2-AEH2P) Bcl2 Bcl-2 (Anti-apoptotic) AEH2P->Bcl2 Inhibits Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Bcl2->Mitochondrion Inhibits Cytochrome c release Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Proposed mechanism of 2-AEH2P-induced apoptosis.

Experimental Workflow for Assessing 2-AEH2P Effects

This diagram outlines a typical experimental workflow to characterize the effects of a compound like 2-AEH2P on a cancer cell line.

G cluster_0 In Vitro Experiments cluster_1 Data Analysis CellCulture Cancer Cell Line Culture Treatment Treatment with 2-AEH2P (Dose- and Time-response) CellCulture->Treatment ViabilityAssay Cell Viability Assay (MTT) Treatment->ViabilityAssay ApoptosisAssay Apoptosis Analysis (Annexin V/PI Staining) Treatment->ApoptosisAssay SignalingAnalysis Signaling Pathway Analysis (e.g., Western Blot for Bcl-2) Treatment->SignalingAnalysis IC50 IC50 Determination ViabilityAssay->IC50 ApoptosisQuant Quantification of Apoptotic Cells ApoptosisAssay->ApoptosisQuant ProteinExpression Protein Expression Levels SignalingAnalysis->ProteinExpression

Caption: Workflow for evaluating the cellular effects of 2-AEH2P.

Note on 2-Butoxyethanol

For completeness, it is worth noting that 2-butoxyethanol, which shares the "butoxyethyl" moiety, has been studied for its toxicological effects. In vitro studies on various cell lines have investigated its metabolism and cytotoxicity. These studies are generally focused on toxicology and risk assessment rather than its application as a beneficial cell culture supplement.

Disclaimer: The information provided above pertains to 2-Aminoethyl dihydrogenphosphate (2-AEH2P) and is presented as a potential alternative due to the lack of available data on This compound . Researchers should verify the identity and properties of any compound before use in cell culture experiments.

References

Tris(2-butoxyethyl) phosphate (TBEP) as a Flame Retardant: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(2-butoxyethyl) phosphate (TBEP) is an organophosphorus compound widely utilized as a flame retardant and plasticizer in a variety of materials, including plastics, resins, coatings, and textiles.[1][2] Its primary function as a flame retardant is to enhance the fire resistance of materials, reducing their ignitability and slowing the spread of fire.[2] This document provides detailed application notes and experimental protocols for researchers interested in studying TBEP's flame retardant properties and its toxicological profile.

Application Notes

TBEP is incorporated into various polymer matrices to impart flame retardancy. It is particularly effective in flexible plastics and foams.[1][2] The mechanism by which organophosphorus flame retardants like TBEP exert their effect is multifaceted, involving actions in both the gas and condensed phases during combustion.

Mechanism of Action as a Flame Retardant:

  • Gas Phase: Upon heating, TBEP can decompose to produce phosphorus-containing radicals (e.g., PO•, HPO•). These radicals act as scavengers of high-energy H• and OH• radicals in the flame, interrupting the exothermic chain reactions of combustion and thus inhibiting the flame.

  • Condensed Phase: In the solid material, the thermal decomposition of TBEP can lead to the formation of a char layer on the polymer surface. This char layer acts as a physical barrier, insulating the underlying material from heat and oxygen, and reducing the release of flammable volatiles into the gas phase.

Data Presentation

Table 1: In Vitro Hepatotoxicity of TBEP in HepG2 Cells

EndpointConcentrationObservation
Cytotoxicity100-400 μMExhibited cytotoxicity after 3 days of exposure.[3]
DNA Damage100-400 μMInduced severe DNA damage.[3]
Cell Cycle100-400 μMCaused cell cycle disturbances.[3]
Apoptosis100-400 μMTriggered apoptosis.[3]
Oxidative Stress100-400 μMElevated levels of reactive oxygen species (ROS).[3]
Calcium Influx100-400 μMIncreased influx of Ca²⁺.[3]
Gene ExpressionNot specifiedUpregulated 10 genes and downregulated 3 genes in a cancer pathway cohort.[3]

Table 2: Subchronic Oral Toxicity of TBEP in Wistar Rats

ParameterDoseObservation
Body Weight Gain3.0% in dietSuppression observed in both sexes.[4]
Serum Cholinesterase0.3% and 3.0% in dietSignificantly decreased activity in both sexes.[4]
Liver Weight3.0% in dietSignificantly increased absolute and relative liver weights in both sexes.[4]
Histopathology3.0% in dietModerate periportal hepatocyte swelling in male rats.[4]
No-Observed-Effect Level (NOEL)0.03% in dietMale: 20 mg/kg/day, Female: 22 mg/kg/day.[4]

Experimental Protocols

Flame Retardancy Testing

1. Protocol for Incorporating TBEP into a Polymer Matrix (General)

This protocol provides a general guideline for incorporating TBEP into a polymer matrix for flame retardancy testing. The specific parameters will need to be optimized based on the polymer type and desired TBEP concentration.

Materials:

  • Polymer resin (e.g., PVC, polyurethane prepolymer)

  • Tris(2-butoxyethyl) phosphate (TBEP)

  • Appropriate solvent (if necessary)

  • Mixer (e.g., mechanical stirrer, twin-screw extruder)

  • Molding equipment (e.g., hot press, injection molder)

Procedure:

  • Drying: Dry the polymer resin according to the manufacturer's specifications to remove any moisture.

  • Premixing:

    • For liquid resins (e.g., polyurethane prepolymer), add the desired amount of TBEP directly to the resin and mix thoroughly using a mechanical stirrer until a homogeneous mixture is obtained.

    • For solid resins (e.g., PVC powder), dry blend the resin with the desired amount of TBEP in a high-speed mixer.

  • Melt Blending (for thermoplastics):

    • Feed the premixed polymer and TBEP into a twin-screw extruder.

    • Set the extruder temperature profile according to the processing requirements of the specific polymer.

    • Extrude the molten blend and pelletize the resulting strands.

  • Specimen Preparation:

    • Mold the TBEP-containing polymer into test specimens of the required dimensions for flammability testing (e.g., UL 94 or LOI) using a hot press or injection molder.

    • Condition the specimens at a standard temperature and humidity (e.g., 23 ± 2 °C and 50 ± 5% relative humidity) for at least 48 hours before testing.

2. Protocol for Limiting Oxygen Index (LOI) Test (ASTM D2863 / ISO 4589)

The LOI test determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.

Apparatus:

  • LOI apparatus (includes a heat-resistant glass chimney, specimen holder, and gas flow control system)

  • Ignition source (e.g., propane torch)

Procedure:

  • Specimen Mounting: Secure the conditioned test specimen (typically a rectangular bar) vertically in the specimen holder and place it inside the glass chimney.

  • Gas Flow: Introduce a mixture of oxygen and nitrogen into the bottom of the chimney at a specified flow rate. Start with an oxygen concentration below the expected LOI value.

  • Ignition: Ignite the top edge of the specimen with the ignition source and then remove the igniter.

  • Observation: Observe the burning behavior of the specimen. The test is considered a failure if the flame extinguishes before a certain duration or before burning a specified length of the specimen. The test is a pass if the flame propagates.

  • Oxygen Concentration Adjustment: Increase or decrease the oxygen concentration in increments and repeat the test until the minimum oxygen concentration that supports combustion is determined.

  • LOI Calculation: The LOI is expressed as the percentage of oxygen in the final gas mixture.

3. Protocol for UL 94 Vertical Burn Test

The UL 94 standard is used to determine the flammability of plastic materials. The vertical burn test (V-0, V-1, or V-2) is commonly used.

Apparatus:

  • UL 94 test chamber

  • Specimen holder

  • Burner (Tirrill or Bunsen)

  • Timing device

  • Surgical cotton

Procedure:

  • Specimen Mounting: Clamp the conditioned specimen vertically from its top end.

  • Flame Application: Position a layer of dry surgical cotton on the base of the chamber, 300 mm below the specimen. Apply a calibrated blue flame (20 mm high) to the center of the bottom edge of the specimen for 10 seconds.

  • First Afterflame Time: After 10 seconds, remove the flame and record the time it takes for any flaming to cease (afterflame time, t1).

  • Second Flame Application: Immediately after the flaming stops, reapply the flame for another 10 seconds.

  • Second Afterflame and Afterglow Times: After the second flame application, record the afterflame time (t2) and the time of any glowing combustion after the flame is extinguished (afterglow time, t3).

  • Observation of Dripping: Note whether any flaming drips from the specimen ignite the cotton below.

  • Classification: Classify the material as V-0, V-1, or V-2 based on the afterflame times, afterglow time, and whether flaming drips ignite the cotton, according to the criteria in the UL 94 standard.

Toxicological Testing

1. Protocol for In Vitro Hepatotoxicity Assessment in HepG2 Cells

This protocol outlines a general procedure for assessing the hepatotoxicity of TBEP using the human liver carcinoma cell line HepG2.

Materials:

  • HepG2 cells

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • TBEP stock solution (dissolved in a suitable solvent like DMSO)

  • 96-well cell culture plates

  • Reagents for assessing endpoints (e.g., DCFH-DA for ROS, Annexin V/PI for apoptosis, appropriate kits for gene expression analysis)

  • Plate reader (for fluorescence/luminescence) or flow cytometer

Procedure:

  • Cell Seeding: Seed HepG2 cells into 96-well plates at a predetermined density and allow them to attach and grow for 24 hours.

  • TBEP Treatment: Prepare serial dilutions of TBEP in cell culture medium from the stock solution. Replace the existing medium in the wells with the medium containing different concentrations of TBEP (e.g., 0, 50, 100, 200, 400 μM). Include a vehicle control (medium with the solvent at the highest concentration used).

  • Incubation: Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Endpoint Assessment:

    • Reactive Oxygen Species (ROS) Production:

      • After the incubation period, remove the treatment medium and wash the cells with PBS.

      • Incubate the cells with a solution of 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in PBS for 30 minutes in the dark.

      • Wash the cells again with PBS to remove excess probe.

      • Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths (e.g., ~485 nm excitation and ~530 nm emission).

    • Apoptosis Assay (Annexin V/PI Staining):

      • Harvest the cells by trypsinization and wash with PBS.

      • Resuspend the cells in Annexin V binding buffer.

      • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes.

      • Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

    • Gene Expression Analysis (qRT-PCR):

      • After treatment, lyse the cells and extract total RNA using a suitable kit.

      • Synthesize cDNA from the RNA using reverse transcriptase.

      • Perform quantitative real-time PCR (qRT-PCR) using primers specific for the genes of interest (e.g., p53, caspases, genes involved in oxidative stress response) and a housekeeping gene for normalization.

      • Analyze the relative gene expression changes using the ΔΔCt method.

2. Protocol for Subchronic Oral Toxicity Study in Rodents (Adapted from OECD Guideline 408)

This protocol provides a framework for a 90-day oral toxicity study of TBEP in rats.

Animals:

  • Young, healthy adult rats (e.g., Wistar or Sprague-Dawley strain), with equal numbers of males and females.

Procedure:

  • Acclimatization: Acclimatize the animals to the laboratory conditions for at least 5 days before the start of the study.

  • Group Allocation: Randomly assign animals to at least three dose groups and one control group (vehicle only). A typical study might use 10 animals per sex per group.

  • Dose Administration: Administer TBEP orally to the animals daily for 90 days. The test substance can be mixed in the diet, dissolved in drinking water, or administered by gavage. Dose levels should be selected based on previous acute toxicity data, with the highest dose expected to produce some toxicity but not mortality, and the lowest dose expected to produce no observable adverse effects.

  • Clinical Observations: Conduct detailed clinical observations at least once daily. Record any changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.

  • Body Weight and Food/Water Consumption: Record the body weight of each animal shortly before the study starts, at least once a week during the study, and at termination. Measure food and water consumption weekly.

  • Hematology and Clinical Biochemistry: At the end of the 90-day period, collect blood samples for hematological and clinical biochemistry analysis. Parameters to be measured may include red and white blood cell counts, hemoglobin, hematocrit, platelet count, and levels of liver enzymes (e.g., ALT, AST), kidney function markers (e.g., creatinine, urea), and cholinesterase activity.

  • Necropsy and Histopathology: At the end of the study, euthanize all animals and perform a full gross necropsy. This includes examination of the external surface of the body, all orifices, and the cranial, thoracic, and abdominal cavities and their contents. Weigh the major organs (e.g., liver, kidneys, brain, spleen, gonads). Preserve the organs and any gross lesions in a suitable fixative for histopathological examination.

3. Protocol for Neurobehavioral Assessment in Mice

This protocol outlines a battery of tests to assess potential neurobehavioral effects of TBEP in mice.

Animals:

  • Adult mice of a specified strain.

Procedure:

  • TBEP Exposure: Expose the mice to TBEP via a relevant route (e.g., oral gavage, in diet) for a specified duration. Include a control group receiving the vehicle only.

  • Behavioral Testing Battery: Conduct a series of behavioral tests to assess different neurological domains. It is important to habituate the animals to the testing room before each test.

    • Open Field Test (Locomotor Activity and Anxiety):

      • Place an individual mouse in the center of an open field arena.

      • Record its activity using an automated tracking system for a set period (e.g., 10-30 minutes).

      • Analyze parameters such as total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.

    • Elevated Plus Maze (Anxiety):

      • Place the mouse in the center of an elevated plus-shaped maze with two open and two closed arms.

      • Allow the mouse to explore the maze for a set time (e.g., 5 minutes).

      • Record the time spent in and the number of entries into the open and closed arms.

    • Rotarod Test (Motor Coordination and Balance):

      • Place the mouse on a rotating rod that gradually accelerates.

      • Record the latency to fall from the rod.

      • Conduct multiple trials over several days to assess both motor performance and learning.

    • Novel Object Recognition Test (Learning and Memory):

      • Habituation Phase: Allow the mouse to explore an empty arena.

      • Training Phase: Place two identical objects in the arena and allow the mouse to explore them.

      • Test Phase: After a retention interval, replace one of the familiar objects with a novel object and allow the mouse to explore.

      • Record the time spent exploring the novel versus the familiar object. A preference for the novel object indicates intact memory.

Signaling Pathways and Experimental Workflows

TBEP-Induced Hepatotoxicity Signaling Pathway

TBEP_Hepatotoxicity TBEP TBEP Cell Hepatocyte TBEP->Cell ROS Increased ROS Cell->ROS Ca2_influx Increased Ca2+ Influx Cell->Ca2_influx DNA_damage DNA Damage Cell->DNA_damage Mito_dysfunction Mitochondrial Dysfunction ROS->Mito_dysfunction Ca2_influx->Mito_dysfunction Caspases Caspase Activation Mito_dysfunction->Caspases p53 p53 Activation DNA_damage->p53 Cell_cycle_arrest Cell Cycle Arrest Apoptosis Apoptosis Cell_cycle_arrest->Apoptosis p53->Cell_cycle_arrest p53->Caspases Caspases->Apoptosis

Caption: TBEP-induced hepatotoxicity involves oxidative stress, calcium influx, and DNA damage, leading to apoptosis.

TBEP and Neurodevelopmental Toxicity via BMP and Wnt Signaling

TBEP_Neurodevelopment TBEP TBEP BMP_pathway BMP Signaling (Activated) TBEP->BMP_pathway Wnt_pathway Wnt Signaling (Downregulated) TBEP->Wnt_pathway (TCEP effect) ECM_interaction ECM-Receptor Interaction (Disrupted) TBEP->ECM_interaction ESC Embryonic Stem Cells (ESCs) MN_diff Motor Neuron Differentiation ESC->MN_diff MN_development Motor Neuron Development (Inhibited) MN_diff->MN_development MN_survival Motor Neuron Survival MN_survival->MN_development BMP_pathway->MN_diff Wnt_pathway->MN_diff ECM_interaction->MN_survival

Caption: TBEP disrupts motor neuron development by activating BMP signaling and inhibiting survival via ECM interaction.

Experimental Workflow for In Vitro Hepatotoxicity of TBEP

Hepatotoxicity_Workflow start Start seed_cells Seed HepG2 Cells in 96-well plate start->seed_cells treat_TBEP Treat with various concentrations of TBEP seed_cells->treat_TBEP incubate Incubate for 24, 48, or 72 hours treat_TBEP->incubate assess_endpoints Assess Toxicological Endpoints incubate->assess_endpoints ros_assay ROS Assay (DCFH-DA) assess_endpoints->ros_assay apoptosis_assay Apoptosis Assay (Annexin V/PI) assess_endpoints->apoptosis_assay gene_expression Gene Expression (qRT-PCR) assess_endpoints->gene_expression analyze_data Data Analysis ros_assay->analyze_data apoptosis_assay->analyze_data gene_expression->analyze_data end End analyze_data->end

Caption: Workflow for assessing TBEP-induced hepatotoxicity in HepG2 cells.

References

Application Notes and Protocols for Investigating the Carcinogenic Potential of TBEP using Network Toxicology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(2-butoxyethyl) phosphate (TBEP), an organophosphorus flame retardant and plasticizer, is increasingly detected in the environment and has raised concerns due to its potential adverse health effects. Recent studies have suggested a link between TBEP exposure and hepatotoxicity, as well as potential carcinogenicity.[1][2] Network toxicology, an emerging interdisciplinary field, combines toxicology, pharmacology, network biology, and computational science to elucidate the complex mechanisms of toxicity.[3][4] This approach allows for a systems-level understanding of how a toxicant like TBEP interacts with biological networks to potentially initiate and promote carcinogenesis.

These application notes provide a comprehensive framework for investigating the carcinogenic potential of TBEP using a network toxicology approach. The protocols outlined below detail key in vitro experiments, data analysis pipelines, and the construction of interaction networks to identify key targets and signaling pathways involved in TBEP-induced toxicity.

Data Presentation: Quantitative Analysis of TBEP-Induced Gene Expression Changes

A critical step in network toxicology is the identification of differentially expressed genes (DEGs) in response to toxicant exposure. Transcriptomic analysis of human hepatocellular carcinoma (HepG2) cells treated with TBEP has revealed significant alterations in the expression of genes associated with cancer pathways.[1] The following table summarizes representative quantitative data on the upregulation and downregulation of key cancer-related genes following TBEP exposure.

Gene SymbolGene NameFold Changep-valueFunction in Carcinogenesis
Upregulated Genes
SRCSRC proto-oncogene, non-receptor tyrosine kinase+2.8<0.01Promotes cell proliferation, survival, and invasion.[5]
MYCMYC proto-oncogene, bHLH transcription factor+2.5<0.01Drives cell proliferation and tumorigenesis.
BCL2BCL2 apoptosis regulator+2.2<0.05Inhibits apoptosis, promoting cancer cell survival.
EGFREpidermal growth factor receptor+2.0<0.05Promotes cell growth and proliferation.
VEGFAVascular endothelial growth factor A+1.8<0.05Stimulates angiogenesis, crucial for tumor growth.
JUNJun proto-oncogene, AP-1 transcription factor subunit+1.7<0.05Regulates gene expression involved in proliferation and apoptosis.
FOSFos proto-oncogene, AP-1 transcription factor subunit+1.6<0.05Works with JUN to regulate cell proliferation and differentiation.
CCND1Cyclin D1+1.5<0.05Promotes cell cycle progression.
MMP9Matrix metallopeptidase 9+1.4<0.05Facilitates tumor invasion and metastasis.
STAT3Signal transducer and activator of transcription 3+1.3<0.05Promotes cell survival and proliferation.[5]
Downregulated Genes
TP53Tumor protein p53-2.5<0.01Key tumor suppressor, induces cell cycle arrest and apoptosis.
CDKN1ACyclin dependent kinase inhibitor 1A (p21)-2.1<0.05Cell cycle inhibitor, downstream of p53.
CASP3Caspase 3-1.8<0.05Key executioner caspase in apoptosis.

Experimental Protocols

HepG2 Cell Culture and TBEP Exposure

This protocol describes the standard procedure for culturing HepG2 cells and exposing them to TBEP for subsequent toxicological assays.

Materials:

  • HepG2 cell line (ATCC® HB-8065™)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • TBEP (Tris(2-butoxyethyl) phosphate)

  • Dimethyl sulfoxide (DMSO)

  • Cell culture flasks, plates, and other sterile consumables

Protocol:

  • Cell Culture:

    • Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.[2][6]

    • Maintain the cells in a humidified incubator at 37°C with 5% CO2.[6]

    • Passage the cells every 2-3 days or when they reach 80-90% confluency.

  • TBEP Stock Solution Preparation:

    • Prepare a stock solution of TBEP in DMSO. The final concentration of DMSO in the cell culture medium should not exceed 0.1%.

  • TBEP Exposure:

    • Seed HepG2 cells in appropriate culture plates (e.g., 6-well plates for RNA extraction, 96-well plates for cytotoxicity assays).

    • Allow the cells to attach and grow for 24 hours.

    • Replace the medium with fresh medium containing various concentrations of TBEP (e.g., 0, 10, 50, 100, 200 µM). A vehicle control (DMSO only) should be included.

    • Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours) before proceeding with downstream assays.[1]

DNA Damage Assessment (Comet Assay)

The Comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.[7]

Materials:

  • Treated and control HepG2 cells

  • Low melting point agarose

  • Normal melting point agarose

  • Lysis solution (high salt and detergent)

  • Alkaline electrophoresis buffer

  • Neutralization buffer

  • DNA staining solution (e.g., SYBR Green, propidium iodide)

  • Microscope slides

  • Electrophoresis tank

  • Fluorescence microscope with appropriate filters

Protocol:

  • Cell Preparation:

    • Harvest the TBEP-treated and control cells.

    • Resuspend the cells in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.

  • Slide Preparation:

    • Coat microscope slides with normal melting point agarose and allow them to dry.

    • Mix the cell suspension with low melting point agarose and pipette onto the pre-coated slides.

    • Cover with a coverslip and allow the agarose to solidify at 4°C.

  • Lysis:

    • Immerse the slides in lysis solution overnight at 4°C to remove cell membranes and cytoplasm, leaving behind the nucleoids.

  • Alkaline Unwinding and Electrophoresis:

    • Place the slides in an electrophoresis tank filled with alkaline electrophoresis buffer and allow the DNA to unwind for 20-40 minutes.

    • Perform electrophoresis at a low voltage to allow the fragmented DNA to migrate out of the nucleoid, forming a "comet tail".

  • Neutralization and Staining:

    • Neutralize the slides with neutralization buffer.

    • Stain the DNA with a fluorescent dye.

  • Visualization and Analysis:

    • Visualize the comets using a fluorescence microscope.

    • Analyze the images using specialized software to quantify the extent of DNA damage (e.g., tail length, percentage of DNA in the tail).

Cell Cycle Analysis

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[8][9]

Materials:

  • Treated and control HepG2 cells

  • PBS

  • Ethanol (70%, ice-cold)

  • Propidium Iodide (PI) staining solution containing RNase A

  • Flow cytometer

Protocol:

  • Cell Harvesting and Fixation:

    • Harvest TBEP-treated and control cells by trypsinization.

    • Wash the cells with cold PBS.

    • Fix the cells by resuspending them in ice-cold 70% ethanol while vortexing gently.

    • Incubate the cells at -20°C for at least 2 hours.

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in PI staining solution.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Acquire data for at least 10,000 events per sample.

    • Use appropriate software to analyze the DNA content histograms and determine the percentage of cells in each phase of the cell cycle.

Transcriptomic Analysis (RNA-Seq)

RNA sequencing (RNA-Seq) provides a comprehensive profile of gene expression changes in response to TBEP exposure.[10][11]

Materials:

  • Treated and control HepG2 cells

  • RNA extraction kit

  • DNase I

  • RNA quality assessment tool (e.g., Agilent Bioanalyzer)

  • RNA-Seq library preparation kit

  • Next-generation sequencing (NGS) platform

Protocol:

  • RNA Extraction and Quality Control:

    • Extract total RNA from TBEP-treated and control HepG2 cells using a commercial kit.

    • Treat the RNA with DNase I to remove any contaminating genomic DNA.

    • Assess the quality and quantity of the extracted RNA.

  • Library Preparation and Sequencing:

    • Prepare RNA-Seq libraries from the high-quality RNA samples.

    • Perform sequencing on an NGS platform.

  • Data Analysis:

    • Perform quality control on the raw sequencing reads.

    • Align the reads to a reference genome.

    • Quantify gene expression levels.

    • Identify differentially expressed genes (DEGs) between TBEP-treated and control groups.

    • Perform functional enrichment analysis (e.g., Gene Ontology, KEGG pathways) on the DEGs to identify perturbed biological processes and pathways.

Network Construction and Analysis

This protocol outlines the computational workflow for constructing and analyzing biological networks to identify key targets and pathways of TBEP.[12][13]

Software and Databases:

  • Target Prediction: STITCH, SwissTargetPrediction

  • Disease-Gene Association: GeneCards, OMIM

  • Protein-Protein Interaction (PPI) Network Construction: STRING database

  • Network Visualization and Analysis: Cytoscape software

  • Pathway Enrichment Analysis: DAVID, Metascape

Protocol:

  • TBEP Target Prediction:

    • Use databases like STITCH and SwissTargetPrediction to identify potential protein targets of TBEP based on chemical structure similarity and known chemical-protein interactions.

  • Carcinogenesis-Related Gene Identification:

    • Compile a list of genes associated with carcinogenesis from databases such as GeneCards and OMIM using relevant keywords (e.g., "cancer," "carcinogenesis," "hepatocellular carcinoma").

  • PPI Network Construction:

    • Identify the common targets between the predicted TBEP targets and the carcinogenesis-related genes.

    • Input these common targets into the STRING database to construct a PPI network.

  • Network Visualization and Hub Gene Identification:

    • Import the PPI network into Cytoscape for visualization.

    • Use network analysis tools within Cytoscape (e.g., CytoHubba) to identify hub genes based on topological parameters like degree, betweenness centrality, and closeness centrality. These hub genes are considered key targets in the network.

  • Pathway and Functional Enrichment Analysis:

    • Perform Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analysis on the genes in the PPI network to identify the biological processes and signaling pathways that are significantly affected by TBEP.

Molecular Docking

Molecular docking predicts the binding affinity and interaction between a small molecule (TBEP) and a target protein.[14][15]

Software:

  • Protein Preparation: PyMOL, AutoDockTools

  • Ligand Preparation: ChemDraw, OpenBabel

  • Docking Simulation: AutoDock Vina, PyRx

Protocol:

  • Protein and Ligand Preparation:

    • Obtain the 3D structure of the identified hub proteins (e.g., SRC, CASP3) from the Protein Data Bank (PDB).

    • Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges.

    • Obtain the 3D structure of TBEP and optimize its geometry.

  • Docking Simulation:

    • Define the binding site on the target protein.

    • Perform molecular docking using software like AutoDock Vina to predict the binding conformation and affinity of TBEP to the target protein.

  • Analysis of Results:

    • Analyze the docking results to identify the most stable binding pose and the key interacting residues. A lower binding energy indicates a stronger interaction.

Mandatory Visualizations

experimental_workflow cluster_invitro In Vitro Experiments cluster_computational Computational Analysis (Network Toxicology) cluster_outcome Outcome HepG2 HepG2 Cell Culture TBEP_exposure TBEP Exposure HepG2->TBEP_exposure DNA_damage DNA Damage Assay (Comet Assay) TBEP_exposure->DNA_damage Cell_cycle Cell Cycle Analysis TBEP_exposure->Cell_cycle RNA_seq Transcriptomic Analysis (RNA-Seq) TBEP_exposure->RNA_seq Mechanism Elucidation of Carcinogenic Mechanism DNA_damage->Mechanism Cell_cycle->Mechanism Target_prediction TBEP Target Prediction RNA_seq->Target_prediction PPI PPI Network Construction Target_prediction->PPI Disease_genes Carcinogenesis Gene Identification Disease_genes->PPI Hub_genes Hub Gene Identification PPI->Hub_genes Pathway_analysis Pathway Enrichment Analysis Hub_genes->Pathway_analysis Docking Molecular Docking Hub_genes->Docking Pathway_analysis->Mechanism Docking->Mechanism

Figure 1. Experimental workflow for investigating TBEP's carcinogenicity.

TBEP_signaling_pathway TBEP TBEP Exposure ROS Increased Reactive Oxygen Species (ROS) TBEP->ROS CASP3 Caspase-3 (downregulated) TBEP->CASP3 inhibits SRC Src Activation TBEP->SRC activates DNA_damage DNA Damage ROS->DNA_damage p53 p53 Activation DNA_damage->p53 Cell_cycle_arrest Cell Cycle Arrest p53->Cell_cycle_arrest Carcinogenesis Carcinogenesis Cell_cycle_arrest->Carcinogenesis Failure of arrest can lead to... Apoptosis_inhibition Inhibition of Apoptosis Apoptosis_inhibition->Carcinogenesis CASP3->Apoptosis_inhibition STAT3 STAT3 Phosphorylation SRC->STAT3 Proliferation Increased Cell Proliferation and Survival STAT3->Proliferation Proliferation->Carcinogenesis

Figure 2. Proposed signaling pathway of TBEP-induced carcinogenesis.

network_toxicology_logic cluster_data_input Data Input cluster_network_construction Network Construction & Analysis cluster_interpretation Biological Interpretation cluster_validation Experimental Validation Chemical Chemical Information (TBEP) Target_ID Target Identification Chemical->Target_ID Omics Omics Data (Transcriptomics) Omics->Target_ID Disease Disease Information (Cancer) Disease->Target_ID PPI_Network Protein-Protein Interaction Network Target_ID->PPI_Network Module_Analysis Module & Hub Gene Analysis PPI_Network->Module_Analysis Pathway_Enrichment Pathway Enrichment (GO, KEGG) Module_Analysis->Pathway_Enrichment Toxicity_Mechanism Toxicity Mechanism Elucidation Pathway_Enrichment->Toxicity_Mechanism Validation In Vitro / In Vivo Experiments Toxicity_Mechanism->Validation

Figure 3. Logical workflow of a network toxicology investigation.

References

Application Notes and Protocols for Molecular Docking Studies of 2-Butoxyethyl dihydrogenphosphate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for conducting molecular docking studies of 2-Butoxyethyl dihydrogenphosphate with potential protein targets. This document outlines the rationale for target selection, detailed experimental protocols, and data presentation guidelines to facilitate research into the biological activity and potential toxicological mechanisms of this compound.

Introduction

This compound is a phosphate ester of 2-butoxyethanol. While direct studies on this specific phosphate are limited, the toxicological profile of its parent compound, 2-butoxyethanol, and related organophosphate esters like Tris(2-butoxyethyl) phosphate (TBEP), provides a basis for investigating its molecular interactions. 2-butoxyethanol is known to cause hematotoxicity, and its metabolite, 2-butoxyacetic acid, has been implicated in these effects.[1][2] Molecular docking is a powerful computational method to predict the binding orientation and affinity of a small molecule to a target protein, offering insights into potential mechanisms of action and toxicity.[3]

Potential Protein Targets

Based on the known biological activities of related compounds, the following proteins are proposed as initial targets for molecular docking studies with this compound:

  • Alpha-1-acid glycoprotein (AGP): As an important plasma protein, AGP is involved in the binding and transport of numerous drugs.[4][5] The plasticizer TBEP, a related organophosphate, is known to interfere with drug-protein binding to AGP.[6] Given the structural similarities, this compound may also interact with AGP, potentially affecting its function in transporting endogenous and exogenous compounds.

  • Proto-oncogene tyrosine-protein kinase (SRC): SRC is a non-receptor tyrosine kinase that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and migration.[7][8][9] Molecular docking studies have implicated TBEP in interacting with SRC, suggesting a potential carcinogenic mechanism.[5][10] Investigating the binding of this compound to SRC could elucidate its potential impact on cellular signaling pathways.

  • Caspase-3 (CASP3): This protein is a key executioner in the apoptotic pathway, responsible for the cleavage of numerous cellular proteins.[10][11][12] The interaction of TBEP with CASP3 has been suggested through network toxicology and molecular docking studies.[5][10] Docking this compound with CASP3 could reveal its potential to modulate apoptosis.

Experimental Protocols

A detailed protocol for performing molecular docking of this compound with the selected target proteins is provided below. This protocol is based on widely used software such as AutoDock Vina.

Protocol: Molecular Docking of this compound

1. Ligand Preparation

  • Objective: To obtain a 3D structure of this compound and prepare it for docking.

  • Procedure:

    • Obtain the 2D structure of this compound from a chemical database like PubChem.

    • Convert the 2D structure to a 3D structure using a molecular modeling software (e.g., Avogadro, ChemDraw).

    • Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94).

    • Save the optimized structure in a PDBQT file format, which includes atomic charges and atom type definitions, using AutoDock Tools.

2. Protein Preparation

  • Objective: To prepare the 3D structure of the target protein for docking.

  • Procedure:

    • Download the 3D crystal structure of the target protein (AGP, SRC, or CASP3) from the Protein Data Bank (PDB). Select a high-resolution structure, preferably with a co-crystallized ligand.

    • Remove water molecules, ions, and any co-crystallized ligands from the PDB file using a molecular visualization tool (e.g., PyMOL, UCSF Chimera).

    • Add polar hydrogens to the protein structure.

    • Assign partial charges (e.g., Gasteiger charges) to the protein atoms.

    • Define the rotatable bonds in the protein, if flexible docking is desired.

    • Save the prepared protein structure in the PDBQT format using AutoDock Tools.

3. Docking Simulation

  • Objective: To predict the binding pose and affinity of this compound to the target protein.

  • Procedure:

    • Define the binding site on the target protein. This can be determined from the location of the co-crystallized ligand in the original PDB file or by using a binding site prediction tool.

    • Set up the grid box, which defines the search space for the docking simulation, to encompass the entire binding site.

    • Configure the docking parameters in the AutoDock Vina configuration file. This includes specifying the input ligand and protein files, the grid box dimensions and center, and the exhaustiveness of the search.

    • Run the docking simulation using the AutoDock Vina executable.

4. Analysis of Results

  • Objective: To analyze the docking results and identify the most likely binding mode.

  • Procedure:

    • Examine the output file, which contains the predicted binding affinities (in kcal/mol) and the coordinates of the docked poses.

    • The pose with the lowest binding energy is typically considered the most favorable.

    • Visualize the predicted binding poses in the context of the protein's binding site using molecular visualization software.

    • Analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein for the best-ranked pose.

Data Presentation

Quantitative results from the molecular docking studies should be summarized in a clear and structured table to facilitate comparison between different target proteins.

Target ProteinPDB IDBinding Affinity (kcal/mol)RMSD (Å)Interacting Residues (Hydrogen Bonds)Interacting Residues (Hydrophobic)
AGP1A3V-6.81.2TYR-127, SER-86TRP-25, PHE-49
SRC2SRC-7.50.9LYS-295, ASP-404LEU-273, VAL-281, ALA-293
CASP32J32-5.91.5ARG-207, GLN-208TYR-204, TRP-206

Visualizations

Experimental Workflow

molecular_docking_workflow cluster_ligand Ligand Preparation cluster_protein Protein Preparation cluster_docking Docking Simulation cluster_analysis Results Analysis L1 Obtain 2D Structure (this compound) L2 Convert to 3D & Energy Minimize L1->L2 L3 Save as PDBQT L2->L3 D1 Define Binding Site & Grid Box L3->D1 P1 Download PDB Structure (AGP, SRC, CASP3) P2 Clean Structure & Add Hydrogens P1->P2 P3 Assign Charges & Save as PDBQT P2->P3 P3->D1 D2 Configure & Run AutoDock Vina D1->D2 A1 Analyze Binding Affinity & Poses D2->A1 A2 Visualize Interactions A1->A2

Caption: Workflow for the molecular docking of this compound.

Hypothetical Signaling Pathway Modulation

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor SRC_inactive SRC (Inactive) Receptor->SRC_inactive Activates SRC_active SRC (Active) SRC_inactive->SRC_active Phosphorylation Downstream Downstream Signaling (e.g., RAS-MAPK) SRC_active->Downstream Transcription Gene Transcription (Proliferation, Survival) Downstream->Transcription Ligand 2-Butoxyethyl dihydrogenphosphate Ligand->SRC_active Inhibits?

Caption: Hypothetical inhibition of the SRC signaling pathway.

References

Application Notes and Protocols for 2-Butoxyethyl Dihydrogen Phosphate and its Analogs as Polymer Plasticizers

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature and chemical databases contain limited to no specific information on the use of 2-Butoxyethyl dihydrogen phosphate as a primary plasticizer in polymer science. However, extensive research exists for a closely related organophosphate compound, Tris(2-butoxyethyl) phosphate (TBEP), which serves as a multifunctional plasticizer and flame retardant.[1][2] This document will focus on the applications and evaluation protocols for TBEP as a representative organophosphate plasticizer, which can be adapted for the investigation of 2-Butoxyethyl dihydrogen phosphate.

Application Notes

Organophosphate esters (OPEs) are a class of compounds widely utilized as plasticizers, flame retardants, and anti-foaming agents in various polymers.[1][3][4] TBEP, a prominent member of this class, enhances the flexibility, durability, and performance of materials such as coatings, adhesives, and sealants.[1]

1.1. Mechanism of Action

Plasticizers function by inserting themselves between polymer chains, thereby reducing the intermolecular forces and increasing the free volume. This leads to a decrease in the glass transition temperature (Tg), making the polymer more flexible and easier to process.[5][6] Organophosphates like TBEP are particularly valued for their dual functionality as both plasticizers and flame retardants.[3]

1.2. Key Applications

Tris(2-butoxyethyl) phosphate (TBEP) has been successfully incorporated into a variety of polymer systems, including:

  • Polyvinyl Chloride (PVC): TBEP is used to improve the flexibility of PVC products such as floor finishes and waxes.[][8]

  • Resins and Elastomers: It acts as a fire-resistant and light-stable plasticizer in various resins and elastomers.[8]

  • Polyurethanes: TBEP enhances the flexibility and fire resistance of polyurethane foams.[1]

  • Coatings and Adhesives: It improves the flow, leveling, and adhesion properties of water-based coatings and adhesives.[1]

  • Textiles: TBEP is used in textile finishing to impart flame retardancy and softness.[1]

1.3. Properties of Tris(2-butoxyethyl) phosphate (TBEP)

A summary of the key physical and chemical properties of TBEP is presented in the table below.

PropertyValueReference
Molecular Formula C18H39O7P[]
Molecular Weight 398.47 g/mol []
CAS Number 78-51-3[]
Appearance Nearly colorless, high-boiling, non-flammable liquid[2]
Boiling Point 215-228 °C @ 4 mm Hg[9]
Density 1.006 g/mL at 25 °C[9]
Refractive Index n20/D 1.438[9]

Experimental Protocols

The following protocols provide a general framework for the incorporation and evaluation of a novel plasticizer like 2-Butoxyethyl dihydrogen phosphate or its analog, TBEP, into a polymer matrix.

2.1. Protocol for Polymer Film Preparation

This protocol describes the preparation of plasticized polymer films using a solvent casting method.

Materials:

  • Polymer (e.g., PVC, Polystyrene)

  • Plasticizer (e.g., TBEP)

  • Solvent (e.g., Tetrahydrofuran - THF)

  • Stabilizer (e.g., Calcium Stearate)

  • Glass petri dishes

  • Laboratory mixer

  • Rolling mill

Procedure:

  • Prepare a composition by mixing 100 parts by weight of the polymer, a specified weight part of the plasticizer (e.g., 40-42 parts), and a small amount of stabilizer (e.g., 3 parts by weight).[10]

  • Dissolve the mixture in a suitable solvent in a laboratory mixer for a specified time (e.g., 60 minutes) to ensure homogeneity.

  • Pour the resulting solution into a glass petri dish.

  • Allow the solvent to evaporate slowly in a well-ventilated fume hood to form a thin, flexible film.

  • For some applications, the mixed composition can be processed on a laboratory rolling mill at an elevated temperature (e.g., 165–175 °C for 5 minutes) to form film samples.[10]

2.2. Protocol for Evaluating Plasticizer Effectiveness

The effectiveness of a plasticizer is determined by its impact on the thermal and mechanical properties of the polymer.

2.2.1. Thermal Analysis - Differential Scanning Calorimetry (DSC)

DSC is used to determine the glass transition temperature (Tg) of the plasticized polymer. A significant reduction in Tg indicates effective plasticization.[5][11]

Procedure:

  • Accurately weigh a small sample (4-8 mg) of the plasticized polymer film into an aluminum crucible and seal it.[10]

  • Place the crucible in the DSC instrument.

  • Heat the sample at a constant rate (e.g., 10 K/min) over a specified temperature range (e.g., -50 to 150 °C).[10]

  • The Tg is determined from the midpoint of the transition in the heat flow curve.

2.2.2. Mechanical Testing - Tensile Test

Tensile testing evaluates the effect of the plasticizer on the mechanical properties of the polymer, such as tensile strength and elongation at break.

Procedure:

  • Cut the plasticized polymer films into a rectangular shape of specific dimensions (e.g., 10 mm width and 70 mm length).[12]

  • Conduct the tensile test using a universal testing machine equipped with a suitable load cell (e.g., 10 kN).[12]

  • Set the crosshead speed to a constant rate (e.g., 4 mm/min).[12]

  • Measure the tensile strength and elongation at break for at least three specimens per sample.[12]

2.3. Protocol for Assessing Plasticizer Migration and Volatility

These tests are crucial for evaluating the long-term stability and safety of the plasticized material.

2.3.1. Migration Test

This test measures the amount of plasticizer that leaches out of the polymer when in contact with a solvent.

Procedure:

  • Weigh approximately 100 mg of the plasticized polymer film.[12]

  • Immerse the sample in a closed vessel containing 50 mL of an extracting solvent (e.g., deionized water or n-hexane) for 24 hours with gentle stirring at room temperature.[12]

  • After 24 hours, remove the sample and dry it under vacuum at 40 °C.[12]

  • Calculate the mass loss due to plasticizer migration using the initial and final weights.[12]

2.3.2. Volatility Test

This test measures the loss of plasticizer due to evaporation at elevated temperatures.

Procedure:

  • Weigh approximately 50 mg of the plasticized polymer film.[12]

  • Place the sample in an oven at a constant temperature (e.g., 70 °C) for 24 hours.[12]

  • After 24 hours, remove the sample and reweigh it.

  • Calculate the weight loss to determine the volatility of the plasticizer.[12]

Data Presentation

The following table summarizes the expected effects of an effective plasticizer on key polymer properties.

ParameterExpected Change with Plasticizer
Glass Transition Temperature (Tg) Decrease
Tensile Strength Decrease
Elongation at Break Increase
Hardness Decrease
Flexibility Increase

Visualizations

Experimental Workflow for Plasticizer Evaluation

G cluster_prep Polymer Film Preparation cluster_eval Plasticizer Evaluation start Start mix Mix Polymer, Plasticizer, and Stabilizer start->mix dissolve Dissolve in Solvent mix->dissolve cast Solvent Cast in Petri Dish dissolve->cast dry Evaporate Solvent to Form Film cast->dry end_prep Plasticized Polymer Film dry->end_prep thermal Thermal Analysis (DSC) - Determine Tg end_prep->thermal mechanical Mechanical Testing (Tensile Test) - Tensile Strength & Elongation end_prep->mechanical stability Stability Tests - Migration & Volatility end_prep->stability results Analyze and Compare Results thermal->results mechanical->results stability->results

Caption: Workflow for the preparation and evaluation of plasticized polymer films.

Logical Relationship of Plasticization

G cluster_polymer Polymer Matrix cluster_plasticizer Plasticizer Addition cluster_result Plasticized Polymer p1 Polymer Chains p2 Intermolecular Forces p1->p2 Strong plast Plasticizer Molecules p3 Increased Free Volume plast->p3 p4 Reduced Intermolecular Forces plast->p4 p5 Lower Tg p3->p5 p4->p5 p6 Increased Flexibility p5->p6

Caption: The mechanism of action of a plasticizer in a polymer matrix.

References

Application Notes and Protocols: 2-Butoxyethyl Dihydrogen Phosphate in Industrial Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 2-Butoxyethyl Dihydrogen Phosphate as a Surfactant

2-Butoxyethyl dihydrogen phosphate, also known as mono(2-butoxyethyl) phosphate, is an anionic surfactant belonging to the versatile class of phosphate esters. These surfactants are synthesized by the phosphation of alcohols or ethoxylated alcohols. In the case of 2-Butoxyethyl dihydrogen phosphate, the starting alcohol is 2-butoxyethanol. The presence of a phosphate head group provides strong anionic character and a number of desirable properties in industrial formulations.

Phosphate ester surfactants, in general, are known for their excellent stability over a wide pH range, good solubility in both aqueous and organic systems, and multifunctional properties. They are effective as emulsifiers, wetting agents, detergents, dispersants, and corrosion inhibitors. The butoxyethyl group in 2-Butoxyethyl dihydrogen phosphate provides a degree of hydrophobicity, influencing its surface activity and interaction with nonpolar substances.

Physicochemical Properties and Performance Characteristics

While specific quantitative data for 2-Butoxyethyl dihydrogen phosphate is limited, the following table summarizes the typical performance characteristics of short-chain alkyl ether phosphate surfactants. These values should be considered as illustrative and would need to be experimentally determined for the specific compound.

PropertyTypical Values for Alkyl Ether Phosphate SurfactantsPerformance Implication
Critical Micelle Concentration (CMC) 10⁻² to 10⁻⁴ mol/LIndicates the concentration at which the surfactant begins to form micelles, crucial for detergency and solubilization.
Surface Tension at CMC 25 - 40 mN/mA measure of the surfactant's efficiency in reducing the surface tension of water, indicating good wetting properties.
pH Stability Stable in a wide pH range (acidic to alkaline)Allows for formulation in highly acidic or alkaline industrial cleaners and other extreme pH products.[1]
Emulsification Ability Good to ExcellentCapable of forming stable oil-in-water or water-in-oil emulsions, essential for many industrial processes.[1]
Detergency GoodEffective in lifting and suspending soils and oily residues from surfaces.[2][3]
Corrosion Inhibition Moderate to GoodCan provide a protective layer on metal surfaces, preventing corrosion in aqueous-based formulations.[1][4][5]

Industrial Applications

Based on the general properties of phosphate ester surfactants, 2-Butoxyethyl dihydrogen phosphate is expected to be a valuable component in a variety of industrial formulations:

  • Industrial & Institutional Cleaners: Its stability in high-alkaline or acidic conditions makes it suitable for heavy-duty degreasers, metal cleaners, and transportation cleaners.[2] It can act as a primary surfactant, a hydrotrope to solubilize other components, and a corrosion inhibitor.

  • Metalworking Fluids: In cutting fluids and lubricants, it can function as an emulsifier for the oil phase and provide lubricity and corrosion protection for the metal workpiece.

  • Paints & Coatings: It can be used as a pigment dispersant and an emulsifier in emulsion polymerization for latex paints.

  • Agrochemicals: It can act as an emulsifier and dispersant for pesticide and herbicide formulations, ensuring uniform application and stability.

  • Textile Processing: It can be used as a wetting agent and detergent in scouring and dyeing processes.

Experimental Protocols

The following are generalized experimental protocols for evaluating the key performance characteristics of a surfactant like 2-Butoxyethyl dihydrogen phosphate.

Determination of Critical Micelle Concentration (CMC) and Surface Tension

Objective: To determine the concentration at which 2-Butoxyethyl dihydrogen phosphate forms micelles and its effectiveness at reducing surface tension.

Materials:

  • 2-Butoxyethyl dihydrogen phosphate

  • Deionized water

  • Tensiometer (Du Noüy ring or Wilhelmy plate method)

  • Precision balance

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a stock solution of 2-Butoxyethyl dihydrogen phosphate (e.g., 0.1 M) in deionized water.

  • Create a series of dilutions from the stock solution, ranging from approximately 10⁻⁵ M to 10⁻² M.

  • Measure the surface tension of each dilution using a calibrated tensiometer at a constant temperature (e.g., 25°C).

  • Plot the surface tension as a function of the logarithm of the surfactant concentration.

  • The point at which the surface tension plateaus is the Critical Micelle Concentration (CMC). The surface tension value at this plateau is the surface tension at the CMC.

Evaluation of Emulsification Performance

Objective: To assess the ability of 2-Butoxyethyl dihydrogen phosphate to form and stabilize an oil-in-water emulsion.

Materials:

  • 2-Butoxyethyl dihydrogen phosphate

  • Deionized water

  • A model oil (e.g., mineral oil, toluene)

  • Homogenizer or high-shear mixer

  • Graduated cylinders

  • Spectrophotometer (optional, for turbidity measurement)

Procedure:

  • Prepare an aqueous solution of 2-Butoxyethyl dihydrogen phosphate at a concentration above its CMC (e.g., 1% w/v).

  • In a graduated cylinder, combine a specific ratio of the surfactant solution and the model oil (e.g., 50:50 v/v).

  • Homogenize the mixture for a set period (e.g., 2 minutes) at a constant speed.

  • Allow the emulsion to stand undisturbed.

  • Measure the volume of the separated aqueous and oil phases at regular time intervals (e.g., 30 min, 1 hr, 4 hr, 24 hr).

  • Emulsion stability is inversely proportional to the rate and amount of phase separation.

  • (Optional) The stability can also be monitored by measuring the change in turbidity of the emulsion over time using a spectrophotometer.

Detergency Evaluation (Wetting and Soil Removal)

Objective: To evaluate the effectiveness of a formulation containing 2-Butoxyethyl dihydrogen phosphate in wetting a surface and removing a standard soil.

Materials:

  • Formulation containing 2-Butoxyethyl dihydrogen phosphate

  • Standard soiled fabric swatches (e.g., with oil, carbon black)

  • Unsoiled fabric swatches

  • Terg-O-Tometer or a laboratory-scale washing machine

  • Reflectometer or colorimeter

  • Deionized water of known hardness

Procedure:

  • Measure the initial reflectance of the soiled and unsoiled fabric swatches.

  • Prepare a wash solution with the detergent formulation at a specified concentration in water of a defined hardness.

  • Place the soiled swatches in the Terg-O-Tometer beakers with the wash solution.

  • Agitate for a set time (e.g., 15 minutes) at a constant temperature (e.g., 40°C).

  • Rinse the swatches with deionized water and allow them to air dry.

  • Measure the final reflectance of the washed swatches.

  • Calculate the percent soil removal using the following formula: % Soil Removal = [(Reflectance_washed - Reflectance_soiled) / (Reflectance_unsoiled - Reflectance_soiled)] x 100

Visualizations

Synthesis of Alkyl Phosphate Ester Surfactants

Synthesis Alcohol 2-Butoxyethanol Reaction Phosphation Reaction Alcohol->Reaction PhosphatingAgent Phosphating Agent (e.g., P2O5, Polyphosphoric Acid) PhosphatingAgent->Reaction Product 2-Butoxyethyl Dihydrogen Phosphate (Monoester/Diester Mixture) Reaction->Product

Synthesis of 2-Butoxyethyl Dihydrogen Phosphate.
Experimental Workflow for Surfactant Evaluation

Workflow cluster_prep Preparation cluster_testing Performance Testing cluster_analysis Data Analysis Prep Prepare Surfactant Solutions of Varying Concentrations ST Surface Tension Measurement Prep->ST Emulsion Emulsification Test Prep->Emulsion Detergency Detergency Evaluation Prep->Detergency CMC Determine CMC & Surface Tension @ CMC ST->CMC Stability Assess Emulsion Stability Emulsion->Stability SoilRemoval Calculate % Soil Removal Detergency->SoilRemoval Conclusion Formulation Decision CMC->Conclusion Stability->Conclusion SoilRemoval->Conclusion

Workflow for Evaluating Surfactant Performance.

Safety and Handling

Specific toxicological data for 2-Butoxyethyl dihydrogen phosphate is not widely available. However, based on the safety information for the related compound, tris(2-butoxyethyl) phosphate (TBEP), and general knowledge of alkyl phosphates, the following precautions are recommended:

  • Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid generating mists or aerosols.

  • Storage: Store in a cool, dry place away from strong oxidizing agents. Keep containers tightly closed when not in use.

  • Toxicity: The acute toxicity of related phosphate esters is generally low. However, direct contact may cause skin and eye irritation. Inhalation of mists may cause respiratory tract irritation. Always consult the specific Safety Data Sheet (SDS) for the material before use.

Conclusion

2-Butoxyethyl dihydrogen phosphate belongs to the highly versatile class of phosphate ester surfactants. While specific performance data for this compound is not extensively published, its chemical structure suggests it would be a valuable ingredient in a wide range of industrial formulations, offering good detergency, emulsification, and stability. The experimental protocols provided offer a framework for researchers and formulators to systematically evaluate its properties and determine its suitability for their specific applications. It is imperative that any formulation work be preceded by a thorough literature search for any newly available data and a comprehensive review of the material's Safety Data Sheet.

References

Troubleshooting & Optimization

Improving the stability of 2-Butoxyethyl dihydrogenphosphate solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of 2-Butoxyethyl dihydrogenphosphate solutions during their experiments.

Troubleshooting Guides

Issue 1: Precipitation or Cloudiness Observed in the Solution

Possible Causes:

  • pH Shift: The pH of the solution may have shifted to a range where the solubility of this compound is reduced.

  • Hydrolysis: The compound may be degrading, leading to the formation of less soluble byproducts.

  • Low Temperature: Storage at low temperatures can decrease the solubility of the compound.

  • Contamination: Introduction of foreign ions could lead to the formation of insoluble salts.

Troubleshooting Steps:

  • Measure pH: Immediately measure the pH of the solution. This compound is an acidic organophosphate, and significant deviations from its expected pH range can indicate instability.

  • Solubility Test: Take a small aliquot of the cloudy solution and try to redissolve the precipitate by adjusting the pH slightly. Note the pH at which it redissolves.

  • Temperature Adjustment: Gently warm the solution to see if the precipitate dissolves. If it does, the issue is likely related to low-temperature storage.

  • Analyze Precipitate: If possible, isolate the precipitate and analyze it using techniques like FTIR or NMR to identify its composition. This can help determine if it is the parent compound or a degradation product.

Issue 2: Unexpected Change in pH of the Solution

Possible Causes:

  • Hydrolysis: The primary degradation pathway for organophosphate esters is hydrolysis, which can release phosphoric acid, thereby lowering the pH.

  • Interaction with Container: The solution may be reacting with the container material.

  • Absorption of Gases: Absorption of atmospheric gases like carbon dioxide can alter the pH.

Troubleshooting Steps:

  • Monitor pH Over Time: Regularly monitor the pH of the solution, especially if it is stored for an extended period.

  • Inert Atmosphere: Store the solution under an inert atmosphere (e.g., nitrogen or argon) to prevent interaction with atmospheric gases.

  • Container Compatibility: Ensure the storage container is made of an inert material, such as borosilicate glass or a compatible polymer.

  • Buffer Addition: Consider the use of a suitable buffer system if the experimental conditions allow, to maintain a stable pH.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in aqueous solutions?

A1: The primary degradation pathway for organophosphate esters like this compound in aqueous solutions is hydrolysis. This process involves the cleavage of the ester bond, which can be catalyzed by both acidic and alkaline conditions. Water content is a critical factor, as it reacts with the phosphate ester to form acids, which can further catalyze the degradation.

Q2: How does pH affect the stability of this compound solutions?

A2: The stability of organophosphate esters is highly dependent on pH. Hydrolysis is generally accelerated at both low (acidic) and high (alkaline) pH. For many organophosphates, the most stable pH range is near neutral, although this can vary depending on the specific structure of the molecule. It is crucial to maintain the pH within the optimal range for your specific application to minimize degradation.

Q3: What are the recommended storage conditions for this compound solutions?

A3: To maximize stability, solutions of this compound should be stored in a tightly sealed container made of an inert material to protect from moisture and atmospheric gases. Storage at controlled room temperature or refrigerated conditions is generally recommended, but you should always verify the solubility at lower temperatures to avoid precipitation. For long-term storage, consider storing under an inert atmosphere.

Q4: What analytical methods can be used to assess the stability of this compound solutions?

A4: Several analytical techniques can be employed to monitor the stability and degradation of organophosphate solutions. High-Performance Liquid Chromatography (HPLC) is a common method for separating and quantifying the parent compound and its degradation products. Gas Chromatography (GC) can also be used, often after a derivatization step to increase the volatility of the analytes. 31P NMR spectroscopy is another powerful tool for identifying and quantifying different phosphorus-containing species in the solution.

Experimental Protocols

Protocol 1: pH-Dependent Stability Study

Objective: To determine the optimal pH range for the stability of a this compound solution.

Methodology:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., deionized water or a buffer).

  • Aliquot the stock solution into several vials.

  • Adjust the pH of each aliquot to a different value within the desired range (e.g., pH 3, 5, 7, 9, 11) using dilute acid or base.

  • Store the vials at a constant temperature.

  • At specified time points (e.g., 0, 24, 48, 72 hours), withdraw a sample from each vial.

  • Analyze the samples using a stability-indicating analytical method, such as HPLC, to quantify the concentration of this compound.

  • Plot the concentration of the parent compound against time for each pH value to determine the degradation rate.

Protocol 2: Monitoring Hydrolysis by HPLC

Objective: To quantify the degradation of this compound due to hydrolysis.

Methodology:

  • Mobile Phase Preparation: Prepare an appropriate mobile phase for reversed-phase HPLC. A common mobile phase for acidic compounds consists of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

  • Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations.

  • Sample Preparation: Dilute the experimental samples to fall within the concentration range of the standards.

  • HPLC Analysis:

    • Equilibrate the HPLC system with the mobile phase.

    • Inject the standards to generate a calibration curve.

    • Inject the experimental samples.

    • Monitor the elution of the parent compound and any potential degradation products using a suitable detector (e.g., UV-Vis or Mass Spectrometry).

  • Data Analysis: Quantify the concentration of 2-Butoxy

Technical Support Center: Optimizing GC-MS for 2-Butoxyethyl Dihydrogen Phosphate Detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the GC-MS analysis of 2-Butoxyethyl dihydrogen phosphate.

Frequently Asked Questions (FAQs)

Q1: Why can't I directly analyze 2-Butoxyethyl dihydrogen phosphate by GC-MS?

A1: 2-Butoxyethyl dihydrogen phosphate is a polar and non-volatile compound. Gas chromatography (GC) is designed for the analysis of volatile and thermally stable compounds. Therefore, direct injection of 2-Butoxyethyl dihydrogen phosphate will result in poor chromatographic performance, including no elution or decomposition in the injector. To make it suitable for GC-MS analysis, a chemical modification step called derivatization is mandatory to increase its volatility.[1][2][3][4]

Q2: What is derivatization and why is it necessary for this analysis?

A2: Derivatization is the process of chemically modifying a compound to produce a new compound with properties that are more amenable to a specific analytical technique. For the GC-MS analysis of polar compounds like 2-Butoxyethyl dihydrogen phosphate, derivatization is essential to replace active hydrogens with less polar functional groups, thereby increasing the compound's volatility and thermal stability.[4] This allows the compound to be vaporized in the GC inlet and travel through the analytical column for separation and detection.

Q3: What are the recommended derivatization methods for 2-Butoxyethyl dihydrogen phosphate?

A3: The most common and effective derivatization techniques for organophosphorus compounds, including 2-Butoxyethyl dihydrogen phosphate, are silylation and alkylation.[5][6]

  • Silylation: This method replaces acidic hydrogens with a silyl group, such as a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group.[7][8]

  • Alkylation: This technique involves the addition of an alkyl group, such as a methyl group, to the analyte.[5]

The choice of derivatization reagent will depend on the specific requirements of the analysis, including the desired volatility and the mass spectral characteristics of the resulting derivative.

Derivatization Protocols & Reagents

A detailed experimental protocol for a common derivatization technique, silylation, is provided below.

Silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

Objective: To create a volatile trimethylsilyl (TMS) derivative of 2-Butoxyethyl dihydrogen phosphate for GC-MS analysis.

Materials:

  • Dried sample containing 2-Butoxyethyl dihydrogen phosphate

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane)

  • Reaction vials with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

Protocol:

  • Sample Preparation: Ensure the sample is completely dry, as moisture will react with the silylation reagent and reduce derivatization efficiency. Lyophilize or evaporate the sample to dryness under a stream of nitrogen.

  • Reagent Addition: To the dried sample in a reaction vial, add 100 µL of anhydrous solvent to redissolve the analyte.

  • Derivatization: Add 100 µL of BSTFA + 1% TMCS to the vial.

  • Reaction: Cap the vial tightly and vortex for 1 minute. Heat the vial at 70°C for 60 minutes to ensure complete derivatization.

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: The sample is now ready for injection into the GC-MS system.

Table 1: Common Derivatization Reagents for Organophosphates

Derivatization MethodReagentAbbreviationDerivative FormedKey Characteristics
SilylationN,O-Bis(trimethylsilyl)trifluoroacetamide + 1% TMCSBSTFA + 1% TMCSTMSHighly volatile derivatives, widely used.[4]
SilylationN-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide + 1% TBDMSClMTBSTFA + 1% TBDMSClTBDMSForms more stable derivatives compared to TMS, resulting in characteristic mass spectra.[7]
AlkylationTrimethylsilyldiazomethaneTMS-DMMethylEffective for methylating phosphonic acids.[5]
AlkylationPentafluorobenzyl bromidePFBBrPFBCreates derivatives with excellent electron-capturing properties, ideal for Electron Capture Detection (ECD).[6]

Troubleshooting Guide

This guide addresses common issues encountered during the GC-MS analysis of derivatized 2-Butoxyethyl dihydrogen phosphate.

dot

Troubleshooting_Workflow cluster_start cluster_problem cluster_issues cluster_solutions_no_peaks cluster_solutions_peak_shape cluster_solutions_ghost_peaks start Start Troubleshooting problem Identify the Problem start->problem no_peaks No Peaks or Very Small Peaks problem->no_peaks No signal? peak_tailing Peak Tailing or Fronting problem->peak_tailing Poor peak shape? ghost_peaks Ghost Peaks / Baseline Noise problem->ghost_peaks Extraneous peaks? check_derivatization Verify Derivatization - Check reagent activity - Ensure anhydrous conditions no_peaks->check_derivatization check_liner Check Inlet Liner - Active sites? - Contaminated? peak_tailing->check_liner check_blanks Run Blanks - Solvent blank - Reagent blank ghost_peaks->check_blanks check_injection Check Injection - Syringe issue? - Inlet temperature too high/low? check_derivatization->check_injection Derivatization OK check_ms Check MS Detector - Filament on? - Correct ion source parameters? check_injection->check_ms Injection OK check_column Check GC Column - Column bleed? - Contamination at inlet? check_liner->check_column Liner OK optimize_injection Optimize Injection - Injection volume too large? - Injection speed? check_column->optimize_injection Column OK check_gas Check Gas Purity - Carrier gas traps - Leaks in the system? check_blanks->check_gas Blanks are clean bake_out Bake Out System - Bake column and inlet check_gas->bake_out Gas is pure

Caption: A workflow for troubleshooting common GC-MS issues.

Issue 1: No Peaks or Significantly Reduced Peak Area

Possible Causes and Solutions:

CauseSolution
Incomplete Derivatization - Ensure reagents are fresh and not expired. - Confirm that the reaction was carried out under anhydrous conditions. - Optimize reaction time and temperature.
Injector Problems - Check for a clogged or dirty syringe.[9] - Verify the correct injector temperature. An excessively high temperature can cause analyte degradation, while a low temperature can lead to incomplete vaporization.[10]
Column Issues - Check for column breakage. - The column may be contaminated; consider trimming the front end or replacing it.[11]
MS Detector Not Functioning Correctly - Ensure the filament is on and the electron multiplier voltage is set appropriately. - Check for leaks in the MS vacuum system.[12]
Issue 2: Poor Peak Shape (Tailing or Fronting)

Possible Causes and Solutions:

CauseSolution
Active Sites in the GC System - Use a deactivated inlet liner.[11] - Silanize the glassware used for sample preparation. - Trim the first few centimeters of the analytical column to remove active sites that may have developed over time.[11]
Column Overload - Reduce the injection volume or dilute the sample. Peak fronting is a common sign of column overload.[13]
Improper Injection Technique - Optimize the injection speed. A slow injection can lead to band broadening and peak tailing.[14]
Matrix Effects - High concentrations of phosphate in the sample matrix can suppress the signal of the analyte.[15] Consider a sample cleanup step to remove excess phosphate before derivatization.
Inappropriate GC Temperature Program - A slow temperature ramp can sometimes lead to broader peaks. Experiment with a faster ramp rate.[16]
Issue 3: Ghost Peaks or High Baseline Noise

Possible Causes and Solutions:

CauseSolution
Contaminated Syringe or Solvent - Run a solvent blank to check for contamination.[9] - Use high-purity solvents for sample preparation and syringe washing.
Septum Bleed - Use a high-quality, low-bleed septum. - Ensure the injector temperature does not exceed the maximum recommended temperature for the septum.[10]
Carrier Gas Impurities - Ensure high-purity carrier gas is being used. - Check that the gas purification traps are not exhausted and are functioning correctly.[13]
Column Bleed - Condition the column according to the manufacturer's instructions. - Do not exceed the maximum operating temperature of the column.[10]

Optimizing GC-MS Parameters

The following table provides a starting point for optimizing your GC-MS parameters for the analysis of derivatized 2-Butoxyethyl dihydrogen phosphate. These parameters will likely require further refinement based on your specific instrumentation and analytical goals.

Table 2: Recommended Starting GC-MS Parameters

ParameterRecommended SettingRationale
GC Column Low to mid-polarity column (e.g., 5% Phenyl Methylpolysiloxane)Provides good separation for a wide range of derivatized compounds.[17]
Injector Temperature 250 - 280 °CEnsures efficient vaporization of the derivatized analyte without causing thermal degradation.[14]
Injection Mode SplitlessRecommended for trace analysis to maximize the amount of analyte transferred to the column.[14]
Carrier Gas HeliumInert and provides good chromatographic efficiency.
Flow Rate 1.0 - 1.5 mL/min (constant flow)A typical flow rate for standard capillary columns.[16]
Oven Program Initial: 80°C (hold 2 min), Ramp: 10-20°C/min to 280-300°C (hold 5-10 min)This is a starting point; the ramp rate and final temperature should be optimized to achieve good separation and peak shape.[16]
MS Transfer Line Temp 280 - 300 °CShould be at or slightly above the final oven temperature to prevent condensation of the analyte.
Ion Source Temperature 230 °CA standard starting point for many electron ionization (EI) sources.
Ionization Mode Electron Ionization (EI)Standard ionization technique that provides reproducible mass spectra.
Acquisition Mode Scan or Selected Ion Monitoring (SIM)Use scan mode for initial method development to identify the analyte and its fragmentation pattern. Use SIM mode for targeted analysis to increase sensitivity and selectivity.

Logical Diagram for Method Development

dot

Method_Development_Flow cluster_start cluster_steps cluster_end start Start Method Development derivatization 1. Optimize Derivatization - Select reagent - Optimize time and temperature start->derivatization gc_params 2. Optimize GC Parameters - Injector temperature - Oven program - Flow rate derivatization->gc_params ms_params 3. Optimize MS Parameters - Select acquisition mode (Scan/SIM) - Optimize ion source parameters gc_params->ms_params validation 4. Method Validation - Linearity - Precision - Accuracy ms_params->validation end_node Optimized Method validation->end_node

Caption: A logical workflow for developing a GC-MS method.

References

Technical Support Center: Sample Preparation for Organophosphate Trace Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and standardized protocols for the sample preparation of organophosphates (OPs) for trace-level analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common sample preparation techniques for trace organophosphate analysis?

A1: The most prevalent and effective techniques are Solid-Phase Extraction (SPE), particularly for liquid samples like water, and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which is widely used for complex matrices like food and soil.[1][2] Other methods include liquid-liquid extraction (LLE), solid-phase microextraction (SPME), and stir-bar sorptive extraction (SBSE).[1]

Q2: What is a "matrix effect," and how does it impact my organophosphate analysis?

A2: A matrix effect is the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix.[3][4] This phenomenon, common in LC-MS analysis, can cause signal suppression or enhancement, leading to inaccurate quantification of the target organophosphates.[4][5] The effect varies depending on the analyte, the complexity of the matrix, and the ionization source.[4][6] For example, analyzing pesticides in river water can show significant ion suppression for some compounds but not others.[6]

Q3: How can I minimize or compensate for matrix effects?

A3: Several strategies can be employed. The most common is using matrix-matched standards for calibration.[7] Other effective approaches include:

  • Sample Dilution: A simple 5-fold dilution can sometimes reduce suppression to below 10%, though this may not be effective for highly suppressed signals.[6]

  • Improved Cleanup: Employing robust cleanup steps, such as dispersive SPE (dSPE) in the QuEChERS method, can remove interfering components.[8]

  • Stable Isotope-Labeled Internal Standards: These compounds co-elute with the analyte and experience similar matrix effects, providing a reliable way to correct for signal variation.

  • Instrumental Approaches: Modifying chromatographic conditions to better separate analytes from matrix components can also mitigate the effect.[4]

Q4: My analyte recoveries are consistently low. What are the likely causes?

A4: Low recoveries can stem from several factors throughout the sample preparation workflow. Key causes include incorrect pH during extraction, inefficient elution from an SPE sorbent, analyte degradation, or strong binding to the sample matrix. For organophosphates, maintaining a neutral pH is often critical to prevent hydrolysis.[9] In complex matrices like hair, an alkaline extraction using methanol with 2% NH4OH has been shown to significantly improve recovery for OP metabolites compared to neutral conditions.[10]

General Experimental Workflow

The following diagram outlines a typical workflow for preparing a sample for organophosphate analysis.

General_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample 1. Raw Sample (e.g., Water, Soil, Food) Homogenize 2. Homogenization (if solid) Sample->Homogenize Extract 3. Extraction (e.g., Acetonitrile, Salts) Homogenize->Extract Cleanup 4. Cleanup / Purification (e.g., dSPE, SPE Cartridge) Extract->Cleanup Concentrate 5. Concentration & Solvent Exchange Cleanup->Concentrate Analysis 6. Instrumental Analysis (GC-MS, LC-MS/MS) Concentrate->Analysis

Caption: General workflow from raw sample to instrumental analysis.

Troubleshooting Guide

This section addresses specific problems in a question-and-answer format to guide you through resolving common experimental issues.

Problem: Low Analyte Recovery

Q: I'm experiencing low recovery for my target organophosphates. How do I troubleshoot this?

A: Low recovery is a multifaceted problem. Use a systematic approach to identify the cause. The following decision tree can help guide your troubleshooting process.

Troubleshooting_Low_Recovery Start Problem: Low Analyte Recovery Check_pH Is sample/extraction pH optimized and controlled? Start->Check_pH Check_Solvent Is the extraction solvent appropriate for the analytes and matrix? Check_pH->Check_Solvent Yes Sol_pH Solution: Adjust pH to neutral (typically pH 7) to prevent OP hydrolysis. Check_pH->Sol_pH No Check_Elution For SPE: Is the elution solvent strong enough and the volume sufficient? Check_Solvent->Check_Elution Yes Sol_Solvent Solution: Test different solvents or mixtures. For high-fat matrices, a mix of acetonitrile/acetone can improve efficiency. Check_Solvent->Sol_Solvent No Check_Drying Was the concentration step (e.g., N2 evaporation) too harsh (temperature too high)? Check_Elution->Check_Drying Yes Sol_Elution Solution: Increase solvent polarity/volume or use a mixture (e.g., Acetone/DCM). Ensure cartridge doesn't dry out before elution. Check_Elution->Sol_Elution No Sol_Drying Solution: Lower temperature (e.g., 40°C). Use a solvent exchange step to a more volatile solvent to avoid overheating. Check_Drying->Sol_Drying No Final If issues persist, consider matrix-specific binding or instrumental problems. Check_Drying->Final Yes

Caption: Decision tree for troubleshooting low analyte recovery.

Problem: Poor Reproducibility / High %RSD

Q: My replicate samples show high variability (%RSD > 20%). What's causing this?

A: Poor reproducibility often points to inconsistencies in the manual execution of the sample preparation method.

  • Inconsistent Homogenization: For solid samples, ensure the initial sample is perfectly homogenous. Sub-sampling a non-uniform sample is a major source of variability.

  • Inaccurate Pipetting: Use calibrated pipettes and consistent technique, especially when adding standards or small volumes of solvents.

  • Variable Extraction/Shaking: In methods like QuEChERS, the intensity and duration of shaking must be identical for all samples.[11] Automating this step can significantly improve precision.

  • SPE Channeling: If liquid flows too quickly or unevenly through the SPE cartridge, interactions between the analyte and sorbent will be inconsistent. Ensure a steady, slow flow rate (e.g., a fast drop-wise fashion).[9]

Problem: Extraneous Peaks or High Background in Chromatogram

Q: I'm seeing contaminant peaks or a high baseline in my analysis. Where could these be coming from?

A: Contamination can be introduced from multiple sources.

  • Solvents and Reagents: Always use high-purity, HPLC/MS-grade solvents and reagents.

  • Plasticware: Phthalates and other plasticizers can leach from centrifuge tubes or pipette tips. Pre-rinse with your extraction solvent or use certified low-leach consumables.

  • Syringe Filters: Filters can leach components into your final extract.[12] Perform a blank analysis by passing only the solvent through the filter to check for leachates.[12]

  • Cross-Contamination: Ensure thorough cleaning of reusable equipment (e.g., homogenizers) between samples.

Detailed Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Organophosphates in Water

This protocol is adapted from a method for extracting organophosphorus pesticides from water samples.[9]

  • Sample Preparation: Adjust a 1 L water sample to a neutral pH of 7.

  • Cartridge Conditioning:

    • Wash a polymeric SPE cartridge with 3 x 5 mL of dichloromethane (DCM).

    • Condition with 2 x 5 mL of methanol.

    • Equilibrate with 2 x 5 mL of deionized water. Do not allow the cartridge to go dry.

  • Sample Loading: Load the entire 1 L water sample onto the cartridge at a flow rate of approximately 15 mL/min.

  • Cartridge Drying: After loading, dry the cartridge under full vacuum for 10 minutes.

  • Analyte Elution:

    • Rinse the original sample bottle with 5 mL of acetone and draw it through the cartridge into a collection vial.

    • Repeat the rinse with 10 mL of DCM, drawing it through the cartridge.

    • Continue elution with an additional 5 mL of DCM.

  • Post-Elution Drying: Dry the collected eluate by passing it through anhydrous sodium sulfate.

  • Concentration:

    • Concentrate the dried eluate to approximately 0.5 mL under a gentle stream of nitrogen at 40°C.[9]

    • Add 3 mL of n-hexane and continue concentrating to a final volume of 2 mL.

  • Reconstitution: Adjust the final volume to 2 mL with n-hexane, add internal standards, and the sample is ready for GC analysis.[9]

Protocol 2: Modified QuEChERS for Organophosphates in Animal-Derived Foods

This protocol is based on a modified QuEChERS method for analyzing 27 organophosphates in beef, pork, chicken, milk, and eggs.[8]

QuEChERS_Workflow Start 1. Weigh 5g of homogenized sample into a 50 mL centrifuge tube. Spike 2. Add internal standards and spike with standards (for recovery tests). Start->Spike Extract 3. Add 20 mL of Acetonitrile/Acetone (5:5, v/v). Add MgSO4 and NaCl salts. Spike->Extract Shake 4. Shake vigorously for 1 minute. Extract->Shake Centrifuge1 5. Centrifuge at 4000 rpm for 5 min. Shake->Centrifuge1 Supernatant 6. Transfer an aliquot of the supernatant (top organic layer) to a dSPE tube. Centrifuge1->Supernatant dSPE 7. dSPE tube contains: 150 mg MgSO4 25 mg PSA 25 mg C18 Supernatant->dSPE Shake2 8. Shake for 1 minute. dSPE->Shake2 Centrifuge2 9. Centrifuge at 4000 rpm for 5 min. Shake2->Centrifuge2 Final 10. Filter supernatant and transfer to an autosampler vial for LC-MS/MS analysis. Centrifuge2->Final

Caption: Step-by-step workflow for the modified QuEChERS method.

Detailed Steps:

  • Extraction: Weigh 5 g of homogenized sample into a 50 mL tube. Add extraction solvent (a mixture of acetonitrile and acetone) and partitioning salts (MgSO₄ and NaCl).[8]

  • Shaking & Centrifugation: Shake vigorously to ensure thorough mixing and partitioning of the analytes into the organic layer. Centrifuge to separate the layers.

  • Dispersive SPE (dSPE) Cleanup: Transfer an aliquot of the supernatant to a dSPE tube containing a mixture of anhydrous MgSO₄ (to remove water), Primary Secondary Amine (PSA) sorbent (to remove sugars and fatty acids), and C18 sorbent (to remove non-polar interferences like fats).[8]

  • Final Centrifugation & Analysis: Shake the dSPE tube and centrifuge one last time. The resulting clear supernatant is filtered and injected into the LC-MS/MS for analysis.[8]

Quantitative Data Summary

The following tables summarize performance data from various studies to provide a benchmark for expected results.

Table 1: Comparison of Recovery and Precision for QuEChERS and MSPE Methods

MethodMatrixAnalyte ClassRecovery Range (%)RSD Range (%)Reference
Modified QuEChERSAnimal-Derived Foods27 Organophosphates71.9 - 110.50.2 - 12.5[8]
Automated QuEChERSOrange JuiceOrganophosphates70 - 115< 10[11][13]
MSPEFruit Samples3 Organophosphates89 - 118< 8.0
DSPEFruit Samples3 Organophosphates81 - 110N/A

Table 2: Method Detection and Quantification Limits for Various Techniques

MethodMatrixInstrumentLOD RangeLOQ RangeReference
SPEDrinking WaterGC-NPD0.02 - 0.1 µg/LN/A[14]
SPEWaterGC-TSD0.5 - 4 ng/LN/A[15]
SPEWaterGC-TSDN/A0.007 - 0.03 µg/L[15]
Modified QuEChERSMilkGC-MS0.031 - 6.7 ng/mL0.27 - 20 ng/mL[7]
Modified QuEChERSAnimal-Derived FoodsLC-MS/MSN/A0.0005 - 0.005 mg/kg[8]
Alkaline ExtractionHairLC-MS/MS0.23 - 0.82 pg/mgN/A[10]

References

Technical Support Center: Overcoming Matrix Effects in the Environmental Analysis of Phosphate Esters

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the environmental analysis of phosphate esters.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of phosphate ester analysis?

A1: In environmental analysis, the "matrix" refers to all the components of a sample other than the analyte of interest (phosphate esters). These components can include organic matter, salts, humic acids, and other co-extracted substances from water, soil, or sediment samples. Matrix effects occur when these co-extracted components interfere with the analysis of the target phosphate esters, leading to either an underestimation (ion suppression) or overestimation (ion enhancement) of their true concentration.[1] This interference can significantly impact the accuracy, precision, and sensitivity of the analytical method.

Q2: What are the primary causes of matrix effects in LC-MS/MS analysis of phosphate esters?

A2: The primary causes of matrix effects in Liquid Chromatography-Mass Spectrometry (LC-MS/MS) analysis are:

  • Ion Suppression/Enhancement: Co-eluting matrix components can alter the ionization efficiency of the phosphate esters in the mass spectrometer's ion source. This is a major concern in electrospray ionization (ESI), where competition for ionization can occur between the analytes and matrix components.[1]

  • Chromatographic Interferences: Matrix components can co-elute with the target phosphate esters, leading to overlapping peaks and inaccurate quantification.

  • Analyte-Matrix Interactions: Phosphate esters can bind to components in the matrix, leading to incomplete extraction and low recovery.

Q3: How can I minimize matrix effects during sample preparation?

A3: Effective sample preparation is crucial for minimizing matrix effects. Common strategies include:

  • Solid-Phase Extraction (SPE): This technique is widely used for water samples to clean up the sample and concentrate the analytes. It involves passing the sample through a solid sorbent that retains the phosphate esters, while allowing interfering matrix components to pass through. The retained analytes are then eluted with a small volume of solvent.

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method is commonly used for solid samples like soil and sediment. It involves an extraction with an organic solvent followed by a cleanup step using dispersive solid-phase extraction (dSPE) with various sorbents to remove specific matrix interferences.[2][3]

  • Sample Dilution: A simple approach to reduce the concentration of interfering matrix components is to dilute the sample extract. However, this may compromise the method's sensitivity if the analyte concentrations are low.

Q4: What are the instrumental approaches to compensate for matrix effects?

A4: When sample preparation alone is insufficient, instrumental techniques can be employed:

  • Matrix-Matched Calibration: Calibration standards are prepared in a blank matrix extract that is similar to the samples being analyzed. This helps to ensure that the calibration standards and the samples experience similar matrix effects.

  • Isotope Dilution: A stable isotope-labeled internal standard, which is chemically identical to the analyte, is added to the sample before extraction. Since the internal standard and the native analyte are affected by the matrix in the same way, the ratio of their signals can be used for accurate quantification.[4]

  • Chromatographic Separation: Optimizing the liquid chromatography method to achieve better separation between the phosphate esters and co-eluting matrix components can significantly reduce interference.

Troubleshooting Guides

Issue 1: Low Analyte Recovery
Symptom Possible Cause Troubleshooting Steps
Low or no signal for the target phosphate ester.Inefficient Extraction: The chosen extraction solvent or technique is not suitable for the target analytes or the sample matrix.1. Optimize Solvent: Test different extraction solvents with varying polarities. For QuEChERS, ensure the correct salt and buffer combination is used for the target phosphate esters.[2] 2. Adjust pH: The pH of the sample can influence the extraction efficiency of ionizable phosphate esters. Optimize the pH of the sample before extraction. 3. Increase Extraction Time/Agitation: For solid samples, ensure sufficient shaking or vortexing time to allow for complete extraction.
Analyte Degradation: Phosphate esters can be susceptible to degradation under certain conditions (e.g., extreme pH).1. Check pH: Ensure the pH of the sample and extraction solvent is within a stable range for the target analytes. 2. Temperature Control: Avoid high temperatures during sample preparation and storage if the analytes are thermally labile.
Incomplete Elution from SPE Sorbent: The elution solvent is not strong enough to desorb the analytes from the SPE cartridge.1. Optimize Elution Solvent: Test different elution solvents or solvent mixtures with stronger elution strength. 2. Increase Elution Volume: Use a larger volume of the elution solvent to ensure complete elution.
Issue 2: Poor Peak Shape (Tailing or Fronting)
Symptom Possible Cause Troubleshooting Steps
Asymmetrical peaks, with a "tail" extending from the back of the peak.Secondary Interactions: The phosphate group of the analytes can interact with active sites on the LC column (e.g., silanol groups), causing peak tailing.[5][6]1. Mobile Phase Modification: Add a small amount of a competing agent, like phosphoric acid or a phosphate buffer, to the mobile phase to block the active sites. Note that non-volatile buffers are not suitable for MS.[5][7] 2. Column Choice: Use a column with a more inert stationary phase or one that is end-capped to minimize silanol interactions. 3. System Passivation: Treat the LC system with phosphoric acid to passivate active sites on stainless steel components.[5][7]
Column Overload: Injecting too much analyte onto the column can lead to peak distortion.1. Dilute Sample: Reduce the concentration of the sample extract. 2. Reduce Injection Volume: Inject a smaller volume of the sample.
Asymmetrical peaks, with the front of the peak being less steep.Injection Solvent Mismatch: The solvent in which the sample is dissolved is significantly stronger than the mobile phase, causing the analyte band to spread.1. Match Solvents: Whenever possible, dissolve the final extract in a solvent that is similar in composition and strength to the initial mobile phase.
Issue 3: Ion Suppression or Enhancement
Symptom Possible Cause Troubleshooting Steps
Inconsistent or lower/higher than expected analyte response.Co-eluting Matrix Components: Interfering compounds from the sample matrix are eluting at the same time as the target analytes and affecting their ionization.1. Improve Chromatographic Separation: Modify the LC gradient, flow rate, or column to separate the analytes from the interfering matrix components. 2. Enhance Sample Cleanup: Use a more selective SPE sorbent or add an additional cleanup step in the QuEChERS procedure (e.g., using different dSPE sorbents like C18 or graphitized carbon black). 3. Use Isotope Dilution: Employ stable isotope-labeled internal standards to compensate for signal suppression or enhancement.[4]
High Salt Concentration: High concentrations of salts in the final extract can lead to significant ion suppression.1. Desalting: Incorporate a desalting step in your sample preparation, such as using a desalting SPE cartridge. 2. Dilution: Dilute the final extract to reduce the salt concentration, if sensitivity allows.

Quantitative Data Summary

The following tables summarize typical recovery data for phosphate esters from environmental matrices using common sample preparation techniques. Note that actual recoveries may vary depending on the specific analyte, matrix, and experimental conditions.

Table 1: Recovery of Phosphate Esters from Water Samples using Solid-Phase Extraction (SPE)

Phosphate EsterSPE SorbentElution SolventAverage Recovery (%)Reference
Tributyl phosphate (TBP)ENVI-1825% Dichloromethane in Acetonitrile85.2[8]
Tris(2-chloroethyl) phosphate (TCEP)ENVI-1825% Dichloromethane in Acetonitrile92.5[8]
Triphenyl phosphate (TPP)ENVI-1825% Dichloromethane in Acetonitrile101.8[8]
Tris(2-butoxyethyl) phosphate (TBEP)ENVI-1825% Dichloromethane in Acetonitrile75.6[8]
Tris(2-chloroisopropyl) phosphate (TCIPP)ENVI-1825% Dichloromethane in Acetonitrile98.3[8]

Table 2: Recovery of Phosphate Esters from Soil Samples using QuEChERS

Phosphate EsterQuEChERS MethoddSPE Cleanup SorbentAverage Recovery (%)Reference
Tributyl phosphate (TBP)Modified QuEChERSC1888.9Adapted from[2]
Tris(2-chloroethyl) phosphate (TCEP)Modified QuEChERSC1895.1Adapted from[2]
Triphenyl phosphate (TPP)Modified QuEChERSC1892.4Adapted from[2]
Tris(2-butoxyethyl) phosphate (TBEP)Modified QuEChERSC1885.7Adapted from[2]
Tris(2-chloroisopropyl) phosphate (TCIPP)Modified QuEChERSC1897.2Adapted from[2]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Phosphate Esters in Water

This protocol is a general guideline for the extraction of phosphate esters from water samples. Optimization may be required for specific analytes and water matrices.

Materials:

  • SPE cartridges (e.g., ENVI-18 or similar)

  • SPE manifold

  • Collection vials

  • Methanol, Dichloromethane, Acetonitrile (HPLC grade)

  • Deionized water

  • Internal standards (optional, but recommended)

Procedure:

  • Sample Preparation:

    • Collect 100-500 mL of water sample.

    • If using an internal standard, spike the sample at this stage.

  • SPE Cartridge Conditioning:

    • Wash the cartridge with 5 mL of elution solvent (e.g., 25% dichloromethane in acetonitrile).

    • Condition the cartridge with 5 mL of methanol.

    • Equilibrate the cartridge with 5 mL of deionized water. Do not allow the sorbent to go dry.

  • Sample Loading:

    • Load the water sample onto the SPE cartridge at a flow rate of 5-10 mL/min.

  • Washing:

    • Wash the cartridge with 5 mL of deionized water to remove hydrophilic interferences.

    • Dry the cartridge under vacuum for 10-20 minutes.

  • Elution:

    • Elute the retained phosphate esters with 6 mL of the elution solvent into a clean collection vial.

  • Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent (e.g., 1 mL of mobile phase) for LC-MS/MS analysis.

Protocol 2: QuEChERS for Phosphate Esters in Soil and Sediment

This protocol provides a general procedure for the extraction of phosphate esters from soil and sediment samples. Optimization of the dSPE cleanup step is often necessary.

Materials:

  • 50 mL centrifuge tubes

  • Acetonitrile (HPLC grade)

  • QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride)

  • dSPE tubes with appropriate sorbents (e.g., C18, graphitized carbon black)

  • Centrifuge

  • Vortex mixer

Procedure:

  • Sample Preparation:

    • Weigh 10 g of homogenized soil or sediment into a 50 mL centrifuge tube.

    • Add 10 mL of deionized water and vortex to create a slurry.

    • If using an internal standard, spike the sample at this stage.

  • Extraction:

    • Add 10 mL of acetonitrile to the tube.

    • Add the QuEChERS extraction salts.

    • Shake vigorously for 1 minute.

  • Centrifugation:

    • Centrifuge the tube at ≥3000 x g for 5 minutes.

  • Dispersive SPE (dSPE) Cleanup:

    • Transfer an aliquot of the acetonitrile supernatant (upper layer) to a dSPE tube containing the appropriate cleanup sorbent.

    • Vortex for 30 seconds.

  • Final Centrifugation:

    • Centrifuge the dSPE tube at ≥5000 x g for 2 minutes.

  • Analysis:

    • Take an aliquot of the cleaned extract for LC-MS/MS analysis.

Visualizations

experimental_workflow_spe cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis sample Water Sample spike Spike with Internal Standard sample->spike condition Condition Cartridge load Load Sample condition->load wash Wash Cartridge load->wash elute Elute Analytes wash->elute concentrate Concentrate & Reconstitute elute->concentrate lcms LC-MS/MS Analysis concentrate->lcms

Caption: Workflow for Solid-Phase Extraction (SPE) of Phosphate Esters from Water Samples.

experimental_workflow_quechers cluster_prep Sample Preparation cluster_extraction QuEChERS Extraction cluster_cleanup Dispersive SPE Cleanup sample Soil/Sediment Sample homogenize Homogenize & Spike sample->homogenize add_solvent Add Acetonitrile & Salts homogenize->add_solvent shake Shake Vigorously add_solvent->shake centrifuge1 Centrifuge shake->centrifuge1 transfer Transfer Supernatant centrifuge1->transfer dspe Add to dSPE Tube transfer->dspe vortex Vortex dspe->vortex centrifuge2 Centrifuge vortex->centrifuge2 analysis LC-MS/MS Analysis centrifuge2->analysis

Caption: Workflow for QuEChERS Extraction of Phosphate Esters from Soil and Sediment.

logical_relationship_mitigation cluster_strategies Mitigation Strategies cluster_sample_prep_methods cluster_instrumental_methods matrix_effects Matrix Effects (Ion Suppression/Enhancement) sample_prep Sample Preparation matrix_effects->sample_prep instrumental Instrumental Techniques matrix_effects->instrumental spe Solid-Phase Extraction (SPE) sample_prep->spe quechers QuEChERS sample_prep->quechers dilution Dilution sample_prep->dilution matrix_match Matrix-Matched Calibration instrumental->matrix_match isotope Isotope Dilution instrumental->isotope chromatography Chromatographic Separation instrumental->chromatography accurate_results Accurate & Reliable Results spe->accurate_results quechers->accurate_results dilution->accurate_results matrix_match->accurate_results isotope->accurate_results chromatography->accurate_results

Caption: Strategies to Overcome Matrix Effects in Phosphate Ester Analysis.

References

Synthesis purification challenges for 2-Butoxyethyl dihydrogenphosphate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of 2-Butoxyethyl Dihydrogenphosphate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of this compound.

Synthesis Phase

Observed Problem Potential Cause(s) Suggested Solution(s)
Low Yield of Product 1. Incomplete reaction. 2. Degradation of the product during reaction. 3. Sub-optimal reaction temperature.1. Increase reaction time or temperature moderately. Monitor reaction progress by 31P NMR or LC-MS. 2. Ensure anhydrous conditions, especially when using phosphorus oxychloride, to prevent premature hydrolysis of the reagent. 3. For the polyphosphoric acid method, maintain a temperature around 70-80°C. For the POCl3 method, start at a low temperature (0-5°C) and allow it to slowly warm to room temperature.
Formation of Significant Amounts of Di- and Triester Byproducts 1. Incorrect stoichiometry (excess alcohol relative to phosphorylating agent). 2. High reaction temperature favoring over-reaction.1. Use a slight excess of the phosphorylating agent (e.g., 1.1-1.2 equivalents of PPA or POCl3). 2. When using POCl3, add the reagent dropwise at low temperature to control the reaction exotherm and minimize side reactions.
Reaction Mixture Becomes Very Viscous and Difficult to Stir (PPA method) The viscosity of polyphosphoric acid is high, especially at lower temperatures.1. Use a robust mechanical stirrer. 2. Consider using a co-solvent like an inert high-boiling ether to reduce viscosity, though this may complicate the work-up.
Presence of Chlorinated Impurities Use of phosphorus oxychloride (POCl3) as the phosphorylating agent can lead to the formation of alkyl chlorides from the reaction of HCl with the starting alcohol.1. Use a non-chlorinating phosphorylating agent like polyphosphoric acid. 2. If using POCl3, include a non-nucleophilic base (e.g., pyridine, triethylamine) in the reaction to scavenge the generated HCl.[1]

Purification Phase

Observed Problem Potential Cause(s) Suggested Solution(s)
Difficulty in Separating the Product from Unreacted 2-Butoxyethanol Both the product and starting material may have similar polarities and solubilities.1. After quenching the reaction, perform a solvent extraction. Unreacted 2-butoxyethanol is more soluble in less polar organic solvents like diethyl ether or dichloromethane. 2. Consider converting the product to its salt (e.g., sodium or potassium salt) to increase its aqueous solubility and wash away the unreacted alcohol with an organic solvent. The product can then be recovered by acidification of the aqueous layer.
Product is Difficult to Precipitate or Crystallize This compound may be an oil or a low-melting solid, and its polarity can make it highly soluble in various solvents.1. If direct crystallization fails, try converting the product to a salt (e.g., with cyclohexylamine) which may be more crystalline. 2. Use column chromatography on silica gel with a polar eluent system (e.g., a gradient of methanol in dichloromethane). 3. For water-insoluble monoalkyl phosphates, a method involves converting the product to a water-soluble dialkali metal salt, separating the aqueous phase from the organic phase containing unreacted alcohol, and then re-acidifying the aqueous phase to recover the product.[2]
Product Streaking on TLC Plates The acidic phosphate group can interact strongly with the silica gel stationary phase.1. Add a small amount of a polar solvent with acidic or basic properties to the eluent (e.g., 1-2% acetic acid or a few drops of phosphoric acid). 2. Consider using reverse-phase TLC plates.
Incomplete Removal of Phosphoric Acid (from PPA method) Phosphoric acid is a byproduct of the PPA reaction and is also polar.1. Perform multiple extractions with water to remove the inorganic acids.[2] 2. At a low pH (around 0.5), the monoalkyl dihydrogen phosphate can be extracted into diethyl ether, leaving the more polar phosphoric acid in the aqueous phase.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most common methods for synthesizing monoalkyl dihydrogen phosphates involve the phosphorylation of the corresponding alcohol. For 2-butoxyethanol, the two primary approaches are:

  • Reaction with Polyphosphoric Acid (PPA): This is a direct method where 2-butoxyethanol is heated with PPA. It generally favors the formation of the monoalkyl phosphate over di- and trialkyl phosphates but can leave a significant amount of phosphoric acid in the product mixture.[3][4]

  • Reaction with Phosphorus Oxychloride (POCl3): This method involves reacting 2-butoxyethanol with POCl3, often in the presence of a base like pyridine or triethylamine to neutralize the HCl byproduct.[1][5] This method can be less selective and may produce a mixture of mono-, di-, and triesters if not carefully controlled.[6]

Q2: What are the main impurities I should expect in my crude product?

A2: Depending on the synthetic route, common impurities include:

  • Unreacted 2-butoxyethanol.

  • Bis(2-butoxyethyl) hydrogen phosphate (diester) and Tris(2-butoxyethyl) phosphate (triester), especially with the POCl3 method.

  • Orthophosphoric acid, particularly when using polyphosphoric acid.

  • Chlorinated byproducts if POCl3 is used without an effective acid scavenger.[7]

  • Hydrolysis products of the phosphorylating agent. Incomplete hydrolysis of POCl3 can leave reactive and energetic intermediates.[8]

Q3: My product is an oil that is difficult to purify. What purification strategies can I use?

A3: Purifying polar, non-crystalline organophosphates can be challenging. Here are several strategies:

  • Acid-Base Extraction: You can exploit the acidic nature of the dihydrogen phosphate group. By carefully adjusting the pH, you can move your product between aqueous and organic layers to wash away neutral impurities like unreacted alcohol and ester byproducts. For instance, converting the product to its dialkali metal salt makes it water-soluble, allowing for the removal of water-insoluble impurities.[2]

  • Column Chromatography: Silica gel chromatography using a polar eluent system (e.g., a gradient of methanol in dichloromethane with a small amount of acetic acid to improve peak shape) can be effective.

  • Ion-Exchange Chromatography: This technique can be very effective for separating ionic compounds like phosphate esters from neutral or less charged species.

  • Salt Formation: If the free acid is an oil, converting it to a salt (e.g., with an amine like cyclohexylamine) may yield a crystalline solid that can be purified by recrystallization.

Q4: How can I monitor the progress of my phosphorylation reaction?

A4: The most effective way to monitor the reaction is by using 31P Nuclear Magnetic Resonance (NMR) spectroscopy. This technique allows you to distinguish between the starting phosphorylating agent, the desired monoalkyl phosphate product, and any di- or trialkyl phosphate byproducts, as they will have distinct chemical shifts. Thin Layer Chromatography (TLC) can also be used, but visualization may require a specific stain for phosphorus compounds (e.g., molybdenum blue stain).

Q5: Is this compound stable?

A5: While generally stable, alkyl phosphate esters can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures. It is recommended to store the purified product in a cool, dry place. The presence of a 2-hydroxyethyl group in a phosphate ester has been shown to decrease stability, but this is not directly applicable to the 2-butoxyethyl group.[1]

Experimental Protocols

Method 1: Synthesis via Polyphosphoric Acid (PPA)

This protocol is adapted from general procedures for the phosphorylation of alcohols.

  • Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a thermometer, add polyphosphoric acid (115% H3PO4 equivalent, ~1.2 equivalents).

  • Addition of Alcohol: While stirring vigorously, slowly add 2-butoxyethanol (1.0 equivalent) to the PPA. The addition is exothermic, so maintain the temperature below 80°C using an ice bath if necessary.

  • Reaction: Once the addition is complete, heat the mixture to 70-80°C and stir for 3-5 hours. Monitor the reaction by 31P NMR until the starting material is consumed.

  • Quenching and Work-up: Cool the reaction mixture to room temperature and slowly pour it into ice-cold water with vigorous stirring. This will hydrolyze any remaining PPA to orthophosphoric acid.

  • Extraction: Transfer the aqueous solution to a separatory funnel. Extract the mixture several times with diethyl ether to remove unreacted 2-butoxyethanol and any less polar byproducts.

  • Purification: The aqueous layer, containing the product and phosphoric acid, can be purified by ion-exchange chromatography. Alternatively, careful pH adjustment and extraction may be employed.

Method 2: Synthesis via Phosphorus Oxychloride (POCl3)

This protocol is based on general methods for alcohol phosphorylation using POCl3.

  • Reaction Setup: To a three-necked flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, add anhydrous 2-butoxyethanol (1.0 equivalent) and anhydrous pyridine (or triethylamine, ~3.0 equivalents) in an anhydrous solvent like dichloromethane (DCM).

  • Addition of POCl3: Cool the mixture to 0°C in an ice bath. Slowly add phosphorus oxychloride (1.1 equivalents) dropwise via the dropping funnel, ensuring the temperature does not rise above 5°C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

  • Quenching: Cool the reaction mixture back to 0°C and slowly add water to hydrolyze any remaining phosphorus-chlorine bonds.

  • Work-up: Separate the organic layer. Wash the organic layer sequentially with dilute HCl (to remove excess pyridine/triethylamine), water, and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage Reactants 2-Butoxyethanol + Phosphorylating Agent (PPA or POCl3) Reaction Controlled Temperature (0-80°C) Reactants->Reaction Mixing Crude_Mixture Crude Product Mixture: - this compound - Byproducts (Di/Triesters) - Unreacted Starting Materials - Reagent Residues Reaction->Crude_Mixture Reaction Time Quench Quench with Water/Ice Crude_Mixture->Quench Extraction Liquid-Liquid Extraction (pH adjustment may be needed) Quench->Extraction Chromatography Column Chromatography (Silica or Ion-Exchange) Extraction->Chromatography Pure_Product Pure 2-Butoxyethyl dihydrogenphosphate Chromatography->Pure_Product

Caption: General experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Logic Start Problem Encountered Identify_Phase Synthesis or Purification Phase? Start->Identify_Phase Synthesis_Issue Synthesis Issue Identify_Phase->Synthesis_Issue Synthesis Purification_Issue Purification Issue Identify_Phase->Purification_Issue Purification Low_Yield Low Yield Synthesis_Issue->Low_Yield Byproducts Byproduct Formation Synthesis_Issue->Byproducts Separation_Difficulty Separation Difficulty Purification_Issue->Separation_Difficulty Streaking_TLC Streaking on TLC Purification_Issue->Streaking_TLC Check_Conditions Check Temp, Time, Stoichiometry Low_Yield->Check_Conditions Modify_Stoichiometry Adjust Stoichiometry, Control Addition Rate Byproducts->Modify_Stoichiometry Optimize_Extraction Optimize Extraction pH & Solvents Separation_Difficulty->Optimize_Extraction Modify_Eluent Modify TLC Eluent (add acid/base) Streaking_TLC->Modify_Eluent

Caption: A logical flowchart for troubleshooting common issues in the synthesis and purification process.

References

Reducing peak tailing in the chromatographic analysis of 2-butoxyethanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges related to peak tailing in the chromatographic analysis of 2-butoxyethanol.

Troubleshooting Guide

This guide addresses specific issues that can lead to peak tailing and provides step-by-step solutions.

Question 1: I am observing significant peak tailing for 2-butoxyethanol in my gas chromatography (GC) analysis. What are the likely causes and how can I resolve this?

Answer:

Peak tailing for a polar analyte like 2-butoxyethanol in GC is a common issue, often stemming from interactions with active sites within the system or improper method parameters. The most common causes and their solutions are outlined below.

Common Causes and Solutions for Peak Tailing in GC Analysis of 2-Butoxyethanol

CauseDescriptionRecommended Solution
Active Sites in the Inlet or Column Residual silanol groups (-Si-OH) on the surfaces of the inlet liner, column, or packing material can form strong hydrogen bonds with the hydroxyl group of 2-butoxyethanol, leading to secondary retention and peak tailing.[1]1. Use a Deactivated Inlet Liner: Employ a liner that has been chemically deactivated to cap the active silanol groups.[1] 2. Select an Inert Column: Utilize a column specifically designed for the analysis of polar compounds, such as a wax-based column (e.g., DB-WAX, InertCap Pure-WAX) or a highly deactivated phase.[2][3][4] 3. Column Conditioning: Properly condition the column according to the manufacturer's instructions to ensure the removal of any residual manufacturing impurities and to create an inert surface.
Column Contamination Non-volatile residues from previous injections can accumulate at the head of the column, creating active sites that interact with 2-butoxyethanol.[5][6]1. Trim the Column: Remove the first 15-20 cm of the column from the inlet side to eliminate the contaminated section.[1][5] 2. Bake Out the Column: Heat the column to its maximum recommended temperature (without exceeding it) for a period to remove less volatile contaminants.[5]
Improper Column Installation If the column is not cut cleanly at a 90-degree angle or is installed too high or too low in the inlet, it can create dead volumes and turbulence in the flow path, resulting in peak tailing.[1][7][8]1. Ensure a Clean, Square Cut: Use a high-quality ceramic wafer or column cutting tool to ensure a clean, perpendicular cut.[1] 2. Correct Column Positioning: Follow the instrument manufacturer's guidelines for the correct column insertion depth into the inlet.
Sample Overload Injecting too much of the sample can saturate the stationary phase, leading to a broader, tailing peak.[9][10]1. Reduce Injection Volume: Decrease the amount of sample injected. 2. Dilute the Sample: If reducing the injection volume is not feasible, dilute the sample in a suitable volatile solvent.[9]
Solvent-Phase Mismatch A mismatch in polarity between the sample solvent and the stationary phase can cause poor focusing of the analyte at the head of the column.[7]1. Choose a Compatible Solvent: Select a solvent for your sample that is compatible with the polarity of the stationary phase. 2. Use a Retention Gap: A retention gap can help to focus the analytes before they enter the analytical column.[7]

Question 2: My 2-butoxyethanol peak is tailing in my reverse-phase HPLC analysis after derivatization. What should I investigate to improve the peak shape?

Answer:

Even after derivatization, peak tailing in HPLC can occur due to secondary interactions with the stationary phase and other factors. Here are the primary areas to troubleshoot.

Troubleshooting Peak Tailing in HPLC Analysis of Derivatized 2-Butoxyethanol

CauseDescriptionRecommended Solution
Secondary Silanol Interactions Residual silanol groups on the silica-based stationary phase can interact with polar functional groups on the derivatized 2-butoxyethanol, causing tailing.[11][12][13]1. Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2-3) can protonate the silanol groups, reducing their interaction with the analyte.[12][13] 2. Use an End-Capped Column: Select a column that has been "end-capped" to reduce the number of accessible silanol groups.[11][14] 3. Add a Mobile Phase Modifier: Incorporate a competing base, such as triethylamine (TEA), into the mobile phase to mask the active silanol sites.[11]
Mismatched Sample Solvent If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can lead to peak distortion and tailing.[14][15]Match the Sample Solvent to the Mobile Phase: Ideally, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary, inject the smallest possible volume.[12]
Column Contamination or Degradation Accumulation of strongly retained compounds from the sample matrix can contaminate the column and create active sites. Column bed degradation can also lead to poor peak shape.[12][15]1. Flush the Column: Wash the column with a strong solvent to remove contaminants.[12] 2. Use a Guard Column: A guard column will protect the analytical column from strongly retained impurities.[10] 3. Replace the Column: If the column is old or has been subjected to harsh conditions, it may need to be replaced.[12]
Extra-Column Volume Excessive volume from tubing, fittings, or the detector flow cell can contribute to band broadening and peak tailing, especially for early eluting peaks.[14][16]1. Minimize Tubing Length and Diameter: Use the shortest possible length of narrow-bore tubing to connect the column to the detector.[12][14] 2. Ensure Proper Connections: Check that all fittings are secure and that there are no dead volumes.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization often necessary for the analysis of 2-butoxyethanol by HPLC?

A1: 2-Butoxyethanol lacks a strong chromophore, meaning it does not absorb ultraviolet (UV) or visible light well.[17] Consequently, it is difficult to detect with standard UV-Vis detectors used in HPLC. Derivatization involves reacting the 2-butoxyethanol with a reagent to attach a molecule (a "tag") that is UV-active or fluorescent, allowing for sensitive detection.[17][18] A common derivatizing agent is 1-anthroylnitrile, which forms a fluorescent ester with 2-butoxyethanol.[17]

Q2: What type of GC column is best suited for the analysis of 2-butoxyethanol?

A2: For a polar compound like 2-butoxyethanol, a polar stationary phase is generally recommended.[19] Polyethylene glycol (PEG) phases, often referred to as WAX columns, are a good choice due to their ability to interact with the hydroxyl group of 2-butoxyethanol through hydrogen bonding, leading to good retention and peak shape.[2][3] Highly inert columns are crucial to minimize peak tailing.[4][20]

Q3: Can I analyze 2-butoxyethanol by GC without derivatization?

A3: Yes, 2-butoxyethanol can be analyzed directly by GC without derivatization, typically using a flame ionization detector (FID).[21][22] However, due to its polar nature, peak tailing can be a significant issue if the chromatographic system is not sufficiently inert.[1] Using a highly deactivated column and inlet liner is essential for achieving symmetrical peaks.[1][4]

Q4: How does mobile phase pH affect peak shape in the HPLC analysis of derivatized 2-butoxyethanol?

A4: In reversed-phase HPLC using silica-based columns, the stationary phase can contain residual silanol groups. At mid-range pH values, these silanols can be ionized and interact with any polar parts of the derivatized analyte, causing peak tailing. By lowering the mobile phase pH (e.g., to below 3), the silanol groups are protonated and become less active, minimizing these secondary interactions and improving peak symmetry.[12][13]

Experimental Protocols

Protocol 1: GC Column Trimming for Rectifying Peak Tailing

This protocol describes the standard procedure for trimming the inlet side of a capillary GC column to remove contamination.

Materials:

  • Column cutting tool (ceramic wafer or diamond-tipped scribe)

  • Magnifying glass or microscope

  • New ferrule and column nut

  • Septum

  • Appropriate wrenches for the inlet fitting

Procedure:

  • Cool Down the GC: Ensure the GC inlet and oven are at a safe temperature before handling the column.

  • Remove the Column: Carefully disconnect the column from the inlet.

  • Inspect the Column End: Examine the end of the column with a magnifying glass. A clean, square cut should be visible.

  • Cut the Column: Using the column cutting tool, score the column approximately 15-20 cm from the end. Gently flex the column at the score to create a clean break.

  • Verify the Cut: Inspect the newly cut end under magnification to ensure it is a clean, 90-degree cut with no jagged edges or shards.[1] If the cut is not clean, repeat the process.

  • Install a New Ferrule and Nut: Slide a new column nut and ferrule onto the freshly cut end of the column.

  • Reinstall the Column: Reinstall the column into the inlet, ensuring the correct insertion depth as specified by the instrument manufacturer.

  • Tighten the Fitting: Tighten the column nut according to the manufacturer's instructions to create a leak-free seal.

  • Leak Check: Pressurize the system and perform a leak check at the inlet fitting.

  • Condition the Column (if necessary): If a significant length of the column was removed, a short conditioning step may be beneficial.

Protocol 2: Pre-column Derivatization of 2-Butoxyethanol with 1-Anthroylnitrile for HPLC Analysis

This protocol is based on the method described by Yoshikawa and Tani (2003) for the sensitive determination of alkoxyethanols.[17]

Materials:

  • 2-Butoxyethanol standard or sample

  • 1-Anthroylnitrile solution

  • Quinuclidine solution (catalyst)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Acetic acid (HPLC grade)

  • Vials for reaction and injection

Procedure:

  • Prepare the Reaction Mixture: In a vial, combine the 2-butoxyethanol sample or standard with the 1-anthroylnitrile solution and the quinuclidine catalyst solution.

  • Incubate: Allow the reaction to proceed at room temperature for approximately 30 minutes.[17] This will form the fluorescent anthroyl ester of 2-butoxyethanol.

  • Stop the Reaction: After the incubation period, add a quenching reagent as specified in the detailed method to stop the reaction.

  • Prepare for Injection: Dilute the final reaction mixture with the mobile phase if necessary.

  • HPLC Analysis: Inject an aliquot of the final solution into the HPLC system.

    • Column: C18 reversed-phase column.[17]

    • Mobile Phase: Acetonitrile-water-acetic acid (e.g., 65:35:0.1, v/v/v).[17]

    • Detection: Fluorescence detector with excitation at 360 nm and emission at 460 nm.[17]

Visualizations

Troubleshooting_Workflow cluster_gc GC Analysis cluster_hplc HPLC Analysis start Peak Tailing Observed for 2-Butoxyethanol gc_check Check for Active Sites start->gc_check hplc_check Check for Secondary Interactions start->hplc_check gc_solution1 Use Deactivated Liner & Inert Column gc_check->gc_solution1 gc_check_contam Check for Contamination gc_solution1->gc_check_contam gc_solution2 Trim or Bake Out Column gc_check_contam->gc_solution2 gc_check_install Check Column Installation gc_solution2->gc_check_install gc_solution3 Re-install Column Correctly gc_check_install->gc_solution3 end_node Symmetrical Peak Achieved gc_solution3->end_node hplc_solution1 Adjust Mobile Phase pH / Use End-Capped Column hplc_check->hplc_solution1 hplc_check_solvent Check Sample Solvent hplc_solution1->hplc_check_solvent hplc_solution2 Match Solvent to Mobile Phase hplc_check_solvent->hplc_solution2 hplc_check_contam Check for Contamination hplc_solution2->hplc_check_contam hplc_solution3 Flush or Replace Column / Use Guard Column hplc_check_contam->hplc_solution3 hplc_solution3->end_node

Caption: Troubleshooting workflow for addressing peak tailing of 2-butoxyethanol.

Secondary_Interaction cluster_surface Silica Surface of Stationary Phase silanol Active Silanol Group (-Si-OH) result Delayed Elution & Peak Tailing silanol->result analyte 2-Butoxyethanol (HO-CH2-CH2-O-Bu) analyte->silanol Interaction interaction Hydrogen Bonding (Secondary Interaction)

Caption: Interaction of 2-butoxyethanol with active silanol sites causing peak tailing.

References

Proper storage and handling of 2-Butoxyethyl dihydrogenphosphate to prevent degradation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of 2-Butoxyethyl dihydrogenphosphate (CAS 14260-98-1) to minimize degradation and ensure experimental integrity.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: this compound should be stored at 2-8°C in a tightly sealed container, protected from air and light.[1] Some suppliers may recommend freezer storage at -20°C, particularly when it is dissolved in a solvent like acetonitrile.[2][3] Always refer to the Certificate of Analysis (CoA) for specific storage instructions for your particular lot.

Q2: What are the primary hazards associated with handling this compound?

A2: While specific toxicity data for this compound is limited, related compounds like Bis(2-butoxyethyl)hydrogen phosphate in acetonitrile are classified as harmful if swallowed, in contact with skin, or if inhaled, and can cause serious eye irritation.[2] It is crucial to handle the compound in a well-ventilated area and use appropriate personal protective equipment (PPE).

Q3: What personal protective equipment (PPE) should be worn when handling this compound?

A3: When handling this compound, it is recommended to wear protective gloves, protective clothing, eye protection (safety goggles or face shield), and respiratory protection if working outside of a fume hood.[2][4]

Q4: What should I do in case of a spill?

A4: For small spills, absorb the material with a non-combustible absorbent material and place it in a suitable container for disposal.[2] For larger spills, contain the spill and use wet sand or earth for subsequent disposal.[2] Ensure the area is well-ventilated and eliminate any ignition sources if the compound is in a flammable solvent.

Q5: Are there any known incompatibilities for this compound?

A5: Avoid strong oxidizing agents and strong bases.[5] Additionally, keep the compound away from heat, open flames, sparks, and direct sunlight.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected experimental results or loss of compound activity. Compound degradation due to improper storage.Verify that the compound has been stored at the recommended temperature (2-8°C or -20°C as specified), protected from light and air.[1][3] Consider using a fresh vial of the compound for subsequent experiments.
Change in physical appearance of the compound (e.g., color change, clumping). Exposure to moisture or air, leading to hydrolysis or other degradation.Discard the compromised vial and obtain a fresh supply. Ensure that the container is always tightly sealed after use.
Difficulty dissolving the compound. The compound may have degraded into less soluble byproducts. The chosen solvent may be inappropriate.Check the product datasheet for recommended solvents.[1] If solubility issues persist with a fresh vial, consider gentle warming or sonication, provided it does not compromise the compound's stability.

Stability and Storage Data

Due to limited publicly available data specifically for this compound, the following table provides general guidance based on information for closely related compounds and standard laboratory practices.

Parameter Recommendation Rationale
Storage Temperature 2-8°C (refrigerated) or -20°C (frozen)[1][3]To slow down potential degradation reactions.
Light Exposure Store in the dark (e.g., in an amber vial or a dark cabinet)[1]To prevent light-induced degradation.
Air/Moisture Exposure Store in a tightly sealed container, consider purging with inert gas (e.g., argon or nitrogen).To prevent hydrolysis of the phosphate ester.
Recommended Solvents Chloroform, Dichloromethane, DMSO[1]As specified by the supplier for the solid form.

Experimental Protocols

Detailed experimental protocols should be developed based on the specific application. However, the handling and preparation of this compound for an experiment should follow these general steps:

  • Acclimatization: Allow the container of this compound to reach room temperature before opening to prevent condensation of moisture inside the vial.

  • Weighing: If working with the solid form, weigh the desired amount in a chemical fume hood.

  • Dissolution: Add the appropriate solvent to the solid and vortex or sonicate until fully dissolved.

  • Use: Use the freshly prepared solution in your experiment as soon as possible.

  • Storage of Solutions: If a stock solution is prepared, store it at the recommended temperature in a tightly sealed vial, protected from light. The stability of the compound in solution should be validated for long-term storage.

Visualizations

G Workflow for Handling this compound cluster_storage Storage cluster_handling Handling storage Store at 2-8°C or -20°C Protect from Light & Air acclimate Acclimate to Room Temp. storage->acclimate weigh Weigh in Fume Hood acclimate->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve use Use in Experiment dissolve->use ppe Wear PPE (Gloves, Goggles, Lab Coat) ventilation Use in Well-Ventilated Area

Caption: A logical workflow for the proper handling of this compound.

G Hypothetical Degradation Pathway: Hydrolysis compound 2-Butoxyethyl dihydrogenphosphate products 2-Butoxyethanol + Phosphoric Acid compound->products Hydrolysis water H₂O

Caption: A potential degradation pathway for this compound via hydrolysis.

References

Technical Support Center: Method Development for Separating Mono- and Di-phosphate Esters

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of mono- and di-phosphate esters.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for separating mono- and di-phosphate esters?

A1: The most prevalent techniques for separating mono- and di-phosphate esters include:

  • Ion-Exchange Chromatography (IEC): This technique separates molecules based on their net charge. Since phosphate esters are anionic, anion-exchange chromatography is particularly effective. The separation is influenced by the number of phosphate groups, with di-phosphate esters generally binding more strongly to the anion-exchange column than mono-phosphate esters.[1][2]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for separating polar compounds like phosphate esters. It utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent.[3]

  • Ion-Pairing Reversed-Phase Chromatography (IP-RP): This method is a powerful tool for separating ionic compounds on a non-polar stationary phase. An ion-pairing agent is added to the mobile phase to form a neutral complex with the charged phosphate esters, allowing for their retention and separation on a reversed-phase column.[4][5][6][7][8]

  • Capillary Electrophoresis (CE): CE separates ions based on their electrophoretic mobility in an electric field. This technique is known for its high efficiency and low sample consumption.[9][10][11][12]

Q2: How do I choose the right analytical method for my specific application?

A2: The choice of method depends on several factors, including the complexity of your sample matrix, the required sensitivity, and the available instrumentation.

  • For relatively clean samples where the primary goal is to separate based on the number of phosphate groups, Ion-Exchange Chromatography is a robust choice.

  • HILIC is advantageous when dealing with very polar analytes that are poorly retained in reversed-phase chromatography.

  • Ion-Pairing Reversed-Phase Chromatography offers great flexibility in method development, as the retention can be fine-tuned by adjusting the type and concentration of the ion-pairing agent.[5][6]

  • Capillary Electrophoresis is an excellent option for high-resolution separations, especially when sample volume is limited.[9]

Q3: What are the key parameters to optimize for better separation?

A3: Key parameters to optimize include:

  • Mobile Phase Composition: The type and concentration of organic modifier, buffer, and any additives like ion-pairing reagents significantly impact retention and selectivity.[13][14][15][16]

  • pH of the Mobile Phase: The pH affects the ionization state of the phosphate esters and, consequently, their interaction with the stationary phase. Maintaining a stable pH is crucial for reproducible results.[6][13]

  • Column Chemistry: The choice of stationary phase (e.g., type of ion-exchanger, HILIC phase, or reversed-phase packing) is critical for achieving the desired separation.

  • Temperature: Column temperature can influence selectivity and peak shape. Consistent temperature control is important for reproducibility.[13]

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting)

Q: My peaks for phosphate esters are tailing. What are the possible causes and how can I fix it?

A: Peak tailing is a common issue when analyzing phosphate esters. Here's a systematic approach to troubleshooting:

  • Cause: Secondary interactions with the stationary phase, particularly with residual silanol groups on silica-based columns.

    • Solution:

      • Adjust Mobile Phase pH: Ensure the mobile phase pH is appropriate to maintain a consistent ionization state of your analytes.[17]

      • Increase Buffer Concentration: A higher buffer concentration can help to mask residual silanol interactions.[3][17]

      • Use an End-Capped Column: These columns have fewer accessible silanol groups, reducing the potential for secondary interactions.[17]

      • Add an Ion-Pairing Agent: For reversed-phase chromatography, an amine-based ion-pairing agent can improve peak shape by forming a neutral complex with the phosphate esters.

  • Cause: Column overload.

    • Solution: Dilute your sample and inject a smaller volume to see if the peak shape improves.[17][18]

  • Cause: Column contamination or degradation.

    • Solution:

      • Flush the column: Use a strong solvent to wash the column and remove any strongly retained contaminants.

      • Replace the column: If flushing does not resolve the issue, the column may be permanently damaged and need replacement.[17]

  • Cause (HILIC): Insufficient column equilibration.

    • Solution: HILIC columns often require longer equilibration times than reversed-phase columns to ensure a stable water layer on the stationary phase.[19]

Q: I am observing peak fronting. What could be the reason?

A: Peak fronting is less common than tailing but can occur under certain conditions:

  • Cause: Sample solvent stronger than the mobile phase.

    • Solution: Whenever possible, dissolve your sample in the mobile phase or a weaker solvent.

  • Cause: High concentration of the analyte.

    • Solution: Similar to tailing due to overload, try diluting your sample.

Issue 2: Poor Resolution Between Mono- and Di-phosphate Esters

Q: I am struggling to separate my mono- and di-phosphate esters. What can I do to improve the resolution?

A: Improving the resolution between these closely related compounds often requires careful method optimization.

  • For Ion-Exchange Chromatography:

    • Optimize the Gradient: A shallower salt or pH gradient can enhance separation.[20]

    • Decrease the Flow Rate: A lower flow rate can improve efficiency and resolution.[20]

    • Adjust the pH: Small changes in the mobile phase pH can alter the charge of the analytes and their interaction with the stationary phase, potentially improving separation.

  • For Ion-Pairing Reversed-Phase Chromatography:

    • Change the Ion-Pairing Agent: The type and chain length of the ion-pairing agent can significantly affect selectivity. Experiment with different agents (e.g., tetrabutylammonium vs. tetrapropylammonium) to find the optimal separation.[4][5]

    • Adjust the Concentration of the Ion-Pairing Agent: Fine-tuning the concentration can modulate retention and improve resolution.[5]

    • Modify the Organic Modifier: Switching between acetonitrile and methanol, or using a combination, can alter the selectivity of the separation.[14]

  • For HILIC:

    • Optimize the Water Content: The amount of water in the mobile phase is a critical parameter for controlling retention and selectivity in HILIC.

    • Change the Organic Solvent: While acetonitrile is most common, other solvents like acetone can be explored to alter selectivity.

Issue 3: Peak Splitting

Q: I am observing split peaks for a single phosphate ester analyte. What is causing this?

A: Peak splitting can be a complex issue with several potential causes, especially in capillary electrophoresis.

  • Cause (General): Co-elution of closely related species or isomers.

    • Solution: Optimize the separation conditions (mobile phase, gradient, etc.) to resolve the individual components.

  • Cause (Capillary Electrophoresis):

    • Analyte-Buffer Interactions: The analyte may interact with components of the running buffer, leading to the formation of different species with different electrophoretic mobilities.[9][10][11]

    • Sample Overload: Injecting too much sample can lead to peak distortion and splitting.[11]

    • Mismatch between Sample and Buffer Conductivity: A significant difference in conductivity between the sample and the running buffer can cause peak distortion.

    • Secondary Structure Formation: For larger molecules, the formation of secondary structures can lead to multiple peaks.

Experimental Protocols

Protocol 1: Ion-Pairing Reversed-Phase HPLC for Mono- and Di-phosphate Esters

This protocol provides a starting point for the separation of simple alkyl mono- and di-phosphate esters.

ParameterSpecification
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 20 mM Ammonium Acetate, 5 mM Tetrabutylammonium Hydroxide, pH 7.0
Mobile Phase B Acetonitrile
Gradient 5% to 40% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm or Mass Spectrometry (MS)
Injection Volume 10 µL

Note: The optimal concentration of the ion-pairing agent and the gradient profile may need to be adjusted depending on the specific analytes.

Protocol 2: HILIC for Polar Phosphate Esters

This protocol is suitable for the separation of highly polar mono- and di-phosphate esters, such as sugar phosphates.

ParameterSpecification
Column Amide-based HILIC, 2.1 x 100 mm, 1.7 µm
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.0
Mobile Phase B Acetonitrile
Gradient 95% to 60% B over 15 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Detection Mass Spectrometry (MS)
Injection Volume 2 µL

Note: Ensure proper column equilibration with the initial mobile phase conditions before the first injection.

Data Presentation

Table 1: Example Retention Times of Phosphate Esters using Ion-Pairing RP-HPLC

CompoundRetention Time (min)
Monomethyl Phosphate5.2
Dimethyl Phosphate8.7
Monoethyl Phosphate6.1
Diethyl Phosphate10.3

Conditions as per Protocol 1. Actual retention times may vary depending on the specific system and column.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Separation cluster_data Data Processing Sample Biological or Chemical Sample Extraction Extraction of Phosphate Esters Sample->Extraction Filtration Filtration Extraction->Filtration HPLC HPLC System (Pump, Autosampler) Filtration->HPLC Column Analytical Column (IEC, HILIC, or IP-RP) HPLC->Column Detector Detection (UV or MS) Column->Detector Chromatogram Chromatogram Detector->Chromatogram Integration Peak Integration & Quantification Chromatogram->Integration Report Final Report Integration->Report

Caption: A typical experimental workflow for the separation and analysis of mono- and di-phosphate esters.

Troubleshooting_Logic Start Poor Separation (Tailing, Poor Resolution) Check_Peak_Shape Evaluate Peak Shape Start->Check_Peak_Shape Tailing Peak Tailing Check_Peak_Shape->Tailing Tailing Good_Shape Good Peak Shape Check_Peak_Shape->Good_Shape Symmetric Check_Resolution Evaluate Resolution Poor_Resolution Poor Resolution Check_Resolution->Poor_Resolution Inadequate Tailing_Causes Possible Causes: - Secondary Interactions - Column Overload - Column Contamination Tailing->Tailing_Causes Good_Shape->Check_Resolution Resolution_Causes Possible Causes: - Suboptimal Mobile Phase - Inappropriate Column - Incorrect Gradient Poor_Resolution->Resolution_Causes Tailing_Solutions Solutions: - Adjust pH/Buffer - Use End-capped Column - Dilute Sample - Clean/Replace Column Tailing_Causes->Tailing_Solutions End Improved Separation Tailing_Solutions->End Resolution_Solutions Solutions: - Optimize Mobile Phase - Change Ion-Pairing Agent - Adjust Gradient - Try Different Column Resolution_Causes->Resolution_Solutions Resolution_Solutions->End

Caption: A logical troubleshooting workflow for common separation issues encountered with phosphate esters.

References

Technical Support Center: Enhancing Phosphate Ester Ionization in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the ionization efficiency of phosphate esters in mass spectrometry.

Troubleshooting Guides

Issue: Weak or No Signal from My Phosphorylated Analyte

If you are observing a weak signal or no signal at all for your phosphate ester analyte, consider the following troubleshooting steps:

  • Assess Ionization Suppression: Phosphate groups are prone to deprotonation, which can lead to poor ionization efficiency in positive ion mode and signal suppression, especially in the presence of high concentrations of other analytes.[1][2]

    • Solution: Acidify your sample to a low pH. Adding a strong acid like hydrochloric acid (HCl) can suppress the deprotonation of the phosphate group, leading to more efficient ionization.[1][3]

  • Evaluate Sample Preparation: The inherent properties of phosphate esters, such as their high polarity and potential for instability, can lead to poor retention on reverse-phase columns and low ionization efficiency.[4][5]

    • Solution 1: Chemical Derivatization. Derivatization can improve the chemical stability and ionization efficiency of phosphate esters.[4][5][6] This involves chemically modifying the phosphate ester to make it more amenable to mass spectrometric analysis.

    • Solution 2: Use of Ion-Pairing Reagents. Ion-pairing reagents can be added to the mobile phase to improve the retention of highly polar analytes like phosphate esters on reversed-phase columns and enhance their ionization.[7][8]

  • Check for Metal Adducts: Phosphate groups can interact with metal ions present in the HPLC system (e.g., from stainless steel surfaces), leading to peak tailing and reduced signal intensity.[9]

    • Solution: Add a carbonate source, such as ammonium hydrogen carbonate, to the mobile phase. This can suppress the interaction between the phosphate groups and metal surfaces.[9]

  • Optimize Mass Spectrometer Settings: Ensure your mass spectrometer is properly tuned and calibrated.[10] Poor signal intensity can result from suboptimal ion source, mass analyzer, or detector settings.[10]

Frequently Asked Questions (FAQs)

1. How can I improve the detection sensitivity of my phosphate ester analytes?

Improving detection sensitivity for phosphate esters often involves strategies to enhance their ionization efficiency. Two highly effective methods are chemical derivatization and the use of ion-pairing reagents.

  • Chemical Derivatization: This technique modifies the phosphate ester to improve its chromatographic behavior and increase its ionization efficiency. For example, derivatization with 3-aminomethyl pyridine (AMPy) has been shown to significantly improve the limit of detection for various phosphate metabolites.[4] Another approach is the use of N-(2-(bromomethyl)benzyl)-N,N-diethylethanaminium bromide (CAX-B) which has been shown to increase the limits of identification by one to over two orders of magnitude.[6]

  • Ion-Pairing Reagents: These reagents are added to the mobile phase to form a neutral complex with the charged phosphate ester, improving its retention on reversed-phase columns and enhancing its signal in the mass spectrometer.[7] For instance, N,N-dimethylhexylamine (NNDHA) can be used as a volatile ion-pair reagent to improve ionization in positive ion mode electrospray ionization (ESI).[7]

2. What is chemical derivatization and how does it work for phosphate esters?

Chemical derivatization is a process that transforms a chemical compound into a product of similar chemical structure, called a derivative. For phosphate esters, this is done to enhance their analyzability by mass spectrometry. The derivatization reagent reacts with the phosphate group to create a new molecule with improved properties for LC-MS analysis, such as better stability, chromatographic retention, and ionization efficiency.[4][5][6]

Experimental Protocols

Protocol 1: Derivatization of Phosphate Esters with 3-Aminomethyl Pyridine (AMPy)

This protocol is based on a strategy for the simultaneous determination of multiple types of phosphate metabolites.[4]

Materials:

  • 3-aminomethyl pyridine (AMPy)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • Pyridine

  • Acetonitrile (ACN)

  • Water

  • Phosphate ester sample

Procedure:

  • Prepare the derivatization reagent by dissolving AMPy and EDC in a mixture of pyridine and water.

  • Add the derivatization reagent to the dried phosphate ester sample.

  • Vortex the mixture and incubate at a specific temperature and time to allow the reaction to complete.

  • After incubation, quench the reaction and dilute the sample with an appropriate solvent (e.g., acetonitrile/water) before injection into the LC-MS system.

Protocol 2: Use of N,N-dimethylhexylamine (NNDHA) as an Ion-Pairing Reagent

This protocol describes the use of a volatile ion-pair reagent to improve the chromatographic retention and ionization response of phosphonates.[7]

Materials:

  • N,N-dimethylhexylamine (NNDHA)

  • Ammonium acetate

  • Water

  • Acetonitrile (ACN)

  • Phosphate ester sample

Procedure:

  • Prepare a stock solution of the NNDHA ion-pairing reagent in a water:acetonitrile mixture.

  • Prepare the mobile phase by adding the NNDHA stock solution to the aqueous component of the mobile phase to achieve the desired final concentration.

  • Prepare the sample by dissolving it in the mobile phase or a compatible solvent.

  • Inject the sample into the LC-MS system equipped with a reversed-phase column. The NNDHA in the mobile phase will pair with the phosphate ester, improving its retention and ionization.

Quantitative Data Summary

TechniqueAnalyte TypeReagentImprovement in Limit of Detection (LOD) / Identification (LOI)Reference
Chemical Derivatization Phosphate metabolites3-aminomethyl pyridine (AMPy)29 to 126-fold improvement in LOD[4][5]
Chemical Derivatization Organophosphorus acidsN-(2-(bromomethyl)benzyl)-N,N-diethylethanaminium bromide (CAX-B)One to over two orders of magnitude improvement in LOI[6]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing start Phosphate Ester Sample derivatization Chemical Derivatization start->derivatization Option 1 ion_pairing Ion-Pairing Reagent Addition start->ion_pairing Option 2 lc_separation LC Separation (e.g., HILIC or RP) derivatization->lc_separation ion_pairing->lc_separation ms_detection Mass Spectrometry Detection lc_separation->ms_detection data_analysis Data Analysis ms_detection->data_analysis end Enhanced Signal data_analysis->end

Caption: Experimental workflow for enhancing phosphate ester analysis.

logical_relationship cluster_causes Primary Causes cluster_solutions Potential Solutions issue Poor Ionization Efficiency of Phosphate Esters cause1 Ion Suppression issue->cause1 cause2 High Polarity issue->cause2 cause3 Analyte Instability issue->cause3 solution1 Chemical Derivatization cause1->solution1 solution4 pH Adjustment cause1->solution4 solution2 Ion-Pairing Chromatography cause2->solution2 solution3 HILIC cause2->solution3 cause3->solution1

Caption: Troubleshooting logic for poor phosphate ester ionization.

References

Validation & Comparative

A Comparative Guide: 2-Butoxyethyl Dihydrogen Phosphate vs. Bis(2-Butoxyethyl) Hydrogen Phosphate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of 2-Butoxyethyl dihydrogen phosphate and Bis(2-butoxyethyl) hydrogen phosphate, two organophosphate esters that are relevant in the context of metabolism of the widely used flame retardant and plasticizer, Tris(2-butoxyethyl) phosphate (TBOEP). This document summarizes their physicochemical properties, potential synthetic routes, and discusses their roles as metabolites, supported by available data.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of these compounds is crucial for predicting their behavior in biological and environmental systems. The following table summarizes key computed and, where available, experimental data for both compounds.

Property2-Butoxyethyl dihydrogen phosphateBis(2-butoxyethyl) hydrogen phosphate
Molecular Formula C₆H₁₅O₅PC₁₂H₂₇O₆P
Molecular Weight 198.15 g/mol [1]298.31 g/mol [2]
CAS Number 14260-98-1[1]14260-97-0[2]
Structure
alt text
alt text
XLogP3-AA Not available1.2[2]
Hydrogen Bond Donor Count 21[2]
Hydrogen Bond Acceptor Count 56[2]
Rotatable Bond Count 614[2]
Topological Polar Surface Area 94.8 Ų74.2 Ų[2]
Appearance Powder[3]Colourless Oil[4]
Solubility Soluble in Chloroform, Dichloromethane, DMSO[3]Not explicitly stated, but likely soluble in organic solvents

Synthesis and Formation

These compounds are primarily of interest as metabolites of the industrial chemical Tris(2-butoxyethyl) phosphate (TBOEP). However, understanding their synthesis is relevant for obtaining analytical standards and for in vitro studies.

Metabolic Pathway from Tris(2-butoxyethyl) phosphate (TBOEP)

Both 2-Butoxyethyl dihydrogen phosphate and Bis(2-butoxyethyl) hydrogen phosphate are formed through the metabolic breakdown of TBOEP. This enzymatic hydrolysis is a key detoxification pathway.[5]

TBOEP_Metabolism TBOEP Tris(2-butoxyethyl) phosphate (TBOEP) BBOEP Bis(2-butoxyethyl) hydrogen phosphate (di-ester) TBOEP->BBOEP Hydrolysis MBOEP 2-Butoxyethyl dihydrogen phosphate (mono-ester) BBOEP->MBOEP Hydrolysis

Caption: Metabolic hydrolysis of TBOEP.

General Synthetic Protocols

2.2.1. Synthesis of 2-Butoxyethyl dihydrogen phosphate (Monoester)

A one-pot procedure for the phosphorylation of alcohols can be employed. This method utilizes trichloroacetonitrile and tetrabutylammonium dihydrogen phosphate.[6][7]

Experimental Protocol:

  • Dissolve 2-butoxyethanol (1 mmol) in acetonitrile (1 mL).

  • Add trichloroacetonitrile (2.4 mmol).

  • Slowly add a solution of tetrabutylammonium dihydrogen phosphate (2.0 mmol) in acetonitrile (5 mL).

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the consumption of the starting alcohol by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel using a solvent system such as isopropanol/concentrated aqueous ammonia/water (e.g., 7:2:1).

  • Further purification and conversion to the ammonium salt, if required for biological assays, can be achieved by cation exchange chromatography.

2.2.2. Synthesis of Bis(2-butoxyethyl) hydrogen phosphate (Diester)

The synthesis of dialkyl hydrogen phosphates can be achieved by reacting an alcohol with a phosphorylating agent like phosphorus oxychloride in a controlled stoichiometric ratio.

Experimental Protocol:

  • To a cooled (0-10 °C) and stirred solution of phosphorus oxychloride (1 mmol) in a dry, aprotic solvent (e.g., dichloromethane or toluene), slowly add 2-butoxyethanol (2 mmol) and a non-nucleophilic base (e.g., triethylamine or pyridine, 2 mmol) to act as a hydrogen chloride scavenger.

  • Allow the reaction mixture to slowly warm to room temperature and stir for several hours or overnight. Monitor the reaction progress by TLC or ³¹P NMR spectroscopy.

  • After the reaction is complete, the triethylammonium or pyridinium hydrochloride salt is removed by filtration.

  • The filtrate is then carefully washed with dilute acid and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification is typically achieved by vacuum distillation or column chromatography.

Biological Activity and Toxicity

Direct comparative studies on the biological activity of 2-Butoxyethyl dihydrogen phosphate and Bis(2-butoxyethyl) hydrogen phosphate are limited. However, research on the parent compound TBOEP and the general class of organophosphate ester metabolites provides some insights.

Studies on the toxicokinetics of TBOEP in humans have identified Bis(2-butoxyethyl) hydrogen phosphate (BBOEP) as a urinary metabolite.[8] This indicates systemic exposure and metabolic processing of the parent compound. The presence of these metabolites is often used as a biomarker for TBOEP exposure.

Some research suggests that organophosphate diester metabolites may exhibit greater toxicity than their parent triester compounds.[9] For instance, some studies have indicated that certain diesters may have endocrine-disrupting effects. While specific data for the butoxyethyl derivatives is scarce, this is an important area for further investigation. The genotoxicity of some organophosphate metabolites has also been reported, indicating their potential to interact with cellular DNA.[10]

The workflow for assessing the biological activity of these compounds typically involves a series of in vitro assays.

Biological_Activity_Workflow cluster_synthesis Compound Preparation cluster_invitro In Vitro Assays cluster_analysis Data Analysis and Comparison Synthesis Synthesis of Mono- and Di-esters Purification Purification and Characterization Synthesis->Purification Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) Purification->Cytotoxicity Genotoxicity Genotoxicity Assays (e.g., Comet, Micronucleus) Purification->Genotoxicity Endocrine Endocrine Disruption Assays (e.g., Receptor Binding, Steroidogenesis) Purification->Endocrine DoseResponse Dose-Response Analysis Cytotoxicity->DoseResponse Genotoxicity->DoseResponse Endocrine->DoseResponse Comparison Comparative Potency Assessment DoseResponse->Comparison

Caption: General workflow for in vitro comparison.

Analytical Methods

The detection and quantification of 2-Butoxyethyl dihydrogen phosphate and Bis(2-butoxyethyl) hydrogen phosphate, often in complex biological matrices, typically rely on advanced analytical techniques.

4.1. Sample Preparation

For biological samples like urine or plasma, a sample preparation step is crucial to remove interfering substances. This often involves:

  • Enzymatic Hydrolysis: To deconjugate metabolites.

  • Solid-Phase Extraction (SPE): To concentrate the analytes and remove matrix components.

4.2. Instrumental Analysis

The prepared samples are then analyzed using:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most common and sensitive technique for the simultaneous determination of organophosphate esters and their metabolites.[11] It offers high selectivity and allows for the quantification of these compounds at low concentrations.

The general workflow for analytical determination is depicted below.

Analytical_Workflow Sample Biological Sample (e.g., Urine, Plasma) EnzymaticHydrolysis Enzymatic Hydrolysis Sample->EnzymaticHydrolysis SPE Solid-Phase Extraction EnzymaticHydrolysis->SPE LCMS LC-MS/MS Analysis SPE->LCMS Data Data Acquisition and Quantification LCMS->Data

Caption: Analytical workflow for metabolite detection.

Conclusion

2-Butoxyethyl dihydrogen phosphate and Bis(2-butoxyethyl) hydrogen phosphate are key metabolites in the biotransformation of the widely used organophosphate ester, TBOEP. While their physicochemical properties differ, reflecting the change in the number of butoxyethyl groups, a significant gap exists in the literature regarding a direct comparison of their biological activities. The available information suggests that the diester, Bis(2-butoxyethyl) hydrogen phosphate, may be of particular toxicological interest, in line with general observations for other organophosphate ester metabolites. Further research is warranted to elucidate the specific cellular effects and potential signaling pathways affected by these compounds to better understand the overall risk associated with TBOEP exposure. The provided general synthetic and analytical protocols can serve as a foundation for researchers aiming to investigate these compounds in more detail.

References

Unmasking the Hidden Dangers: A Comparative Guide to the Toxicity of Organophosphate Flame Retardants

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of the toxicological profiles of widely used organophosphate flame retardants (OFRs) reveals significant concerns for human health, particularly in the areas of neurodevelopment, endocrine function, and cellular health. This guide synthesizes key experimental data to provide researchers, scientists, and drug development professionals with a comparative overview of the toxicity of these pervasive environmental contaminants.

Organophosphate flame retardants have been increasingly used as replacements for phased-out polybrominated diphenyl ethers (PBDEs) in a vast array of consumer and industrial products.[1] However, a growing body of scientific evidence indicates that these substitutes may not be safer, with studies demonstrating comparable or even greater toxicity.[1] This guide will delve into the comparative cytotoxicity, developmental and neurotoxicity, and endocrine-disrupting potential of several common OFRs, supported by quantitative data and detailed experimental methodologies.

Comparative Cytotoxicity of Organophosphate Flame Retardants

The cytotoxic effects of OFRs have been evaluated across various human cell lines, revealing a range of potencies. The half-maximal inhibitory concentration (IC50), a measure of a substance's potency in inhibiting a specific biological or biochemical function, is a key metric in these assessments. The following table summarizes the IC50 values for several OFRs in different cell lines.

Organophosphate Flame Retardant (OFR)Cell LineIC50 (µM)Reference
Isopropylated triphenyl phosphate (IPPP)HepG2 (Liver)19.4[2]
MA-10 (Leydig)6.0[3]
Trimethyl phenyl phosphate (TMPP)HepG2 (Liver)26.9[2]
KGN (Granulosa)49.7[3]
C18-4 (Spermatogonial)10.7[3]
Triphenyl phosphate (TPHP)HepG2 (Liver)87.9[2]
Tris(1,3-dichloro-2-propyl) phosphate (TDCIPP)KGN (Granulosa)> highest conc. tested[3]
Butyl-diphenyl-methyl-phosphate (BDMPP)MA-10 (Leydig)19.4[3]

Table 1: Comparative Cytotoxicity (IC50) of Selected Organophosphate Flame Retardants in Human Cell Lines.

Developmental and Neurotoxicity Profiles

Developmental exposure to OFRs has been shown to elicit a range of adverse effects, including overt toxicity and behavioral alterations. The zebrafish (Danio rerio) is a widely used model organism for assessing developmental toxicity due to its rapid external development and genetic similarity to humans.

Studies have shown that tris(2,3-dibromopropyl) phosphate (TDBPP) is highly toxic to zebrafish embryos at concentrations greater than 1 µM, while tris(1,3-dichloro-2-propyl) phosphate (TDCPP) is overtly toxic at concentrations of 10 µM and above.[4] In contrast, tris(2-chloroethyl) phosphate (TCEP) and tris(1-chloro-2-propyl) phosphate (TCPP) did not show overt toxicity at the tested doses in the same study.[4] However, even at non-lethal concentrations, all tested OFRs were found to significantly alter the swimming activity of larval zebrafish, indicating potential neurotoxic effects.[4]

Further research using a 3D rat primary neural organotypic in vitro model (rat brainsphere) has demonstrated that several OFRs, including IPPP, TPHP, IDDP, and TMPP, exhibit stronger developmental neurotoxic effects than the legacy brominated flame retardant BDE-47 at similar non-cytotoxic concentrations (0.1-5 µM).[5] These effects include a decrease in the neurotransmitters glutamate and GABA and a reduction in N-acetyl aspartate (NAA), a marker of neuronal health.[5]

Endocrine Disrupting Effects of Organophosphate Flame Retardants

A significant concern surrounding OFRs is their potential to act as endocrine-disrupting chemicals (EDCs). EDCs can interfere with the body's hormonal systems and have been linked to a variety of health problems, including reproductive issues and certain cancers.[6][7]

Several OFRs have been shown to affect steroidogenesis, the process of hormone production. In vitro studies using MA-10 mouse Leydig cells, a common model for studying steroidogenesis, have demonstrated that various OFRs can alter the production of progesterone, a key steroid hormone.

The following diagram illustrates a simplified signaling pathway for steroidogenesis in Leydig cells and indicates potential points of disruption by OFRs.

G cluster_cell Leydig Cell LH Luteinizing Hormone (LH) LHR LH Receptor LH->LHR Binds to AC Adenylate Cyclase LHR->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates StAR StAR Protein PKA->StAR Phosphorylates (activates) Cholesterol Cholesterol Mitochondrion Mitochondrion Cholesterol->Mitochondrion Transported by StAR Pregnenolone Pregnenolone Mitochondrion->Pregnenolone Conversion Progesterone Progesterone Pregnenolone->Progesterone OFRs Organophosphate Flame Retardants OFRs->StAR Disrupts OFRs->Mitochondrion Induces Oxidative Stress

Caption: Simplified steroidogenesis pathway and potential OFR disruption.

Experimental Protocols

To ensure the reproducibility and comparability of toxicity data, standardized experimental protocols are crucial. Below are outlines of key assays used to assess the toxicity of OFRs.

Zebrafish Developmental Toxicity Assay

This assay is used to evaluate the effects of chemical exposure on the embryonic and larval development of zebrafish.

  • Embryo Collection and Selection: Collect freshly fertilized zebrafish embryos and select healthy, normally developing embryos at the 4-8 cell stage.

  • Exposure: Place individual embryos in the wells of a 96-well plate containing embryo medium with varying concentrations of the test OFR (and a solvent control). A typical exposure period is from 4 hours post-fertilization (hpf) to 120 hpf.

  • Endpoint Assessment: At specific time points (e.g., 24, 48, 72, 96, and 120 hpf), assess various endpoints, including mortality, hatching rate, and morphological malformations (e.g., pericardial edema, yolk sac edema, spinal curvature).

  • Behavioral Analysis: At later stages (e.g., 120 hpf), assess larval swimming behavior in response to light/dark transitions to evaluate neurotoxicity.

  • Data Analysis: Calculate lethal concentration (LC) values (e.g., LC50) and no-observed-adverse-effect-level (NOAEL) and lowest-observed-adverse-effect-level (LOAEL) for developmental and behavioral endpoints.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Seed cells (e.g., HepG2, A549, Caco-2) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the OFR for a specified period (e.g., 24 or 48 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value.

The following diagram illustrates the general workflow for in vitro toxicity testing of OFRs.

G cluster_workflow In Vitro OFR Toxicity Testing Workflow start Start cell_culture Cell Culture (e.g., HepG2, MA-10) start->cell_culture ofr_exposure Exposure to OFRs (Concentration Gradient) cell_culture->ofr_exposure incubation Incubation (e.g., 24-48 hours) ofr_exposure->incubation endpoint_assay Endpoint Assay incubation->endpoint_assay cytotoxicity Cytotoxicity (e.g., MTT, LDH) endpoint_assay->cytotoxicity endocrine Endocrine Disruption (e.g., Steroidogenesis Assay) endpoint_assay->endocrine neurotoxicity Neurotoxicity (e.g., Neurite Outgrowth) endpoint_assay->neurotoxicity data_analysis Data Analysis (IC50, EC50, etc.) cytotoxicity->data_analysis endocrine->data_analysis neurotoxicity->data_analysis results Results & Interpretation data_analysis->results

Caption: General workflow for in vitro OFR toxicity assessment.

Conclusion

The data presented in this guide underscore the significant toxicological risks associated with organophosphate flame retardants. The varying toxicity profiles of different OFRs highlight the need for careful consideration and further research to identify safer alternatives. For researchers and professionals in drug development and toxicology, a thorough understanding of the comparative toxicities of these compounds is essential for accurate risk assessment and the development of strategies to mitigate their potential harm to human health. Continued investigation into the mechanisms of OFR toxicity and the development of more comprehensive and predictive screening methods are critical next steps.

References

A Comparative Guide to the Validation of Analytical Methods for 2-Butoxyethanol and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the quantification of 2-butoxyethanol (2-BE) and its primary metabolite, 2-butoxyacetic acid (2-BAA), in biological matrices. The information presented is intended to assist researchers and professionals in selecting the most appropriate analytical technique for their specific needs, with a focus on data from peer-reviewed studies and established analytical protocols.

Introduction

2-Butoxyethanol, a widely used solvent in various industrial and consumer products, is readily absorbed through inhalation, ingestion, and dermal contact. In the body, it is primarily metabolized to 2-butoxyacetic acid, the main contributor to its toxicity.[1] Accurate and reliable quantification of 2-BE and 2-BAA in biological samples such as blood and urine is crucial for exposure assessment, toxicokinetic studies, and regulatory compliance. This guide compares the performance of common analytical techniques, including Gas Chromatography with Flame Ionization Detection (GC-FID), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Metabolic Pathway of 2-Butoxyethanol

The primary metabolic pathway of 2-butoxyethanol involves its oxidation to 2-butoxyacetic acid. This biotransformation is a two-step process primarily occurring in the liver, catalyzed by alcohol dehydrogenase and aldehyde dehydrogenase.[1]

Metabolic Pathway of 2-Butoxyethanol BE 2-Butoxyethanol BAL 2-Butoxyacetaldehyde BE->BAL Alcohol Dehydrogenase BAA 2-Butoxyacetic Acid BAL->BAA Aldehyde Dehydrogenase

Metabolism of 2-Butoxyethanol to 2-Butoxyacetic Acid.

Comparison of Analytical Methods

The choice of an analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. The following tables summarize the performance characteristics of commonly employed methods for the analysis of 2-butoxyethanol and 2-butoxyacetic acid.

Table 1: Comparison of Analytical Methods for 2-Butoxyethanol
ParameterGC-FIDGC-MS
Principle Separation by GC, detection by flame ionizationSeparation by GC, detection by mass analysis
Sample Matrix Blood, Urine, AirBlood, Urine, Air
Sample Preparation Headspace, LLE, SPEHeadspace, LLE, SPE
Linearity (r²) >0.99>0.99
Accuracy (% Recovery) 87-101.5%[2][3]88.2%[3]
Precision (%RSD) <15%[3]<10%
LOD 7.22 µ g/sample (air)[2]0.4 mg/L (water)[3]
LOQ 0.020 g/dL (blood, for ethanol)[4]Not widely reported
Table 2: Comparison of Analytical Methods for 2-Butoxyacetic Acid
ParameterGC-FIDGC-MSLC-MS/MS
Principle Separation by GC, detection by flame ionizationSeparation by GC, detection by mass analysisSeparation by LC, detection by tandem MS
Sample Matrix UrineUrineUrine
Sample Preparation LLE, DerivatizationLLE, SPE, DerivatizationDilute-and-shoot, SPE
Linearity (r²) >0.99>0.999[5]>0.99
Accuracy (% Recovery) 99-101%[5]100-102%[6]Typically 84-104%[7]
Precision (%RSD) <10%[5]<2.8%[6]<15%[7]
LOD 2-4 ng/mL[8]0.005-0.015 µg/mL[6]0.5-20 ng/mL[7]
LOQ Not widely reported0.009 µg/mL[5]Not widely reported

Experimental Protocols

Detailed methodologies are crucial for reproducing experimental results. Below are representative protocols for the analysis of 2-butoxyethanol and 2-butoxyacetic acid.

Experimental Workflow: A Typical Analytical Approach

The general workflow for the analysis of 2-butoxyethanol and its metabolites in biological samples involves several key stages, from sample collection to data interpretation.

Analytical Workflow cluster_pre Pre-Analytical cluster_analytical Analytical cluster_post Post-Analytical SampleCollection Sample Collection (Blood/Urine) SampleStorage Sample Storage (-20°C or -80°C) SampleCollection->SampleStorage SamplePrep Sample Preparation (Extraction/Derivatization) SampleStorage->SamplePrep InstrumentalAnalysis Instrumental Analysis (GC-MS/LC-MS/MS) SamplePrep->InstrumentalAnalysis DataProcessing Data Processing (Integration/Quantification) InstrumentalAnalysis->DataProcessing DataReview Data Review & Reporting DataProcessing->DataReview

General analytical workflow for 2-BE and 2-BAA analysis.

Protocol 1: GC-MS Analysis of 2-Butoxyacetic Acid in Urine

This protocol is based on a validated method involving liquid-liquid extraction and derivatization.[6]

1. Sample Preparation (Liquid-Liquid Extraction and Derivatization):

  • To 1 mL of urine sample in a glass tube, add an internal standard.

  • Acidify the sample by adding 100 µL of concentrated HCl.

  • Extract the 2-BAA by adding 2 mL of a 2:1 (v/v) mixture of methylene chloride and isopropanol and vortexing for 10 minutes.[5]

  • Centrifuge to separate the phases and transfer the organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent and add a derivatizing agent (e.g., pentafluorobenzyl bromide) to convert 2-BAA to its ester form.[9]

  • Heat the sample to complete the derivatization reaction.

  • After cooling, the sample is ready for GC-MS analysis.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 6890 or equivalent.

  • Column: HP-1 dimethyl polysiloxane capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Injector: Splitless mode, 250°C.

  • Oven Temperature Program: Initial temperature of 50°C held for 3 min, then ramped to 280°C at 20°C/min and held for 3 min.[10]

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Mass Spectrometer: Agilent 5973 or equivalent.

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized 2-BAA and internal standard.

Protocol 2: Solid-Phase Extraction (SPE) for 2-Butoxyacetic Acid in Urine

This protocol offers a cleaner sample extract compared to LLE and is amenable to automation.[11]

1. SPE Cartridge Conditioning:

  • Condition a C18 SPE cartridge by sequentially passing 2 mL of methanol, 2 mL of deionized water, and 2 mL of 1 M acetic acid through it.[10]

2. Sample Loading:

  • Adjust the pH of a 1 mL urine sample to between 8 and 8.5.[10]

  • Load the urine sample onto the conditioned SPE cartridge.

3. Washing:

  • Wash the cartridge with a suitable solvent to remove interferences.

4. Elution:

  • Elute the 2-BAA from the cartridge with an appropriate solvent (e.g., methanol).

5. Derivatization and Analysis:

  • The eluted sample can then be derivatized and analyzed by GC-MS as described in Protocol 1.

Conclusion

The selection of an appropriate analytical method for 2-butoxyethanol and 2-butoxyacetic acid is critical for obtaining accurate and reliable data. GC-MS offers a good balance of sensitivity and specificity for routine analysis. For higher sensitivity and throughput, especially for the analysis of the metabolite 2-butoxyacetic acid, LC-MS/MS is an increasingly popular choice. GC-FID can be a cost-effective option for screening purposes or when analyzing samples with higher concentrations of the parent compound. The detailed protocols and comparative data presented in this guide are intended to aid researchers in making informed decisions for their analytical needs.

References

2-Butoxyethyl Dihydrogen Phosphate: A Comparative Guide to Industrial Surfactant Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

In the competitive landscape of industrial surfactants, 2-Butoxyethyl dihydrogen phosphate, a member of the phosphate ester family, presents a compelling profile for researchers, scientists, and drug development professionals. This guide provides an objective comparison of its performance against other common industrial surfactants, supported by available data and detailed experimental methodologies.

Executive Summary

2-Butoxyethyl dihydrogen phosphate demonstrates versatile efficacy across several key performance indicators relevant to industrial applications, including emulsification, lubricity, corrosion inhibition, and detergency. While direct quantitative comparisons remain sparse in publicly available literature, the broader class of phosphate ester surfactants consistently exhibits multifunctional benefits that often surpass those of traditional anionic and non-ionic surfactants in specific contexts. This report synthesizes available information to draw comparative insights and outlines the experimental protocols necessary for a comprehensive evaluation.

Comparative Performance Data

Due to the proprietary nature of many industrial formulations and the specificity of application-based studies, a direct head-to-head quantitative comparison of 2-Butoxyethyl dihydrogen phosphate with a wide range of other specific surfactants is challenging to compile from public sources. However, by examining the performance of phosphate esters as a class against other surfactant types, we can infer its relative efficacy.

Performance Parameter2-Butoxyethyl Dihydrogen Phosphate (Phosphate Esters)Sodium Lauryl Sulfate (SLS) (Anionic)Sodium Petroleum Sulfonate (Anionic)Non-Ionic Surfactants (e.g., Alcohol Ethoxylates)
Critical Micelle Concentration (CMC) Generally low, indicating efficiency.8.3 mM[1]Varies with molecular weight.Varies, e.g., Pentaethylene glycol monododecyl ether: 0.065 mM[1]
Surface Tension Reduction Effective, contributes to good wetting and emulsification.Reduces to ~30 mN/m.[2]Effective in reducing interfacial tension.Highly effective, can reduce to <30 mN/m.
Emulsification Performance Excellent, particularly for oil-in-water emulsions in hard water.[3]Good, but can be sensitive to water hardness.Widely used as an emulsifier in metalworking fluids.Excellent, often used in combination for stability.
Lubricity (Wear Scar Diameter) Good, forms protective films on metal surfaces.[4]Limited inherent lubricity.Good, a primary function in metalworking fluids.Varies, some can provide lubricity.
Corrosion Inhibition Efficiency High, provides anodic and cathodic protection.[4]Can be corrosive to some metals.Good, a key feature in many formulations.Generally non-corrosive, but offer little inhibition.
Detergency (Hard Surface Cleaning) Good, effective in removing oily soils.[5]Excellent, a common component in cleaning products.[6]Used in industrial cleaners for oil and grease removal.[6]Very good, often used in synergistic blends.[7]
Defoaming/Foaming Tendency Can be formulated to be low-foaming.[3]High-foaming.Varies by formulation.Generally low-foaming.

Note: The data presented for 2-Butoxyethyl dihydrogen phosphate is largely inferred from the known properties of the broader phosphate ester surfactant class due to a lack of specific public data for this individual compound. Direct experimental testing is recommended for definitive performance evaluation.

Key Performance Areas: A Deeper Dive

Emulsification in Metalworking Fluids

Phosphate esters like 2-Butoxyethyl dihydrogen phosphate are highly valued as emulsifiers in metalworking fluids. They create stable oil-in-water emulsions, even in the presence of hard water ions, which can destabilize emulsions formed by other surfactants like soaps or some sulfonates.[3] Their ability to also provide lubricity and corrosion inhibition makes them multifunctional additives in these complex formulations.[4]

Corrosion Inhibition

A significant advantage of phosphate esters is their inherent ability to act as corrosion inhibitors. They can adsorb onto metal surfaces, forming a protective phosphate layer that inhibits both anodic and cathodic corrosion processes.[4] This is a distinct advantage over many other surfactants which can sometimes contribute to corrosion.

Industrial Cleaning and Detergency

In industrial and institutional cleaners, phosphate esters contribute to effective detergency, particularly in removing oily and greasy soils.[5] They are stable in both acidic and alkaline formulations, offering broad applicability. While anionic surfactants like linear alkylbenzene sulfonate (LAS) are workhorses in the detergent industry, phosphate esters provide a unique combination of cleaning, wetting, and corrosion-inhibiting properties.[5][6]

Defoaming Applications

While many surfactants are foaming agents, certain phosphate esters, particularly tributyl phosphate, are effective defoamers.[8] This dual functionality within the phosphate ester class allows for the selection of specific molecules to either promote or suppress foam, depending on the application's requirements.

Experimental Protocols

To facilitate direct comparative analysis, the following standard experimental protocols are recommended:

Critical Micelle Concentration (CMC) and Surface Tension Measurement

Methodology: The surface tension of a series of surfactant solutions of increasing concentration is measured using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method). The surface tension will decrease with increasing surfactant concentration up to a certain point, after which it plateaus. The concentration at the inflection point is the CMC.[9]

Workflow:

cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_solutions Prepare serial dilutions of each surfactant measure_st Measure surface tension of each dilution prep_solutions->measure_st Diluted Samples plot_data Plot surface tension vs. log(concentration) measure_st->plot_data Surface Tension Data determine_cmc Determine CMC at inflection point plot_data->determine_cmc Plotted Curve

Caption: Workflow for CMC and Surface Tension Determination.

Emulsification Stability Test

Methodology: An oil phase (e.g., mineral oil) and a water phase containing the surfactant are homogenized to create an emulsion. The stability of the emulsion is observed over time by measuring the amount of phase separation (creaming or coalescence) at regular intervals. Stability in hard water can be assessed by preparing the aqueous phase with known concentrations of calcium and magnesium salts.

Workflow:

cluster_prep Emulsion Preparation cluster_stability Stability Observation mix_phases Mix oil and aqueous surfactant solution homogenize Homogenize mixture mix_phases->homogenize store_emulsion Store at controlled temperature homogenize->store_emulsion Emulsion measure_separation Measure phase separation over time store_emulsion->measure_separation Observation Period

Caption: Workflow for Emulsification Stability Testing.

Lubricity Evaluation (Four-Ball Wear Test - ASTM D4172)

Methodology: This standard test evaluates the wear-preventive characteristics of a lubricating fluid.[10] A steel ball is rotated against three stationary steel balls under a defined load, speed, and temperature, all submerged in the lubricant being tested. After a set duration, the average wear scar diameter on the three stationary balls is measured. A smaller wear scar indicates better lubricity.

Workflow:

cluster_setup Test Setup cluster_test Test Execution cluster_analysis Analysis assemble_balls Assemble four balls in test configuration add_lubricant Submerge in test lubricant assemble_balls->add_lubricant apply_conditions Apply specified load, speed, and temperature add_lubricant->apply_conditions run_test Run for specified duration apply_conditions->run_test measure_scar Measure wear scar diameter run_test->measure_scar Worn Balls report_results Report average wear scar diameter measure_scar->report_results

Caption: Workflow for ASTM D4172 Lubricity Test.

Corrosion Inhibition Test (Weight Loss Method)

Methodology: A pre-weighed metal coupon (e.g., mild steel) is immersed in a corrosive solution (e.g., acidic or saline water) with and without the surfactant inhibitor for a specified time at a controlled temperature. After the immersion period, the coupon is cleaned to remove corrosion products and re-weighed. The corrosion inhibition efficiency is calculated from the difference in weight loss between the inhibited and uninhibited solutions.

Workflow:

cluster_prep Preparation cluster_immersion Immersion cluster_analysis Analysis prepare_coupons Prepare and weigh metal coupons immerse_coupons Immerse coupons in solutions prepare_coupons->immerse_coupons prepare_solutions Prepare corrosive solutions with and without inhibitor prepare_solutions->immerse_coupons maintain_conditions Maintain constant temperature immerse_coupons->maintain_conditions clean_weigh Clean and re-weigh coupons maintain_conditions->clean_weigh After Immersion calculate_efficiency Calculate corrosion rate and inhibition efficiency clean_weigh->calculate_efficiency

Caption: Workflow for Corrosion Inhibition Weight Loss Test.

Conclusion

References

A Comparative Guide: Cross-Validation of HPLC and GC-MS for Organophosphate Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and reliable quantification of organophosphate (OP) pesticides is a critical task in environmental monitoring, food safety, and toxicology. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and widely used analytical techniques for this purpose. This guide provides an objective comparison of their performance for organophosphate analysis, supported by experimental data and detailed methodologies, to aid researchers in selecting the most appropriate technique for their specific needs.

Quantitative Performance Comparison

The selection of an analytical method is often dictated by its performance characteristics. The following table summarizes key quantitative data for the analysis of common organophosphate pesticides by HPLC and GC-MS, compiled from various studies. It is important to note that these values can vary depending on the specific instrumentation, sample matrix, and experimental conditions.

OrganophosphateMethodLimit of Detection (LOD)Limit of Quantitation (LOQ)Recovery (%)Linearity (R²)Reference
ChlorpyrifosHPLC-UV2.229 ppm6.754 ppm-0.9988[1]
ChlorpyrifosGC-MS3.50 µg/L11.80 µg/L88 - 121-[2]
DiazinonHPLC-UV0.05 µg/mL (as part of a mix)0.1 µg/mL (as part of a mix)>70Linear[3]
DiazinonGC-MS0.3 ng/g1.5 ng/g-≥ 0.993[4]
MalathionHPLC-UV-->70 (as part of a mix)-[3]
MalathionGC-MS0.5 ng/g2.5 ng/g-≥ 0.991[4]
ParathionGC-MS0.5 ng/g2.5 ng/g-≥ 0.991[4]
FenitrothionHPLC-UV0.04 - 0.06 µg/mL-84.40 - 105.050.9993 - 0.9997[5]

Experimental Workflows and Methodologies

A cross-validation study between HPLC and GC-MS for organophosphate analysis typically follows a structured workflow to ensure the comparability and reliability of the results.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_validation Method Validation & Comparison Sample Homogenized Sample Extraction Extraction (e.g., QuEChERS, LLE) Sample->Extraction Cleanup Cleanup (e.g., SPE, dSPE) Extraction->Cleanup HPLC HPLC-UV/DAD Analysis Cleanup->HPLC Aliquots GCMS GC-MS Analysis Cleanup->GCMS Aliquots Data Data Acquisition & Processing HPLC->Data GCMS->Data Compare Comparison of Performance Metrics (LOD, LOQ, Linearity, Accuracy, Precision) Data->Compare Report Cross-Validation Report Compare->Report

Caption: General workflow for cross-validation of HPLC and GC-MS methods.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical results. Below are representative experimental protocols for both HPLC and GC-MS analysis of organophosphates.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is a general guideline and may require optimization for specific applications.

  • Sample Preparation (QuEChERS Method):

    • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

    • Shake vigorously for 1 minute and centrifuge.

    • Take an aliquot of the supernatant (acetonitrile layer) for cleanup.

    • For cleanup, use a dispersive solid-phase extraction (dSPE) tube containing primary secondary amine (PSA) sorbent to remove organic acids and other interferences.

    • Vortex and centrifuge.

    • The final extract is filtered and transferred to an autosampler vial for HPLC analysis.

  • HPLC-UV/DAD Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]

    • Mobile Phase: A gradient of acetonitrile and water is commonly used. A typical starting condition is 60:40 (acetonitrile:water) with a linear gradient to 90:10 over 20 minutes.[6]

    • Flow Rate: 1.0 mL/min.[6]

    • Injection Volume: 20 µL.

    • Detector: UV/DAD detector set at a wavelength appropriate for the target organophosphates (e.g., 219 nm or 270 nm).[6]

    • Column Temperature: 30 °C.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is a general guideline and may require optimization for specific applications.

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • The sample extract (e.g., from a QuEChERS or liquid-liquid extraction) is passed through an SPE cartridge (e.g., C18 or graphitized carbon black) to remove matrix interferences.[7]

    • The cartridge is first conditioned with an appropriate solvent (e.g., methanol followed by water).

    • The sample is loaded onto the cartridge.

    • Interfering compounds are washed away with a weak solvent.

    • The target organophosphates are eluted with a stronger organic solvent (e.g., ethyl acetate or dichloromethane).[7]

    • The eluate is then concentrated and reconstituted in a suitable solvent for GC-MS analysis.

  • GC-MS Conditions:

    • Column: A low to mid-polarity capillary column is typically used, such as a DB-5ms or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).[4]

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

    • Inlet Temperature: 250 °C in splitless mode.

    • Oven Temperature Program: An initial temperature of 60-80°C held for 1-2 minutes, then ramped at 10-25°C/min to 280-300°C and held for 5-10 minutes.

    • MS Interface Temperature: 280-300 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole, operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative analysis.

Method Comparison: Strengths and Weaknesses

The choice between HPLC and GC-MS depends on the specific requirements of the analysis, including the properties of the target analytes, the complexity of the sample matrix, and the desired sensitivity.

Caption: Strengths and weaknesses of HPLC and GC-MS for organophosphate analysis.

Conclusion

Both HPLC and GC-MS are powerful and reliable techniques for the analysis of organophosphate pesticides. The choice between them is not always straightforward and depends on a careful consideration of the analytical needs.

  • GC-MS is often the method of choice due to its high separation efficiency, sensitivity, and the definitive identification provided by mass spectrometry. It is particularly well-suited for the analysis of volatile and semi-volatile organophosphates.

  • HPLC is advantageous for the analysis of thermally labile, non-volatile, and polar organophosphates that are not amenable to GC analysis without derivatization.[5] When coupled with a mass spectrometer (LC-MS), it can achieve sensitivity and selectivity comparable to GC-MS.

A thorough cross-validation of both methods, as outlined in this guide, is the most effective way to ensure the accuracy and reliability of data for the analysis of organophosphates in any given matrix. This approach allows researchers to leverage the strengths of each technique and provides a higher degree of confidence in the analytical results.

References

Isotope Dilution Analysis: The Gold Standard for Accurate 2-Butoxyethyl Dihydrogenphosphate Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals requiring the highest level of accuracy and precision in the quantification of 2-Butoxyethyl dihydrogenphosphate (2-BEP), a metabolite of the industrial solvent 2-butoxyethanol, isotope dilution analysis (IDA) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands out as the superior analytical approach. This guide provides a detailed comparison of IDA with the conventional external standard calibration method, supported by experimental protocols and data, to demonstrate the enhanced reliability of isotope dilution for this analyte.

Comparison of Quantification Methods

Isotope dilution analysis fundamentally offers a more robust and accurate quantification than traditional external standard calibration. The core principle of IDA involves the addition of a known amount of an isotopically labeled version of the analyte (in this case, a deuterated form of 2-BEP) to the sample at the very beginning of the analytical process. This "internal standard" acts as a chemical mimic of the analyte, experiencing the same sample preparation losses, matrix effects, and instrument variability. By measuring the ratio of the native analyte to the labeled internal standard, these sources of error are effectively canceled out, leading to more accurate and precise results.[1][2][3][4]

In contrast, the external standard method relies on a calibration curve generated from a series of standards prepared separately from the sample. This approach is susceptible to inaccuracies arising from differences in the sample matrix compared to the clean standards, as well as variations in sample preparation and injection volumes.[1][2][3]

The following table summarizes the key performance characteristics of the two methods, based on typical results for the analysis of organophosphate esters in complex matrices.

ParameterIsotope Dilution Analysis (LC-MS/MS)External Standard Calibration (LC-MS/MS)
Accuracy (Recovery) 95-105%70-120%
Precision (RSD) < 5%< 15%
**Linearity (R²) **> 0.995> 0.99
Limit of Quantification (LOQ) Low ng/mL to pg/mLLow ng/mL
Matrix Effect Compensation ExcellentPoor to Moderate
Robustness HighModerate

Experimental Protocols

Method 1: Isotope Dilution Analysis for 2-BEP Quantification by LC-MS/MS

This protocol outlines the steps for the accurate quantification of 2-BEP using isotope dilution analysis.

1. Synthesis of Deuterated this compound (d-BEP) Internal Standard:

A deuterated internal standard, for instance, d4-2-Butoxyethyl dihydrogenphosphate, where the four hydrogens on the butoxy group are replaced with deuterium, would be synthesized. This can be achieved through methods such as the reaction of deuterated 2-butoxyethanol with a phosphorylating agent. The exact position and number of deuterium atoms should be chosen to ensure a significant mass shift from the native analyte and stability against back-exchange.[5][6][7]

2. Sample Preparation:

  • To a 1 mL aliquot of the sample (e.g., plasma, urine, or cell culture media), add a known amount (e.g., 50 µL of a 1 µg/mL solution) of the d-BEP internal standard.

  • Vortex the sample for 30 seconds to ensure thorough mixing.

  • Perform a protein precipitation step by adding 3 volumes of ice-cold acetonitrile. Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A suitable reversed-phase column, such as a C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 5 minutes, followed by a 2-minute hold at 95% B and a 3-minute re-equilibration at 5% B.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both 2-BEP and d-BEP. The exact m/z values will need to be determined by direct infusion of the standards.

4. Quantification:

  • A calibration curve is prepared by plotting the ratio of the peak area of 2-BEP to the peak area of d-BEP against the concentration of 2-BEP in a series of standards containing a constant amount of d-BEP.

  • The concentration of 2-BEP in the unknown samples is then calculated from their measured peak area ratios using the calibration curve.

Method 2: External Standard Calibration for 2-BEP Quantification by LC-MS/MS

This protocol describes a more conventional approach for comparison.

1. Sample Preparation:

  • Prepare samples as described in the isotope dilution method but without the addition of the internal standard.

2. LC-MS/MS Analysis:

  • The LC-MS/MS parameters are identical to those used in the isotope dilution method, but only the MRM transition for 2-BEP is monitored.

3. Quantification:

  • A calibration curve is generated by plotting the peak area of 2-BEP against the concentration of 2-BEP in a series of external standards.

  • The concentration of 2-BEP in the samples is determined by interpolating their peak areas from this calibration curve.

Visualizing the Workflow and Principle

To further elucidate the experimental process and the underlying principle of isotope dilution analysis, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Sample Add_IS Add Known Amount of Deuterated 2-BEP (IS) Sample->Add_IS Mix Vortex Add_IS->Mix Precipitate Protein Precipitation (Acetonitrile) Mix->Precipitate Centrifuge Centrifuge Precipitate->Centrifuge Evaporate Evaporate Supernatant Centrifuge->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LC_MSMS LC-MS/MS Analysis (MRM Mode) Reconstitute->LC_MSMS Quantify Quantification (Peak Area Ratio) LC_MSMS->Quantify

Caption: Experimental workflow for Isotope Dilution Analysis of 2-BEP.

principle_of_ida Analyte Analyte (2-BEP) Unknown Amount Sample Sample Analyte->Sample IS Internal Standard (d-BEP) Known Amount IS->Sample Measurement LC-MS/MS Measures Ratio Sample->Measurement Errors affect both equally Result Accurate Quantification of 2-BEP Measurement->Result Ratio remains constant

Caption: Principle of accurate quantification by Isotope Dilution Analysis.

References

A Comparative Guide to Alternatives for Tris(2-butoxyethyl) Phosphate (TBEP) in Consumer Products

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Performance and Toxicity

Tris(2-butoxyethyl) phosphate (TBEP) is a high-production-volume chemical widely used as a flame retardant, plasticizer, and anti-foaming agent in a diverse range of consumer products, including floor polishes, textiles, plastics, and coatings.[1][2][3][4] However, mounting evidence of its potential for neurotoxicity and carcinogenicity has prompted a search for safer alternatives.[5][6][7] This guide provides a comprehensive comparison of the performance and toxicological profiles of TBEP and its potential alternatives, supported by experimental data to inform material selection and development.

Performance Comparison: Flame Retardancy and Plasticizing Efficiency

The primary functions of TBEP in consumer products are to enhance flame resistance and to impart flexibility as a plasticizer. The following tables summarize the performance of TBEP and its alternatives in these key applications.

Flame Retardant Performance

Key metrics for flame retardancy include the Limiting Oxygen Index (LOI), which measures the minimum oxygen concentration required to sustain combustion, and the UL 94 vertical burn test rating, which classifies materials based on their self-extinguishing properties.

Table 1: Comparative Flame Retardant Performance of TBEP and Alternatives

Flame RetardantPolymer MatrixTest MethodResultReference
TBEP Polyurethane FoamUL 94V-0 achievableGeneral Knowledge
Polyurethane FoamLOI (%)~25-28General Knowledge
Resorcinol bis(diphenyl phosphate) (RDP) Polyimine VitrimerUL 94V-0 (at 2% P)[8]
Polyimine VitrimerLOI (%)27.0 (at 0.66% P)[8]
Triphenyl phosphate (TPP) Polyurethane FoamUL 94V-0 achievable[9]
Polyurethane FoamLOI (%)Increased with TPP content[9]
Ammonium Polyphosphate (APP) Polyimine VitrimerUL 94V-0 (at 2% P)[8]
Polyimine VitrimerLOI (%)>30[8]

Note: Direct comparative studies of TBEP, RDP, and TPP in the same polymer matrix under identical conditions are limited in the public domain. The data presented is from different studies and should be interpreted with caution.

Plasticizer Performance

The efficiency of a plasticizer is determined by its ability to increase the flexibility of a polymer, often measured by changes in hardness (Shore durometer), tensile strength, and elongation at break.

Table 2: Comparative Plasticizer Performance of TBEP and Alternatives

PlasticizerPolymer MatrixKey Performance MetricObservationReference
TBEP Floor PolishLeveling and GlossExcellent[10]
PVCPlasticizing EfficiencyStandardGeneral Knowledge
Benzoate Esters (e.g., Diethylene Glycol Dibenzoate) Floor PolishLeveling and GlossGood, can partially replace TBEP[10]
PVCSolvation EfficiencyHigh[11]
PVCProcessabilityImproved fusion characteristics[11]

Toxicological Profile Comparison

The growing concern over the health effects of TBEP necessitates a thorough evaluation of the toxicity of its potential replacements. This section compares the in vitro cytotoxicity and potential neurotoxicity of TBEP and its alternatives.

In Vitro Cytotoxicity

Cytotoxicity is often assessed by measuring the concentration of a substance that causes 50% cell death (LC50) in a cell line, such as the human liver cancer cell line HepG2.

Table 3: Comparative In Vitro Cytotoxicity in HepG2 Cells

CompoundTestResult (LC50)Reference
Tris(2-butoxyethyl) phosphate (TBEP) Cell Proliferation Inhibition (48h)151 µM[2][3]
Tributylphosphate (TBP) Cell Proliferation Inhibition (48h)299 µM[2][3]
Triphenyl phosphate (TPP) Cell Viability InhibitionDNA damage observed at 100 µM[4]

Note: A lower LC50 value indicates higher cytotoxicity. Data for RDP in a comparable cytotoxicity assay was not found in the reviewed literature.

Neurotoxicity

Organophosphate esters as a class have been associated with neurotoxic effects. While direct quantitative comparisons are limited, studies have investigated the neurodevelopmental toxicity of TBEP and other OPFRs.

Table 4: Summary of Neurotoxicity Findings

CompoundKey FindingModel SystemReference
Tris(2-butoxyethyl) phosphate (TBEP) Inhibited motor neuron survivalHuman embryonic stem cells[1]
Altered neurobehavior and induced neuroinflammationMouse model[5]
Organophosphate Esters (general) Associated with developmental neurotoxicity via non-cholinesterase inhibition pathwaysReview of in vivo and in vitro studies[7]
Triphenyl phosphate (TPP) Inhibits neuronal activity in acute exposureMicro-electrode array recordings[12]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols for performance and toxicity testing.

Flame Retardancy Testing

UL 94 Vertical Burn Test: This test evaluates the self-extinguishing characteristics of a plastic material after being ignited by a flame.

  • Specimen: A rectangular bar of a specified dimension.

  • Procedure: The specimen is held vertically and a flame is applied to the bottom edge for 10 seconds and then removed. The duration of flaming and glowing is recorded. A second flame application of 10 seconds is performed.

  • Classification: Materials are classified as V-0, V-1, or V-2 based on the flaming and glowing times, and whether flaming drips ignite a cotton pad placed below the specimen. V-0 is the most stringent classification.

Limiting Oxygen Index (LOI) (ASTM D2863): This test determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion.

  • Apparatus: A vertical glass column containing the sample.

  • Procedure: The sample is ignited from the top. The oxygen/nitrogen ratio is adjusted until the flame is just extinguished.

  • Result: The LOI is expressed as the percentage of oxygen in the gas mixture. A higher LOI value indicates better flame retardancy.[13]

Plasticizer Performance Testing

ASTM D2284 - Standard Test Method for Acidity of Formaldehyde Solutions: (Note: The initial search for plasticizer efficiency testing pointed to ASTM D2284, however, this standard is for formaldehyde solutions. A more relevant standard would be ASTM D2240 for durometer hardness or ASTM D412 for tensile properties of elastomers).

A more appropriate test for plasticizer efficiency is measuring physical properties:

  • Hardness (ASTM D2240): A durometer is used to measure the indentation hardness of the plasticized polymer. A lower durometer reading indicates greater flexibility.

  • Tensile Properties (ASTM D412): The tensile strength, elongation at break, and modulus of the plasticized polymer are measured. A lower tensile modulus and higher elongation at break are indicative of better plasticizing efficiency.

Toxicity Testing

In Vitro Cytotoxicity Assay (e.g., MTT Assay): This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Line: A relevant human cell line, such as HepG2 (liver), is cultured.

  • Procedure: Cells are exposed to varying concentrations of the test compound. After an incubation period, a reagent (e.g., MTT) is added, which is converted by viable cells into a colored product.

  • Measurement: The amount of colored product is measured using a spectrophotometer, which is proportional to the number of viable cells. The LC50 value is then calculated.[14]

Signaling Pathways and Experimental Workflows

Visualizing complex relationships and processes can aid in understanding. The following diagrams, generated using Graphviz, illustrate a decision-making workflow for selecting a TBEP alternative and a simplified representation of a potential toxicity pathway.

TBEP_Alternative_Selection_Workflow start Identify Need for TBEP Replacement application Define Application Requirements (e.g., Floor Polish, PU Foam) start->application performance Specify Performance Criteria (e.g., Flame Retardancy, Plasticizing Efficiency) application->performance regulatory Consider Regulatory & Safety Constraints (e.g., Toxicity, Environmental Impact) application->regulatory search Search for Potential Alternatives (e.g., OPFRs, Benzoate Esters) performance->search regulatory->search eval_performance Evaluate Performance Data (LOI, UL 94, Hardness, etc.) search->eval_performance eval_toxicity Evaluate Toxicity Data (Cytotoxicity, Neurotoxicity, etc.) search->eval_toxicity eval_performance->search Does Not Meet Criteria select Select Optimal Alternative eval_performance->select Meets Criteria eval_toxicity->search Unacceptable Profile eval_toxicity->select Acceptable Profile TBEP_Toxicity_Pathway TBEP TBEP Exposure Cellular_Uptake Cellular Uptake TBEP->Cellular_Uptake ROS_Generation Reactive Oxygen Species (ROS) Generation Cellular_Uptake->ROS_Generation Neurotoxicity Neurotoxicity Cellular_Uptake->Neurotoxicity e.g., inhibition of motor neuron survival Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS_Generation->Mitochondrial_Dysfunction Apoptosis Apoptosis (Cell Death) Mitochondrial_Dysfunction->Apoptosis

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing use of organophosphate flame retardants (OPFRs) has led to their widespread presence in the environment, raising concerns about their potential for bioaccumulation and subsequent ecosystem and human health impacts.[1][2] This guide provides a framework for assessing the bioaccumulation potential of 2-Butoxyethyl dihydrogenphosphate by comparing it with related and more extensively studied OPFRs. The assessment of bioaccumulation is crucial for understanding the environmental fate and potential toxicity of chemical compounds.

Understanding Bioaccumulation

Bioaccumulation is the process by which a chemical substance is absorbed by an organism from all routes of exposure, including diet and the surrounding environment, leading to a concentration in the organism that is higher than in the surrounding medium.[3] Key metrics used to quantify bioaccumulation potential include the octanol-water partition coefficient (Log K_ow) and the bioconcentration factor (BCF).[4]

  • Log K_ow : This parameter measures the lipophilicity of a chemical. A higher Log K_ow value generally indicates a greater potential for a substance to partition into fatty tissues and thus bioaccumulate.[5] Chemicals with a log K_ow greater than 5 are often considered to have a high potential for bioaccumulation.[5]

  • Bioconcentration Factor (BCF) : The BCF is the ratio of the concentration of a chemical in an organism to the concentration in the surrounding water at a steady state.[4][6] A BCF value greater than 1 indicates a tendency for the chemical to accumulate in the organism.[4] Regulatory bodies often use BCF thresholds to classify the bioaccumulative potential of substances; for instance, a BCF greater than 2,000 is considered bioaccumulative under REACH criteria.[6]

Comparative Data on Organophosphate Flame Retardants

While specific experimental bioaccumulation data for this compound is limited in publicly available literature, we can infer its potential by examining data from structurally related OPFRs. The following table summarizes key physicochemical properties and bioaccumulation data for several common OPFRs.

CompoundLog K_owBioconcentration Factor (BCF)Notes
Tris(2-butoxyethyl) phosphate (TBEP)3.75[7]Not detected in 167 fish analyses in one review.[8]The parent compound of this compound. Its moderate Log K_ow suggests some potential for bioaccumulation, though in-field observations have been limited.
Tri-n-butyl phosphate (TnBP)4.006.6 - 1109[9]Dominant contaminant in some freshwater food webs.[9]
Tris(2-chloroethyl) phosphate (TCEP)1.446.6 - 1109[9]Frequently detected in aquatic environments.[9]
Tris(2-chloroisopropyl) phosphate (TCPP)2.596.6 - 1109[9]Another commonly detected OPFR in environmental samples.[9]
Triphenyl phosphate (TPhP)4.766.6 - 1109[9]Higher Log K_ow suggests a greater potential for bioaccumulation compared to chlorinated OPFRs.[9]

Experimental Protocol for Assessing Bioaccumulation

A standardized experimental protocol is essential for generating reliable and comparable bioaccumulation data. The following outlines a general workflow for a fish bioconcentration study, adapted from established guidelines.

Objective: To determine the bioconcentration factor (BCF) of a test substance in a suitable fish species.

1. Test Organism:

  • Select a fish species with a low fat content that is readily available and easy to maintain in a laboratory setting (e.g., Zebrafish, Fathead minnow).

2. Test Substance and Preparation:

  • The test substance (e.g., this compound) should be of known purity.
  • Prepare a stock solution and dilute to the desired test concentrations in water. The use of a solvent carrier should be minimized and justified.

3. Experimental Setup:

  • Acclimation: Acclimate fish to test conditions for at least two weeks.
  • Exposure (Uptake Phase): Expose fish to a constant, sublethal concentration of the test substance in a flow-through or static-renewal system. The duration of the uptake phase depends on the time required to reach a steady state, which is influenced by the substance's Log K_ow.
  • Depuration (Elimination Phase): After the uptake phase, transfer the fish to clean, untreated water.
  • Control Group: Maintain a control group of fish under the same conditions but without the test substance.

4. Sampling and Analysis:

  • Collect water and fish samples at regular intervals during both the uptake and depuration phases.
  • Analyze the concentration of the test substance in water and fish tissue using a validated analytical method (e.g., gas chromatography-mass spectrometry (GC-MS)).

5. Data Analysis:

  • Uptake Rate Constant (k1) and Depuration Rate Constant (k2): Calculate these constants from the concentration data over time.
  • Bioconcentration Factor (BCF):
  • Steady-State BCF (BCF_ss): Calculated as the ratio of the concentration in the fish (C_f) to the concentration in the water (C_w) at steady state.
  • Kinetic BCF (BCF_k): Calculated as the ratio of the uptake rate constant to the depuration rate constant (k1/k2).

Logical Workflow for Bioaccumulation Potential Assessment

The following diagram illustrates the decision-making process and experimental workflow for assessing the bioaccumulation potential of a compound like this compound.

Bioaccumulation_Assessment_Workflow cluster_0 Initial Screening cluster_1 Experimental Verification cluster_2 Data Analysis & Risk Assessment A Compound of Interest (this compound) B Determine Physicochemical Properties (Log Kow, Water Solubility) A->B C QSAR Modeling for Predicted BCF B->C Input for models D Fish Bioconcentration Study (OECD 305 or similar) B->D If Log Kow > 4 C->D If predicted BCF is high E Uptake Phase D->E F Depuration Phase E->F G Sample Analysis (GC-MS) F->G H Calculate BCF (Steady-State & Kinetic) G->H I Compare with Regulatory Thresholds H->I J Assess Bioaccumulation Risk I->J

Caption: Workflow for assessing the bioaccumulation potential of a chemical compound.

Factors Influencing Bioaccumulation of OPFRs

Several factors beyond Log K_ow can influence the bioaccumulation of OPFRs:

  • Metabolism: Organisms can metabolize OPFRs, which can either increase or decrease the bioaccumulation potential of the parent compound and its metabolites.[10][11] For instance, this compound is a metabolite of Tris(2-butoxyethyl) phosphate (TBEP).[10] The rate and pathway of metabolism are critical in determining the ultimate body burden.

  • Lipid Content: There is a significant positive correlation between the lipid content of an organism and the concentration of OPFRs, indicating that these compounds tend to accumulate in fatty tissues.[9][12]

  • Trophic Transfer: While some OPFRs show potential for bioaccumulation, studies have also indicated trophic dilution for certain compounds like TnBP and TPhP in some aquatic food webs, meaning their concentrations decrease at higher trophic levels.[9]

Conclusion

References

Safety Operating Guide

Navigating the Safe Disposal of 2-Butoxyethyl Dihydrogen Phosphate in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidelines for researchers, scientists, and drug development professionals on the proper handling and disposal of 2-Butoxyethyl dihydrogen phosphate, ensuring laboratory safety and environmental compliance.

Immediate Safety and Handling Precautions

Prior to handling 2-Butoxyethyl dihydrogen phosphate, it is crucial to be aware of the potential hazards and to take appropriate safety measures. Based on information for analogous compounds, this substance should be treated as harmful if swallowed, in contact with skin, or if inhaled, and is expected to cause serious eye irritation[1].

Personal Protective Equipment (PPE):

  • Gloves: Wear suitable protective gloves[1]. Neoprene gloves are a recommended option.

  • Eye Protection: Use chemical safety goggles or a face shield[1].

  • Clothing: Wear appropriate protective clothing to prevent skin exposure[1][2].

  • Respiratory Protection: If there is a risk of inhalation, respiratory protection equipment is recommended[1].

Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure[2].

  • Ensure that an eyewash station and a safety shower are readily accessible in the work area[2].

Step-by-Step Disposal Procedure

The disposal of 2-Butoxyethyl dihydrogen phosphate must be carried out in accordance with all applicable federal, state, and local regulations[1]. Improper disposal can lead to significant penalties and environmental harm.

  • Waste Identification and Segregation:

    • All waste containing 2-Butoxyethyl dihydrogen phosphate must be classified as hazardous chemical waste[2].

    • Do not mix this waste with other waste streams unless compatibility has been confirmed. Incompatible materials to avoid include strong oxidizing agents and strong bases[3].

  • Containerization:

    • Use a dedicated, properly labeled hazardous waste container. The container must be chemically compatible with the waste and have a secure, leak-proof closure.

    • The label should clearly identify the contents as "Hazardous Waste: 2-Butoxyethyl dihydrogen phosphate" and include the date of accumulation.

  • Storage:

    • Store the waste container in a designated satellite accumulation area that is at or near the point of generation and under the control of laboratory personnel.

    • The storage area should be cool, dry, and well-ventilated, away from heat, sparks, and open flames[1][2].

  • Spill Management:

    • In the event of a spill, immediately evacuate unnecessary personnel and ensure adequate ventilation[1].

    • For small spills, absorb the material with a non-combustible absorbent material such as sand, earth, or vermiculite, and place it in the designated hazardous waste container[1][2].

    • For large spills, dike the area to contain the spill and then proceed with absorbent material cleanup[1].

    • Avoid allowing the spilled material to enter drains or waterways[1].

  • Final Disposal:

    • Arrange for the collection of the hazardous waste by a licensed professional waste disposal service[1].

    • Do not attempt to dispose of this chemical down the drain or in the regular trash.

Quantitative Data Summary

The following table summarizes key quantitative data for compounds structurally related to 2-Butoxyethyl dihydrogen phosphate. This information is provided to give context to the potential hazards, although the exact values for 2-Butoxyethyl dihydrogen phosphate may differ.

PropertyValue (for Tris(2-butoxyethyl) phosphate)Reference
Oral LD50 (Rat) > 2000 mg/kg[4]
Dermal LD50 (Rabbit) > 5000 mg/kg[4]
Inhalation LC50 (Rat) > 6.4 mg/L (4h)[4]
Flash Point > 112 °C[2]
Boiling Point 215 - 228 °C
Melting Point -70 °C

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of 2-Butoxyethyl dihydrogen phosphate.

cluster_0 Waste Generation & Initial Handling cluster_1 Waste Segregation & Containerization cluster_2 Storage & Spill Management cluster_3 Final Disposal Generate Generate 2-Butoxyethyl dihydrogen phosphate Waste Assess Assess Hazards (Assume Harmful/Irritant) Generate->Assess WearPPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Assess->WearPPE Segregate Segregate as Hazardous Waste WearPPE->Segregate Containerize Place in Labeled, Compatible Container Segregate->Containerize Label Label with Contents & Accumulation Date Containerize->Label Store Store in Designated Satellite Accumulation Area Label->Store Spill Spill Occurs? Store->Spill Cleanup Follow Spill Cleanup Protocol Spill->Cleanup Yes ContactEHS Contact Environmental Health & Safety (EHS) Spill->ContactEHS No Cleanup->Store Contain & Absorb ArrangePickup Arrange for Pickup by Licensed Waste Vendor ContactEHS->ArrangePickup Document Document Waste Disposal ArrangePickup->Document

Caption: Disposal workflow for 2-Butoxyethyl dihydrogen phosphate.

By adhering to these procedures, laboratories can ensure the safe handling and disposal of 2-Butoxyethyl dihydrogen phosphate, fostering a secure research environment and upholding their commitment to environmental stewardship.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.